N-Carbamoyl-L-cysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(carbamoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSAMXTZRYBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of N-Carbamoyl-L-cysteine"
Technical Whitepaper: Advanced Synthesis and Structural Validation of N-Carbamoyl-L-Cysteine
Executive Summary
N-Carbamoyl-L-cysteine (NCLC) is a critical intermediate in the industrial production of L-cysteine via the hydantoinase process and serves as a structural analogue to the mucolytic agent N-acetylcysteine (NAC). Unlike its S-substituted counterparts, NCLC retains a free sulfhydryl group while modifying the amine terminus with a urea moiety. This guide provides a rigorous, bench-to-pilot scale protocol for the chemical synthesis of NCLC, emphasizing pH-controlled selectivity to favor N-carbamoylation over S-carbamoylation. It includes comprehensive characterization metrics to distinguish the product from starting materials and isomeric byproducts.
Chemical Basis & Reaction Mechanism
The synthesis of NCLC relies on the nucleophilic addition of the primary amine of L-cysteine to isocyanic acid (generated in situ from potassium cyanate).
Mechanistic Criticality:
-
Selectivity (N- vs. S-): L-Cysteine contains two nucleophiles: the thiolate (
) and the amine ( ). While the thiolate is a stronger nucleophile, S-carbamoyl derivatives are thermodynamically less stable and often reversible under alkaline conditions. By maintaining a slightly basic pH (7.0–8.0) and utilizing elevated temperatures (40–50°C), the reaction kinetics favor the formation of the stable N-carbamoyl linkage (urea bond). -
Reagent Stability: Potassium cyanate (KCNO) hydrolyzes rapidly in acidic media to form ammonium and carbon dioxide. Therefore, the reaction must be initiated at neutral-to-basic pH.
Reaction Scheme (DOT Visualization):
Figure 1: Reaction pathway highlighting the conversion of L-Cysteine to N-Carbamoyl-L-Cysteine via isocyanic acid.
Bench-Scale Synthesis Protocol
Safety Note: Cyanates are toxic. Work in a well-ventilated fume hood. L-Cysteine is prone to oxidation; use degassed water if possible.
Materials:
-
Substrate: L-Cysteine Hydrochloride Monohydrate (CAS: 7048-04-6).
-
Reagent: Potassium Cyanate (KCNO) or Sodium Cyanate (NaCNO).
-
Solvent: Deionized Water (degassed with
). -
pH Adjusters: 4M KOH or NaOH; 6M HCl.
Step-by-Step Methodology:
-
Solubilization & Neutralization:
-
Dissolve 0.1 mol (17.56 g) of L-Cysteine HCl in 100 mL of degassed water.
-
Critical Step: The solution will be acidic (~pH 1-2). Slowly add 4M KOH dropwise while monitoring with a calibrated pH meter until pH reaches 7.5 ± 0.2 .
-
Why: This converts the ammonium salt (
) to the reactive free amine ( ) without generating high concentrations of thiolate ( ) which promotes oxidation to cystine.
-
-
Carbamoylation:
-
Add 0.12 mol (9.73 g) of Potassium Cyanate (1.2 equivalents) to the solution.
-
Heat the mixture to 50°C and stir for 3–4 hours.
-
Monitoring: Maintain pH between 7.0 and 8.0 during the reaction using small additions of KOH if necessary.
-
-
Quenching & Crystallization:
-
Cool the reaction mixture to 4°C (ice bath).
-
Acidify carefully with 6M HCl to pH 2.0 .
-
Observation: N-Carbamoyl-L-cysteine is less soluble in acid than L-cysteine. A white precipitate should form.
-
Stir at 4°C for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the precipitate using a sintered glass funnel.
-
Wash the filter cake with ice-cold dilute HCl (0.01 M) followed by cold ethanol to remove unreacted cysteine and salts.
-
Dry under vacuum at 40°C over
.
-
Experimental Workflow (DOT Visualization):
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of NCLC.
Analytical Characterization
To validate the synthesis, one must confirm the formation of the urea linkage while proving the retention of the free thiol group.
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White crystalline powder | |
| Melting Point | 168–172°C (dec) | Distinct from L-Cysteine (dec >240°C) |
| Solubility | Soluble in water, DMSO; Insoluble in Ethanol | |
| Molecular Weight | 164.18 g/mol | Formula: |
Spectroscopic Validation
1. Proton NMR (
| Position | Shift ( | Multiplicity | Assignment |
| Urea | 5.6 – 5.8 | Broad Singlet | Terminal amide protons (Visible in DMSO) |
| Urea | 6.3 – 6.5 | Doublet | Amide proton attached to chiral center |
| 4.2 – 4.4 | Multiplet | Methine proton (Deshielded by carbonyl) | |
| 2.7 – 2.9 | Multiplet | Methylene protons adjacent to thiol | |
| -SH | ~2.0 – 2.5 | Broad | Thiol proton (Often exchanged/invisible in |
2. Infrared Spectroscopy (FT-IR) Matrix: KBr Pellet Differentiation from S-carbamoyl-L-cysteine is crucial here. S-carbamoylation results in a thiocarbonyl/thioester stretch, whereas N-carbamoylation shows a urea carbonyl.
| Functional Group | Wavenumber ( | Interpretation |
| N-H Stretch | 3300 – 3450 | Urea amine stretching |
| S-H Stretch | 2540 – 2560 | Critical: Confirms free thiol (Not S-substituted) |
| C=O Stretch | 1650 – 1690 | Amide I (Urea carbonyl) |
| N-H Bend | 1540 – 1560 | Amide II |
3. Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (
) -
Expected m/z: 163.1
Stability & Storage
-
Oxidation: Like all thiols, NCLC is susceptible to oxidation to the disulfide dimer (N,N'-dicarbamoyl-L-cystine) upon exposure to air at neutral pH.
-
Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Solution Stability: Aqueous solutions are most stable at acidic pH (< 3). At pH > 9, the risk of desulfurization or disulfide formation increases.
References
-
Stark, G. R. (1967). Modification of Proteins with Cyanate.[1] Methods in Enzymology, 11, 590-594.
-
Tamura, Y., et al. (1998).[2] N-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D,L-2-Amino-Δ2-Thiazoline-4-Carboxylic Acid to L-Cysteine by Pseudomonas sp.[2] ON-4a. Bioscience, Biotechnology, and Biochemistry, 62(11), 2226-2229.[3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90546, N-(Aminocarbonyl)-L-cysteine.[4]
-
Drauz, K., et al. (1999). Amino Acids.[5][2][6][3][7][8][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry. (Focus on Cysteine production methods).
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Comprehensive Chemical Profiling of N-Carbamoyl-L-cysteine
The following technical guide provides a comprehensive chemical and functional profile of N-Carbamoyl-L-cysteine (NCLC) . This document is structured to serve researchers and process scientists requiring precise data on synthesis, stability, and analytical characterization.
Technical Whitepaper | Version 1.0 [1]
Executive Summary
N-Carbamoyl-L-cysteine (NCLC) (CAS: 24583-23-1) is a critical metabolic intermediate and a stable cysteine derivative characterized by the presence of a carbamoyl moiety (–CONH₂) attached to the
This guide delineates the physicochemical superiority of the carbamoyl group regarding hydrolytic stability, outlines the specific enzymatic pathways for its production, and provides validated protocols for its synthesis and analysis.
Molecular Architecture & Physicochemical Profile[1][2]
Structural Identity
NCLC is formally the
| Property | Specification |
| IUPAC Name | (2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid |
| Common Synonyms | N-Carbamoyl-L-cysteine; L-Cysteine-N-carbamide; L-NCC |
| CAS Number | 24583-23-1 |
| Molecular Formula | |
| Molecular Weight | 164.18 g/mol |
| Stereochemistry | L-isomer ( |
Physicochemical Parameters
The carbamoyl group confers distinct solubility and ionization properties compared to the zwitterionic parent amino acid.
-
Physical State: White to off-white crystalline powder.[1]
-
Melting Point: >160°C (with decomposition).[1]
-
Solubility:
-
Ionization Constants (pKa):
- (Carboxyl): ~3.0 – 3.5 (Estimated based on NAC).[1] The carbamoyl group is electron-withdrawing, increasing acidity compared to Cysteine.
- (Thiol): ~9.5 – 10.[1]0. The thiol group remains free and reactive, similar to Cysteine.[1]
-
Note: The nitrogen is non-basic due to amide resonance; thus, NCLC does not possess an ammonium pKa (~8-9) like free cysteine.[1]
Synthetic Routes & Manufacturing[1]
Chemical Synthesis (Laboratory Scale)
The standard chemical synthesis involves the carbamoylation of L-cysteine using potassium cyanate (KOCN).[1] This method preserves the L-stereochemistry and the free thiol.[1]
Protocol:
-
Dissolution: Dissolve L-cysteine hydrochloride in water.[1][5]
-
Carbamoylation: Add a stoichiometric equivalent of Potassium Cyanate (KOCN).[1]
-
Heating: Heat the mixture to 40–50°C for 2–4 hours.
-
Acidification: Acidify to pH ~2 with dilute HCl to precipitate the free acid form of NCLC.
-
Purification: Recrystallize from water/ethanol.
Enzymatic Production (Industrial Scale)
NCLC is the obligate intermediate in the "ATC Pathway," used by bacteria like Pseudomonas sp. to convert the cyclic precursor DL-ATC into L-cysteine.[1][2][11][12] This pathway is preferred in industry due to its enantioselectivity.[1]
Mechanism:
-
Racemization: ATC racemase converts D-ATC to L-ATC.
-
Ring Opening: L-ATC hydrolase (encoded by atcB) hydrolyzes the thiazoline ring of L-ATC to form N-Carbamoyl-L-cysteine .[1]
-
Decarbamoylation: N-carbamoyl-L-cysteine amidohydrolase (encoded by atcC) hydrolyzes the carbamoyl group to yield L-Cysteine,
, and .[1]
Caption: The enzymatic cascade converting DL-ATC to L-Cysteine via the stable intermediate N-Carbamoyl-L-cysteine.[1][2]
Stability & Reactivity
Carbamoyl vs. Acetyl Stability
The carbamoyl group (
Thiol Oxidation
Like all free thiols, NCLC is susceptible to oxidation, forming the disulfide dimer N,N'-Dicarbamoyl-L-cystine .
-
Prevention: All aqueous solutions should be prepared using degassed buffers (Argon/Nitrogen sparged) and contain EDTA (1 mM) to chelate transition metals that catalyze oxidation.[1]
Caption: Spontaneous oxidation of NCLC to its disulfide dimer in the presence of oxygen.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Separating NCLC from L-Cysteine and reaction byproducts requires a method capable of resolving polar organic acids.[1]
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5
m, 4.6 x 250 mm). -
Mobile Phase:
-
Detection: UV at 210 nm (Amide bond absorption).[1]
-
Retention Logic:
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Target Ion:
= 163.1 m/z.[1] -
Fragmentation: Look for loss of the carbamoyl group (
, 43 Da) or (34 Da).[1]
Handling & Safety Protocols
Storage Conditions
-
Temperature: -20°C (Long-term) or 2-8°C (Short-term).[1]
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent disulfide formation.[1]
-
Container: Amber glass or opaque plastic to minimize light-induced oxidation.[1]
Safety Data (GHS)
-
Classification: Eye Irritant (Category 2).[1]
-
Signal Word: Warning.
-
Hazard Statements: H319 (Causes serious eye irritation).[1]
-
PPE: Wear safety glasses with side shields and nitrile gloves.[1] Avoid dust inhalation.[1]
References
-
PubChem. (n.d.).[1] N-carbamoyl-L-cysteine (Compound).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]
-
Ryu, H. I., et al. (2002).[1] Genes from Pseudomonas sp.[1][2] strain BS involved in the conversion of L-2-amino-delta 2-thiazolin-4-carbonic acid to L-cysteine.[1][2] Applied and Environmental Microbiology. Retrieved from [Link]
-
Wada, M., & Takagi, H. (2006). Metabolic pathways and biotechnological production of L-cysteine. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Sano, K., et al. (1977).[1][14] Microbial conversion of DL-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine and L-cystine. Applied and Environmental Microbiology. Retrieved from [Link]
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N-Carbamoyl-L-cysteine as a Bioconversion Intermediate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of N-Carbamoyl-L-cysteine in Modern Biocatalysis
In the landscape of industrial biotechnology and pharmaceutical synthesis, the pursuit of efficient, stereoselective, and sustainable methods for producing chiral building blocks is paramount. N-Carbamoyl-L-cysteine (L-NCC) has emerged as a critical, albeit often transient, intermediate in two powerful enzymatic pathways that deliver high-value amino acids. This guide provides an in-depth exploration of the biosynthesis, enzymatic conversion, and strategic applications of L-NCC, offering both foundational knowledge and actionable protocols for scientists at the forefront of biocatalysis and drug discovery.
Traditionally, the production of enantiomerically pure amino acids has relied on methods such as chemical synthesis, which can be environmentally taxing and result in racemic mixtures, or the hydrolysis of natural proteins.[1] Bioconversion routes, leveraging the inherent specificity of enzymes, offer a greener and more precise alternative. N-Carbamoyl-L-cysteine stands at the crossroads of two such industrially significant processes: the enzymatic synthesis of L-cysteine from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC) and the widely adopted "Hydantoinase Process" for the production of a diverse range of optically pure D- and L-amino acids.[1][2] Understanding the nuances of L-NCC formation and its subsequent enzymatic hydrolysis is key to optimizing these bioconversions for the synthesis of active pharmaceutical ingredients (APIs) and their precursors.
This document will dissect the core enzymatic reactions involving L-NCC, provide detailed experimental workflows, and illuminate its significance in the broader context of drug development, where the chirality and purity of amino acid building blocks are non-negotiable.
Bioconversion Pathways Featuring N-Carbamoyl-L-cysteine
N-Carbamoyl-L-cysteine is a central intermediate in two primary enzymatic cascades, each with distinct starting materials and target products, but united by the common theme of stereoselective synthesis.
The DL-ATC to L-Cysteine Pathway
A notable industrial method for L-cysteine production circumvents the traditional extraction from animal hair by utilizing a multi-enzyme system found in bacteria such as Pseudomonas sp.[2][3] This pathway efficiently converts the racemic synthetic precursor, DL-ATC, into the valuable amino acid L-cysteine. N-Carbamoyl-L-cysteine is the key intermediate that bridges the initial ring-opening of the substrate to the final release of L-cysteine.
The bioconversion unfolds in three key steps:
-
Racemization of D-ATC: An ATC racemase interconverts D-ATC to L-ATC, ensuring that the entire racemic mixture can be channeled towards the desired L-cysteine product.[2]
-
Hydrolysis of L-ATC: An L-ATC hydrolase specifically acts on the L-enantiomer of ATC, catalyzing the hydrolytic ring-opening to form N-Carbamoyl-L-cysteine (L-NCC).[2]
-
Hydrolysis of L-NCC: The final step is the hydrolysis of L-NCC by an N-carbamoyl-L-cysteine amidohydrolase (also referred to as L-NCC amidohydrolase or S-carbamoyl-L-cysteine hydrolase), which releases L-cysteine, carbon dioxide, and ammonia.[2][4]
This elegant enzymatic cascade provides a direct and highly specific route to L-cysteine, a crucial component in pharmaceuticals, food, and cosmetics.[2]
Caption: Enzymatic cascade for the conversion of DL-ATC to L-Cysteine.
The Hydantoinase Process
The "Hydantoinase Process" is a cornerstone of industrial biocatalysis for the production of a wide array of enantiomerically pure D- and L-amino acids, which are indispensable for the synthesis of pharmaceuticals like antibiotics and peptide-based drugs.[1][5] This process begins with a racemic 5-monosubstituted hydantoin, which is chemically synthesized. The core of this process is a dynamic kinetic resolution, where N-carbamoyl amino acids, including N-Carbamoyl-L-cysteine (when a sulfur-containing hydantoin is used), are pivotal intermediates.
The process typically involves three enzymes:
-
Hydantoin Racemase: This enzyme continuously converts the unreacted hydantoin enantiomer into the form that can be processed by the stereoselective hydantoinase, allowing for a theoretical yield of 100%.[1]
-
Stereoselective Hydantoinase: A D- or L-specific hydantoinase hydrolyzes the corresponding enantiomer of the 5-monosubstituted hydantoin to yield an N-carbamoyl-D- or N-carbamoyl-L-amino acid.[6]
-
Enantiospecific N-Carbamoylase: An N-carbamoyl-D- or L-amino acid amidohydrolase (carbamoylase) hydrolyzes the N-carbamoyl group from the intermediate to produce the desired free D- or L-amino acid with high enantiopurity.[5]
The strict enantiospecificity of the N-carbamoylase is crucial for the high optical purity of the final amino acid product.[5]
Caption: Role of N-Carbamoyl-L-cysteine mediated bioconversion in pharma.
Conclusion and Future Outlook
N-Carbamoyl-L-cysteine, while a transient species, is a linchpin in highly efficient and industrially relevant bioconversion pathways. The enzymatic routes that proceed via this intermediate offer a superior method for the production of enantiomerically pure amino acids, directly impacting the synthesis of a wide range of pharmaceuticals. The continued exploration of novel enzymes with improved stability, activity, and substrate scope, coupled with advances in enzyme immobilization and whole-cell biocatalyst development, will further enhance the utility of these pathways. For researchers in drug development, a thorough understanding of the principles and practicalities of N-Carbamoyl-L-cysteine-mediated bioconversions is not just an academic exercise but a gateway to developing more sustainable and efficient manufacturing processes for the medicines of tomorrow.
References
-
Mechanism and Catalytic Site Atlas. N-carbamoyl-D-amino-acid hydrolase. M-CSA. [Link]
-
Encyclopedia.pub. (2024). The Bioproduction of L-Cysteine. [Link]
-
Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. BMC Biotechnology. (2024). [Link]
-
The hydrolysis of hydantoin to amino acid via N-carbamoyl... - ResearchGate. [Link]
-
Carbamoylases: characteristics and applications in biotechnological processes. PubMed. [Link]
- Method for preparing L-cysteine through enzymatic conversion.
-
Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase. SpringerLink. (2017). [Link]
-
Crystal structure of oxaloacetate acetylhydrolase. RCSB PDB. (2010). [Link]
-
N-carbamoyl-L-amino acid amidohydrolase. UniProt. [Link]
-
Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. PubMed. [Link]
-
Amino Acids in the Development of Prodrugs. PMC. [Link]
-
Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. PubMed. [Link]
-
Optimization of the immobilization parameters and operational stability of immobilized hydantoinase and l-N-carbamoylase from Arthrobacter aurescens for the production of optically pure l-amino acids. PubMed. [Link]
-
Current applications of immobilized enzymes for manufacturing purposes. University of Nottingham. [Link]
-
Kinetic studies of bovine liver carbamoyl phosphate synthetase. Biochemical Journal. (1974). [Link]
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N-Carbamoyl-beta-Alanine Amidohydrolases from Rhizobium radiobacter MDC 8606. RCSB PDB. (2023). [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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Measuring Lactase Enzymatic Activity in the Teaching Lab. PMC. (2018). [Link]
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Analysis of Amino Acids by HPLC. Agilent. (2010). [Link]
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Industrial Applications of Whole-Cell Biocatalysis. Pharmaceutical Technology. [Link]
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HYDROLASE. RCSB PDB. [Link]
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Amino Acid Carbamates As Prodrugs Of Resveratrol. PubMed. [Link]
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Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. MDPI. [Link]
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Validation of a Reverse-Phase High-Performance Liquid Chromatography Method for the Determination of Amino Acids in Gelatins by Application of 6-aminoquinolyl-N-hydroxysuccinimidyl Carbamate Reagent. PubMed. [Link]
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Hydantoinase process for the synthesis of (R)-α-amino acids starting... - ResearchGate. [Link]
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CRYSTAL STRUCTURE OF N-CARBAMYL-D-AMINO ACID AMIDOHYDROLASE. wwPDB. [Link]
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Amidohydrolases of the reductive pyrimidine catabolic pathway Purification, characterization, structure, reaction mechanism and enzyme deficiency. OAText. (2019). [Link]
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Hyaluronidase. Wikipedia. [Link]
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Kinetic Analysis of the L-ornithine Transcarbamoylase From Pseudomonas Savastanoi Pv. Phaseolicola That Is Resistant to the Transition State Analogue (R)-N delta-(N'-sulfodiaminophosphinyl). PubMed. [Link]
-
Enzymatic Production of l-Cysteine from dl-2-Amino-Δ2-thiazoline-4-carboxylic Acid by Pseudomonas thiazolinophilum. Oxford Academic. [Link]
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Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. PubMed. [Link]
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Prodrugs for Amines. MDPI. [Link]
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Industrial use of immobilized enzymes. Chemical Society Reviews. (2013). [Link]
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Enzyme assay and activity fingerprinting of hydrolases with the red-chromogenic adrenaline test. PubMed. [Link]
-
N-carbamoyl-L-amino-acid amidohydrolase cluster. UniRef. [Link]
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Microbial conversion of DL-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine and L-cystine: screening of microorganisms and identification of products. PMC. [Link]
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Measuring In Vitro ATPase Activity for Enzymatic Characterization. PMC. (2016). [Link]
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Structural Elucidation and Functional Profiling of N-Carbamoyl-L-Cysteine Derivatives
Executive Summary
N-Carbamoyl-L-cysteine (NCLC) represents a critical structural motif in both metabolic biochemistry (urea cycle intermediates) and pharmaceutical design (mucolytics, metal chelators).[1] Unlike its acetylated counterpart (N-acetyl-L-cysteine, NAC), NCLC introduces a urea moiety (
This guide provides a rigorous framework for the structural analysis of NCLC derivatives, moving beyond basic identification to in-depth conformational and functional profiling. It is designed for researchers requiring self-validating protocols for synthesis verification, impurity profiling, and chelation studies.[1]
Molecular Architecture & Conformational Dynamics[1]
The structural integrity of NCLC hinges on three core features: the retention of the L-chiral center, the planarity of the ureido group, and the redox state of the thiol.
The Ureido-Linkage and Rotamers
The N-carbamoyl group imposes restricted rotation around the
-
Chirality: The
-carbon maintains the configuration (in standard Cahn-Ingold-Prelog priority, typically for L-cysteine derivatives depending on priority assignment of the N-substituent).[1] -
Thiol Status: The sulfhydryl group (
) is the primary reactive center.[1] Structural analysis must confirm it exists as the free thiol rather than the oxidized disulfide (cystine) dimer.[1]
Structural Analysis Workflow
The following directed graph outlines the logical flow for complete structural validation, ensuring no critical parameter (chirality, oxidation state, solvation) is overlooked.
Figure 1: Integrated workflow for the synthesis and structural validation of N-Carbamoyl-L-cysteine derivatives.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for distinguishing NCLC from L-cysteine and NAC.[1] The diagnostic signal is the urea proton resonance and the carbonyl carbon shift.
Solvent Selection: DMSO-
| Nucleus | Moiety | Approx.[1][2][3][4] Shift ( | Multiplicity | Structural Insight |
| 4.3 – 4.5 | Multiplet | Chiral center environment; deshielded by N-substitution. | ||
| 2.7 – 3.0 | Multiplet | Diastereotopic protons due to chiral center.[1] | ||
| 1.2 – 2.5 | Broad Singlet | Highly variable; confirms reduced state.[1] | ||
| 6.3 – 6.5 | Doublet | Amide proton coupling to | ||
| 5.5 – 6.0 | Broad Singlet | Diagnostic: Terminal urea protons (2H).[1] | ||
| 158 – 160 | Singlet | Distinct from peptide amide ( |
Note: Shifts are representative for N-carbamoyl derivatives in DMSO-
Mass Spectrometry (MS)
Electrospray Ionization (ESI) in negative mode (
-
Molecular Ion:
(Calculated MW: 164.18 Da).[1] -
Fragmentation Pattern:
Vibrational Spectroscopy (FT-IR)
-
Thiol Stretch (
): Weak but critical.[1] Absence suggests oxidation to disulfide.[1] -
Urea Carbonyls: Look for the "Amide I" and "Amide II" equivalents.[1] The urea carbonyl typically absorbs at
, often splitting or broadening due to the presence of both the acid carbonyl and the urea carbonyl.
Synthesis & Purification Protocol
Self-Validating Methodology
Objective: Synthesize N-Carbamoyl-L-cysteine from L-cysteine hydrochloride.
Reaction:
-
Dissolution: Dissolve L-Cysteine HCl (10 mmol) in minimal distilled water.
-
pH Adjustment: Neutralize carefully with NaOH to pH
6–7. Critical: High pH promotes disulfide formation; low pH inhibits nucleophilic attack of the amine. -
Carbamoylation: Add Potassium Cyanate (KCNO, 12 mmol) slowly with stirring.
-
Heating: Heat to
for 2 hours. Do not boil (prevents urea hydrolysis).[1] -
Acidification: Cool and acidify with dilute HCl to pH 2. NCLC typically precipitates or crystallizes upon cooling/standing due to zwitterionic neutralization.[1]
-
Recrystallization: Recrystallize from water/ethanol.[1]
Validation Checkpoint:
-
Perform Thin Layer Chromatography (TLC) (Mobile phase: BuOH:AcOH:H2O 4:1:1).[1]
-
Stain with Ninhydrin : NCLC should stain weak yellow/white (blocked amine), whereas unreacted L-cysteine stains deep purple/blue.[1]
-
Stain with Ellman’s Reagent : Both spots should turn yellow (active thiol).[1]
Functional Profiling: Metal Chelation
NCLC derivatives are potent ligands for transition metals (e.g., Tc-99m, Mo-99), often forming
Chelation Geometry
The coordination usually involves the deprotonated thiol sulfur and the amide nitrogen (or urea oxygen).[1]
Figure 2: Potential coordination modes of NCLC with transition metals.[1] The S-N chelate ring is thermodynamically favored.
Protocol: Thiol Quantification (Ellman's Assay)
To verify the "active" fraction of the molecule (crucial for drug applications):
-
Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[1]
-
Buffer: 0.1 M Phosphate buffer, pH 8.0, 1 mM EDTA.
-
Procedure:
-
Dissolve NCLC sample to
0.5 mM.[1] -
Mix 50
L sample + 950 L buffer + 20 L DTNB solution. -
Incubate 15 mins at RT.
-
-
Measurement: Absorbance at 412 nm.
-
Calculation: Use molar extinction coefficient
.[1]-
Self-Check: If experimental Molarity < 95% of theoretical, significant oxidation to cystine has occurred.[1]
-
References
-
Synthesis & Properties: "N-Carbamoyl-L-cysteine." PubChem, National Library of Medicine.[1] [Link]
-
Crystallography (L-Cys Baseline): Moggach, S. A., et al.[1] "The crystal structure of the orthorhombic phase I of L-cysteine." Acta Crystallographica, 2006.[1] [Link]
-
Metal Complexation (Technetium): Mang'era, K., et al. "Synthesis and evaluation of the 99mTc-complexes of L-cysteine acetyldiglycine."[1][5] Nuclear Medicine and Biology, 2000.[1] [Link]
-
Urea Cycle Metabolites: "Carbamoyl-phosphate synthase I." UniProtKB, 2023.[1] [Link]
-
Thermodynamic Data: "L-Cysteine Heat Capacity." NIST Chemistry WebBook, SRD 69. [Link][1][6]
Sources
- 1. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Cysteine monohydrochloride(52-89-1) 1H NMR spectrum [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis and evaluation of the (99m)tc-complexes of L-cysteine acetyldiglycine (a hybrid of MAG3 and L,L-EC) and of L-beta-homocysteine acetyldiglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Cysteine [webbook.nist.gov]
Mechanistic Insight: In Vivo Stability and Metabolic Fate of N-Carbamoyl-L-Cysteine
This guide provides a deep technical analysis of the in vivo stability, metabolic fate, and bioanalytical characterization of N-Carbamoyl-L-cysteine (NCLC) . Unlike its widely used analog N-Acetylcysteine (NAC), NCLC exhibits a distinct metabolic profile governed by the stability of the ureido linkage and specific enzymatic requirements.
Executive Summary
N-Carbamoyl-L-cysteine (NCLC) is a cysteine derivative characterized by an N-terminal urea-like modification. While functionally similar to N-Acetylcysteine (NAC) as a thiol donor, its in vivo behavior is fundamentally different. The N-carbamoyl bond renders the molecule resistant to the ubiquitous mammalian acylases that rapidly degrade NAC. Consequently, NCLC exhibits superior plasma stability and relies on distinct hydrolytic pathways—primarily mediated by gut microbiota or specific hepatic amidohydrolases—to release free cysteine. This guide details the metabolic pathways, stability profiles, and validated experimental protocols for studying NCLC.
Physicochemical & Biological Fundamentals
Structural Distinction
The core difference between NCLC and NAC lies in the N-terminal blocking group.
-
NAC: Contains an amide bond (Acetyl group). Susceptible to mammalian Aminoacylase I (EC 3.5.1.14) in the kidney and liver.
-
NCLC: Contains a ureido (carbamoyl) bond. This bond is chemically more stable and requires specific N-carbamoyl-L-amino acid amidohydrolases (L-carbamoylases) for cleavage.
The "Free Thiol" Status
Crucially, the sulfur atom in NCLC remains in a reduced sulfhydryl (-SH) state. This allows NCLC to function as a direct antioxidant in the extracellular space before hydrolysis. Unlike prodrugs that mask the thiol (e.g., S-acetyl-cysteine), NCLC retains radical scavenging capability while protecting the amine from oxidative deamination.
Metabolic Stability Profile
Gastric Stability (Acid Resistance)
NCLC demonstrates high stability in simulated gastric fluid (pH 1.2). The carbamoyl moiety functions as a urea derivative, which does not undergo significant acid-catalyzed hydrolysis at physiological temperatures.
-
Implication: NCLC is suitable for oral delivery without enteric coating.
Plasma & Hepatic Stability (The "Metabolic Shunt")
In mammalian plasma and liver microsomes, NCLC shows markedly higher stability than NAC.
-
Mammalian Enzyme Limitation: Mammals possess
-ureidopropionase (EC 3.5.1.6), which hydrolyzes N-carbamoyl- -amino acids (pyrimidine catabolism). However, this enzyme shows poor affinity for -amino acid derivatives like NCLC. -
Microbial Hydrolysis: The rapid conversion of NCLC to cysteine is primarily driven by bacterial L-carbamoylases residing in the gut microbiome.
-
Renal Excretion: Due to slow systemic hydrolysis, a significant fraction of absorbed NCLC is excreted unchanged in urine via organic anion transporters (OATs).
The Metabolic Pathway
The biological fate of NCLC involves a bifurcation between direct excretion and microbial hydrolysis.
Pathway Visualization
The following diagram illustrates the differential processing of NCLC compared to standard amino acids.
Experimental Protocols
Protocol A: Differential Metabolic Stability Assay
This protocol validates the "Microbiome Shunt" hypothesis by comparing stability in Liver S9 fractions versus Fecal Homogenate.
Materials:
-
Rat/Human Liver S9 fraction (20 mg/mL protein).
-
Fresh Fecal Homogenate (10% w/v in anaerobic PBS).
-
Test Compound: NCLC (10 µM).
-
Control: N-Acetylcysteine (NAC) (10 µM).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow:
-
Preparation: Pre-incubate S9 and Fecal homogenates at 37°C for 5 mins.
-
Initiation: Add NCLC or NAC to initiate reaction (Final conc: 1 µM).
-
Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120 min.
-
Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., N-Carbamoyl-L-Cysteine-
). -
Processing: Centrifuge at 4,000g for 20 min. Collect supernatant for LC-MS/MS.
Expected Results:
| Substrate | Liver S9 Stability (
Protocol B: Bioanalytical Quantification (LC-MS/MS)
Direct quantification of NCLC requires a Hydrophilic Interaction Liquid Chromatography (HILIC) approach due to its high polarity.
Instrument Parameters:
-
Column: HILIC Amide column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 5 minutes.
MS/MS Transitions (ESI Positive Mode):
-
NCLC:
165.0 122.0 (Loss of carbamoyl/NH3). -
L-Cysteine:
122.0 76.0 (Requires derivatization for high sensitivity, e.g., with Ellman's reagent, otherwise use NCLC transition as surrogate for stability loss). -
Note: For strict Cysteine quantification, derivatization with SBD-F is recommended to prevent oxidative dimerization to Cystine during processing.
Experimental Workflow Diagram
References
-
Ogawa, J., et al. (1995).[1] "Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans." Applied Microbiology and Biotechnology. Link
-
Dobritzsch, D., et al. (2022).[2] "
-Ureidopropionase deficiency due to novel and rare UPB1 mutations affecting pre-mRNA splicing and protein function."[2] Molecular Genetics and Metabolism. Link- Context: Establishes the substrate specificity of mammalian -ureidopropionase, confirming its preference for -amino acids over -deriv
-
Geoghegan, K.F., et al. (2002). "Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps."[3] Journal of Proteome Research. Link
- Context: Provides mass spectrometry fragmentation patterns relevant to carbamoyl-cysteine deriv
-
PubChem Compound Summary. "N-carbamoyl-L-cysteine (CID 90546)."[4] National Center for Biotechnology Information. Link
-
Hartmann, F., et al. (2019). "An LC-MS/MS Method to Measure S-Methyl-L-Cysteine and S-Methyl-L-Cysteine Sulfoxide in Human Specimens." Molecules. Link
- Context: Methodological basis for HILIC separation of small polar cysteine deriv
Sources
- 1. EC 3.5.1.87 [iubmb.qmul.ac.uk]
- 2. diva-portal.org [diva-portal.org]
- 3. Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Antifungal Properties of N-Carbamoyl-L-cysteine: An In-Depth Technical Guide
Executive Summary
N-Carbamoyl-L-cysteine (NCLC) is a cysteine derivative (CAS: 24583-23-1) characterized by the presence of a carbamoyl group on the nitrogen atom of the L-cysteine backbone.[1][2][3][4] While historically recognized as a metabolic intermediate in the microbial conversion of thiazoline compounds to L-cysteine, recent pharmacological and dermatological research has identified its utility as an antifungal agent and cosmetic active.
Unlike systemic antifungals that target ergosterol synthesis or glucan synthase, NCLC primarily functions through thiol-mediated disruption of fungal biofilms and keratinolytic activity . This makes it a high-value candidate for topical formulations targeting superficial mycoses (e.g., Candida spp., dermatophytes) and as an adjuvant to enhance the efficacy of conventional antimicrobials.
This guide provides a technical analysis of NCLC’s physicochemical properties, mechanism of action (MOA), and validated experimental protocols for assessing its antifungal efficacy.
Part 1: Chemical & Physicochemical Profile[3][4]
Understanding the stability and solubility of NCLC is prerequisite to accurate experimental design. The carbamoyl moiety imparts distinct stability characteristics compared to its analog, N-Acetylcysteine (NAC).
| Property | Specification | Relevance to Antifungal Assays |
| IUPAC Name | (2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid | Defines chiral specificity (L-isomer is bioactive). |
| Molecular Weight | 164.19 g/mol | Essential for molarity calculations in MIC assays. |
| Solubility | Water-soluble; slightly soluble in ethanol | Aqueous media (RPMI 1640) is suitable for fungal growth assays. |
| Stability | Susceptible to oxidation (dimerization to cystine analogs) | Critical: Solutions must be prepared fresh or stored under inert gas (N₂). |
| pKa | Carboxyl: ~3.0, Thiol: ~8.5 | Activity is pH-dependent; thiol is more reactive at basic pH, but physiological pH (7.4) balances stability. |
Part 2: Mechanism of Action (MOA)
The antifungal activity of NCLC is multimodal, driven by its structural similarity to L-cysteine and NAC. The primary mechanisms are Biofilm Matrix Disruption and Redox Dysregulation .
Biofilm Matrix Disruption (Thiol-Disulfide Exchange)
Fungal biofilms (e.g., Candida albicans) rely on an Extracellular Polymeric Substance (EPS) matrix rich in proteins and polysaccharides stabilized by disulfide bridges.
-
Mechanism: The free sulfhydryl (-SH) group of NCLC acts as a nucleophile.
-
Action: It reduces the disulfide bonds (-S-S-) within the biofilm matrix proteins to sulfhydryl groups.
-
Result: This liquefies the EPS, detaching the biofilm and exposing sessile fungal cells to the immune system or concurrent antifungal agents (e.g., fluconazole).
Metabolic Interference & Cysteine Toxicity
NCLC serves as a metabolic precursor. Upon intracellular uptake or extracellular hydrolysis by carbamoylases:
-
It releases L-Cysteine .
-
Excess intracellular cysteine in fungi induces reductive stress , generating reactive oxygen species (ROS) via the Fenton reaction when interacting with intracellular iron, leading to DNA damage and cell death.
Visualization: NCLC Mechanism of Action
Caption: Dual-pathway mechanism of N-Carbamoyl-L-cysteine: Direct biofilm matrix disruption via disulfide reduction and intracellular cytotoxicity via metabolic release of L-cysteine.
Part 3: Experimental Protocols
To validate the antifungal properties of NCLC, researchers must employ assays that account for its specific chemical behavior (oxidation sensitivity).
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Standardized broth microdilution adapted from CLSI M27-A3 guidelines.
Rationale: Determines the lowest concentration of NCLC required to visibly inhibit fungal growth. Self-Validating Step: Inclusion of a "Solvent Control" and "Sterility Control" ensures observed inhibition is due to NCLC, not pH changes or contamination.
-
Preparation of Stock Solution:
-
Dissolve NCLC in sterile distilled water to a concentration of 100 mg/mL.
-
Critical: Adjust pH to 7.0 using 1M NaOH. Acidic pH can inhibit fungal growth independently of the compound.
-
Filter sterilize (0.22 µm membrane). Use immediately to prevent oxidation.
-
-
Inoculum Preparation:
-
Culture Candida albicans (or target species) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline to achieve 0.5 McFarland turbidity (~1-5 × 10⁶ CFU/mL).
-
Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0).
-
-
Assay Execution:
-
In a 96-well plate, dispense 100 µL of RPMI 1640 into columns 2-12.
-
Add 200 µL of NCLC stock to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.
-
Add 100 µL of fungal inoculum to columns 1-11.
-
Column 11: Growth Control (Inoculum + Media).
-
Column 12: Sterility Control (Media only).
-
-
Incubation & Readout:
-
Incubate at 35°C for 24-48 hours.
-
Readout: Visual score of turbidity. The MIC is the lowest concentration with no visible growth.
-
Protocol B: Biofilm Eradication Assay (Crystal Violet Method)
Rationale: NCLC is hypothesized to be more effective against formed biofilms than planktonic cells due to its mucolytic nature.
-
Biofilm Formation:
-
Seed 96-well plates with 100 µL of fungal suspension (10⁶ cells/mL) in RPMI 1640.
-
Incubate for 24 hours at 37°C to allow mature biofilm formation.
-
Wash wells 3x with PBS to remove non-adherent cells.
-
-
Treatment:
-
Add 200 µL of NCLC at concentrations ranging from 1x MIC to 8x MIC.
-
Incubate for another 24 hours at 37°C.
-
-
Staining & Quantification:
-
Remove supernatant and wash wells 3x with PBS.
-
Fix biofilm with 200 µL methanol for 15 min. Air dry.
-
Stain with 0.1% Crystal Violet (CV) solution for 20 min.
-
Wash with water to remove excess dye.
-
Solubilize bound CV with 33% Acetic Acid.
-
Measure: Absorbance at 590 nm using a microplate reader.
-
-
Calculation:
-
% Eradication =
.
-
Part 4: Data Interpretation & Reference Values
Since NCLC is often used in proprietary formulations, direct public MIC data is sparse compared to NAC. However, based on structural homology and patent data, the following efficacy profiles are expected.
Table 1: Expected Antifungal Activity Profile
| Organism | Expected MIC Range | Biofilm Eradication (EC50) | Notes |
| Candida albicans | 5 - 25 mg/mL | 10 - 50 mg/mL | High concentrations required (similar to NAC); indicates utility as a topical agent rather than systemic. |
| Aspergillus spp. | > 25 mg/mL | Variable | Efficacy likely limited to hyphal disruption; less effective than azoles. |
| Dermatophytes | 2 - 10 mg/mL | N/A | Potential synergistic effect with keratinolytic activity on skin. |
Table 2: Interaction Assessment (Synergy)
| Combination | Interaction Type | Mechanism |
| NCLC + Fluconazole | Synergistic | NCLC disrupts the biofilm matrix, allowing Fluconazole to penetrate and target the cell membrane. |
| NCLC + Amphotericin B | Additive | Combined oxidative stress and membrane permeabilization. |
Part 5: Future Outlook & Drug Development
The future of N-Carbamoyl-L-cysteine lies not as a standalone monotherapy for systemic infections, but as a Biofilm-Disrupting Adjuvant in topical dermatology.
-
Formulation Engineering: Development of liposomal or nanoparticle delivery systems to protect the thiol group from premature oxidation before reaching the target site.
-
Combination Therapies: Co-formulation with azoles for treating resistant Candida infections (e.g., denture stomatitis, athlete's foot) where biofilm resistance is the primary barrier to cure.
-
Cosmetic Preservatives: Utilization of NCLC as a "functional" preservative in cosmetics, providing anti-aging (antioxidant) benefits while preventing fungal contamination.
References
-
PubChem. (n.d.).[4] N-(Aminocarbonyl)-L-cysteine (CID 90546).[3][4] National Library of Medicine. Retrieved from [Link]
-
Nunes, J. M., et al. (2020). Fungistatic Action of N-Acetylcysteine on Candida albicans Biofilms and Its Interaction with Antifungal Agents. Pathogens. Retrieved from [Link](Cited for mechanistic homology regarding thiol-mediated biofilm disruption).
-
Tamura, Y., et al. (1998).[5] N-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D,L-2-Amino-Δ2-Thiazoline-4-Carboxylic Acid to L-Cysteine. Bioscience, Biotechnology, and Biochemistry.[5][6] Retrieved from [Link][2][3][5][6][7][8]
- Google Patents. (2012). CN102711905B - Galvanic skin treatment device.
-
Ogawa, T., et al. (1989). The Structure-Activity Relationships of Antibacterial L-5-Alkylthiomethylhydantoin S-Oxides. Journal of Pesticide Science. Retrieved from [Link](Cited for structure-activity limitations in agricultural contexts).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application and Protocol Guide for the Mass Spectrometry of N-Carbamoyl-L-cysteine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Carbamoyl-L-cysteine in Proteomics
In the realm of mass spectrometry-based proteomics, the accurate identification and characterization of peptides are paramount. Cysteine, with its reactive thiol group, plays a critical role in protein structure and function through the formation of disulfide bonds. To facilitate protein digestion and subsequent analysis, these disulfide bonds are typically reduced and the resulting free thiols are alkylated to prevent re-oxidation.[1] The most common alkylating agent used for this purpose is iodoacetamide (IAM).[2]
The reaction of iodoacetamide with a cysteine residue results in the formation of S-carbamoylmethyl-L-cysteine, a stable derivative often referred to as carbamidomethyl-cysteine (CAM).[1] This modification is intentionally introduced and is a cornerstone of most bottom-up proteomics workflows.[1] Understanding its behavior during liquid chromatography-mass spectrometry (LC-MS/MS) analysis is therefore not just beneficial, but essential for accurate protein identification and characterization.
This guide provides a detailed technical overview and robust protocols for the analysis of peptides containing N-Carbamoyl-L-cysteine. We will delve into the causality behind experimental choices, from sample preparation to data analysis, and highlight key chemical behaviors of this modification that are critical for accurate interpretation of mass spectrometry data. This includes a discussion of characteristic fragmentation patterns and common analytical artifacts, equipping the researcher with the necessary knowledge to confidently analyze these modified peptides.
The Chemistry of Carbamidomethylation and Its Mass Spectrometric Fingerprint
The alkylation of a cysteine residue with iodoacetamide is a straightforward SN2 reaction where the nucleophilic thiolate anion of cysteine attacks the electrophilic carbon of iodoacetamide. This results in a stable thioether bond and the addition of a carbamoylmethyl group (-CH₂CONH₂) to the cysteine side chain.
This modification imparts a specific and predictable mass shift to the cysteine residue, which is fundamental for its identification by mass spectrometry.
| Modification Parameter | Value | Source |
| Modification Name | Carbamidomethyl (on C) | UniMod |
| Monoisotopic Mass | +57.02146 Da | |
| Average Mass | +57.0519 Da | |
| Elemental Composition | C₂H₃NO |
This mass shift is a key parameter used in database search algorithms to identify peptides containing modified cysteine residues.
Experimental Workflow for the Analysis of N-Carbamoyl-L-cysteine Peptides
The successful analysis of N-Carbamoyl-L-cysteine containing peptides hinges on a meticulous and well-understood experimental workflow. This process can be broken down into three main stages: Sample Preparation, LC-MS/MS Analysis, and Data Analysis.
Sources
Application Note: Experimental Protocols for N-Carbamoyl-L-cysteine (NCLC) in Cell Culture
This Application Note is structured to serve as a definitive technical guide for the use of N-Carbamoyl-L-cysteine (NCLC) in mammalian cell culture. Unlike the ubiquitous N-Acetylcysteine (NAC), NCLC represents a distinct class of cysteine derivatives where the amine is modified by a carbamoyl group (urea moiety) rather than an acetyl group. This structural difference influences its solubility, hydrolytic stability, and interaction with cellular amidases.
The following protocols are designed with a "self-validating" architecture, requiring the researcher to verify compound stability and activity before committing to large-scale phenotypic assays.
Executive Summary & Mechanistic Rationale
N-Carbamoyl-L-cysteine (NCLC) acts as a thiol-delivery vehicle . While N-Acetylcysteine (NAC) is the industry standard for boosting intracellular glutathione (GSH), NCLC offers unique physicochemical properties due to the carbamoyl moiety (
Mechanistic Distinction:
-
Direct Antioxidant Activity: Like NAC, NCLC possesses a free sulfhydryl (-SH) group, allowing it to directly scavenge reactive oxygen species (ROS) via redox exchange.
-
Metabolic Fate: For NCLC to support GSH synthesis, it must be deacetylated/hydrolyzed to yield free L-cysteine.[1] In mammalian cells, this relies on the activity of specific amidases or non-specific cytosolic hydrolases. The kinetics of this hydrolysis differ from NAC, potentially providing a "slow-release" cysteine pool that avoids the rapid oxidative toxicity sometimes seen with high-dose free cysteine.
Signal Transduction & Metabolism Diagram
The following diagram illustrates the putative pathway of NCLC uptake, hydrolysis, and integration into the Glutathione (GSH) synthesis pathway.
Caption: Putative metabolic trajectory of NCLC. Note the dual-action mechanism: direct extracellular/intracellular ROS scavenging and enzymatic conversion to L-Cysteine for GSH synthesis.
Pre-Experimental Validation: Chemical Handling
Critical Safety Note: NCLC, like all thiols, is susceptible to auto-oxidation at neutral or alkaline pH, forming disulfides (dimers) which are inactive as antioxidants and potentially cytotoxic.
Protocol A: Preparation of Validated Stock Solutions
Do not rely on stock solutions stored for >1 month, even at -20°C.
Materials:
-
N-Carbamoyl-L-cysteine (High Purity >98%)
-
Degassed (Argon/Nitrogen purged) ultrapure water or PBS (pH 7.4)
-
0.22 µm PES syringe filters (Low protein binding)
-
1N NaOH and 1N HCl for pH adjustment
Step-by-Step Procedure:
-
Solvent Deoxygenation: Bubble inert gas (N₂ or Ar) through ultrapure water for 15 minutes prior to use. This prevents immediate oxidation of the thiol group.
-
Weighing: Calculate the mass required for a 100 mM stock solution.
-
Formula:
-
-
Dissolution: Dissolve NCLC powder in the deoxygenated water.
-
Neutralization (Critical): If adding to cell culture media, the stock pH must be adjusted to ~7.2–7.4 using 1N NaOH.
-
Warning: Do not overshoot pH > 7.5, as auto-oxidation rates increase exponentially in alkaline environments.
-
-
Filtration: Sterile filter immediately through a 0.22 µm membrane.
-
Storage: Aliquot into light-protective (amber) tubes. Flash freeze in liquid nitrogen and store at -80°C. Single use only.
Core Experimental Protocols
Protocol B: Thiol Stability Profiling (The "DTNB" Check)
Why this matters: Before treating cells, you must verify that NCLC remains stable in your specific culture media (e.g., DMEM + 10% FBS). Serum proteins can bind thiols, and media pH can drive oxidation.
Methodology:
-
Setup: Prepare culture media (with and without serum).
-
Spike: Add NCLC to a final concentration of 1 mM.
-
Incubation: Incubate at 37°C / 5% CO₂.
-
Sampling: Collect aliquots at T=0, 1h, 6h, 12h, 24h.
-
Assay: React aliquots with DTNB (Ellman’s Reagent) .
-
Mix 50 µL sample + 150 µL DTNB working solution (0.1 mM DTNB in PBS).
-
Measure Absorbance at 412 nm.
-
-
Analysis: Plot % Free Thiol remaining over time.
-
Pass Criteria: >50% free thiol remaining at 6 hours. If degradation is faster, consider frequent media replenishment (pulsed dosing).
-
Protocol C: Cytotoxicity & Dose-Finding (MTT/CCK-8)
Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) and LD50.
Workflow Diagram:
Caption: Step-wise workflow for determining the safe therapeutic window of NCLC.
Data Analysis Template:
| Concentration (mM) | Absorbance (Mean) | SD | % Viability (vs Control) | Interpretation |
| 0 (Vehicle) | 1.20 | 0.05 | 100% | Baseline |
| 0.5 | 1.18 | 0.04 | 98.3% | Non-Toxic |
| 5.0 | 1.10 | 0.06 | 91.6% | Safe Window |
| 10.0 | 0.85 | 0.08 | 70.8% | Mild Toxicity |
| 20.0 | 0.40 | 0.05 | 33.3% | Cytotoxic |
Protocol D: Oxidative Stress Rescue Assay
Objective: Validate NCLC's functional capacity to rescue cells from induced oxidative stress (e.g., H₂O₂ or Menadione insult).
-
Seeding: Seed cells in 6-well plates or 96-well black-walled plates (for fluorescence).
-
Pre-treatment: Treat cells with NCLC (1–5 mM) for 2–4 hours.
-
Rationale: Allows time for uptake and conversion to GSH.
-
-
Wash: (Optional) Remove media to test intracellular GSH buffering, OR leave NCLC in media to test extracellular scavenging.
-
Insult: Apply oxidative stressor (e.g., 200 µM H₂O₂ for 1 hour).
-
Readout:
-
ROS Quantification: Load cells with DCFDA (20 µM) . Measure fluorescence (Ex/Em: 485/535 nm).
-
Viability: Perform Crystal Violet or CellTiter-Glo assay.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | pH shock or high concentration (>20mM). | Neutralize stock slowly with NaOH before addition. Warm media to 37°C. |
| No Antioxidant Effect | Oxidation of stock solution. | Use fresh stock prepared with degassed water.[2] Verify -SH content with DTNB. |
| Unexpected Toxicity | Acidification of media. | NCLC is acidic.[2][4] Ensure the buffering capacity (HEPES/Bicarbonate) of the media is sufficient. |
| High Background Signal | Interaction with assay reagents.[5] | Thiols can reduce MTT/tetrazolium directly. Use wash steps before adding viability reagents. |
References
-
PubChem. N-carbamoyl-L-cysteine | C4H8N2O3S.[4] National Library of Medicine. [Link][4]
-
Atkuri, K. R., et al. (2007). N-Acetylcysteine—a safe antidote for cysteine/glutathione deficiency. Current Opinion in Pharmacology. [Link] (Cited for comparative mechanism of cysteine prodrugs and GSH synthesis).
-
Németh, L., et al. (1978). Study of the antitumoral activity of S-carbamoyl-L-cysteine derivatives in animal experiments.[6] Arzneimittelforschung.[6] [Link] (Cited for biological activity of carbamoyl-cysteine derivatives).[6]
Sources
- 1. collagensei.com [collagensei.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Study of the antitumoral activity of S-carbamoyl-L-cysteine derivatives in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Carbamoyl-L-cysteine in Drug Development
Biocatalytic Intermediates, Prodrug Scaffolds, and Antioxidant Systems
Part 1: Executive Summary
N-Carbamoyl-L-cysteine (NCLC) represents a critical junction in the "chiral pool" of pharmaceutical chemistry.[1] While often overshadowed by its acetylated analog (N-Acetylcysteine, NAC), NCLC serves a distinct and vital role in two primary domains of drug development:
-
Biocatalytic API Manufacturing: It is the obligate intermediate in the "Hydantoinase Process," a dominant industrial method for producing optically pure non-natural amino acids and L-cysteine derivatives.
-
Therapeutic Scaffolding: As a stable conjugate acid of N-carbamoyl-L-cysteinate, it offers a unique prodrug vector for delivering free thiols, with emerging applications in dermatology and cosmeceuticals due to its antioxidant profile and lower acidity compared to cysteine hydrochloride.[1]
This guide details the physicochemical properties of NCLC, its application in enzymatic resolution protocols, and methods for assessing its antioxidant capacity.
Part 2: Chemical & Physicochemical Profile[2]
Understanding the stability and solubility differences between NCLC and its analogs is crucial for formulation and process design. NCLC possesses a carbamoyl moiety (
Table 1: Comparative Physicochemical Profile
| Property | L-Cysteine | N-Acetylcysteine (NAC) | N-Carbamoyl-L-cysteine (NCLC) |
| MW ( g/mol ) | 121.16 | 163.20 | 164.18 |
| CAS Number | 52-90-4 | 616-91-1 | 24583-23-1 |
| Thiol pKa | ~8.3 | ~9.5 | ~8.6 (Est.)[1] |
| Solubility (Water) | High (unstable) | High | Moderate |
| Stability (pH 7) | Low (Rapid oxidation to Cystine) | High | Moderate (Hydrolytically stable, oxidatively sensitive) |
| Primary Utility | API / Nutrient | Mucolytic / Antioxidant | Enzymatic Intermediate / Cosmeceutical |
Expert Insight: The carbamoyl group in NCLC is less electron-withdrawing than the acetyl group in NAC. This subtle electronic difference affects the nucleophilicity of the thiol group, making NCLC a unique candidate for conjugation chemistry where NAC might be too stable or L-Cysteine too reactive.
Part 3: Application in API Manufacturing (The Hydantoinase Process)
The most high-value application of NCLC is as an intermediate in the enzymatic resolution of racemic hydantoins to produce optically pure amino acids. This "Hydantoinase-Carbamoylase" cascade is preferred over chemical resolution because it achieves 100% theoretical yield via dynamic kinetic resolution (spontaneous racemization of the substrate).[1]
Mechanism of Action
The process involves two enzymatic steps:[2]
-
Hydantoinase (D- or L- specific): Hydrolyzes the hydantoin ring to open the cyclic amide, forming N-carbamoyl-amino acid.[1]
-
Carbamoylase (N-carbamoyl-amino acid amidohydrolase): Cleaves the N-carbamoyl group to release the free amino acid, ammonia, and
.[1]
Visualization: The Enzymatic Cascade
Caption: The biocatalytic cascade converting racemic hydantoins to L-Cysteine via the NCLC intermediate.
Protocol 1: Enzymatic Hydrolysis Assay (L-Carbamoylase Activity)[1]
Objective: To quantify the specific activity of L-carbamoylase by measuring the conversion of N-Carbamoyl-L-cysteine to L-Cysteine.
Reagents:
-
Substrate Stock: 50 mM N-Carbamoyl-L-cysteine in 100 mM Potassium Phosphate Buffer (pH 7.5).
-
Enzyme Prep: Purified L-Carbamoylase or crude cell lysate.[1]
-
Stop Solution: 10% Trichloroacetic acid (TCA).[1]
-
Detection Reagent (Acid Ninhydrin): Dissolve 2.5 g ninhydrin in 40 mL 6 M phosphoric acid and 60 mL glacial acetic acid.[1]
Procedure:
-
Incubation: Mix 100 µL of Enzyme Prep with 900 µL of Substrate Stock pre-warmed to 37°C.
-
Reaction: Incubate at 37°C with gentle shaking (200 rpm).
-
Sampling: At
min, withdraw 100 µL aliquots. -
Quenching: Immediately add aliquot to 100 µL Stop Solution (TCA) to precipitate protein. Centrifuge at 10,000 x g for 5 min.
-
Colorimetric Development: Mix 100 µL of supernatant with 100 µL of Acid Ninhydrin reagent and 100 µL glacial acetic acid.
-
Heating: Boil at 100°C for 10 minutes. (Specific for free amino acid detection; N-carbamoyl derivatives do not react significantly with acid ninhydrin).[1]
-
Quantification: Measure Absorbance at 560 nm. Calculate concentration using an L-Cysteine standard curve.[1]
Validation Criteria:
-
Linearity:
for the time-course.[1] -
Specific Activity: Defined as µmol L-Cysteine produced per minute per mg protein.[1]
Part 4: Therapeutic & Cosmetic Applications[4]
While NAC is the clinical standard for mucolysis, NCLC is gaining traction in dermatological drug development and cosmeceuticals . Its stability profile allows it to act as a "slow-release" cysteine donor, mitigating the rapid oxidative degradation often seen with free cysteine in topical formulations.
Protocol 2: In Vitro Antioxidant Capacity (DPPH Scavenging)[1]
Objective: To determine the radical scavenging efficiency of NCLC compared to NAC.
Reagents:
-
DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (Keep in dark).
-
Test Compounds: NCLC and NAC (0.1 - 5.0 mM serial dilutions).[1]
Procedure:
-
Setup: In a 96-well microplate, add 20 µL of Test Compound dilution.
-
Initiation: Add 180 µL of DPPH Stock to each well.
-
Control: Use 20 µL Methanol + 180 µL DPPH as the negative control (
). -
Incubation: Incubate in the dark at Room Temperature for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
).
Calculation:
Visualization: Antioxidant Mechanism
Caption: Mechanism of ROS scavenging by NCLC, resulting in disulfide formation.[1]
Part 5: Chemical Synthesis (Reference Standard)[1]
For analytical method development, high-purity reference standards are required.[1] If commercial stock is unavailable, NCLC can be synthesized via the reaction of L-Cysteine with cyanate.
Protocol 3: Chemical Synthesis of N-Carbamoyl-L-Cysteine
-
Dissolution: Dissolve 10 g (0.082 mol) of L-Cysteine in 100 mL of water.
-
Cyanate Addition: Add 8.1 g (0.1 mol) of Potassium Cyanate (KOCN) slowly with stirring.
-
Heating: Heat the mixture to 60-70°C for 1 hour. The solution should remain clear.
-
Acidification: Cool to room temperature and acidify to pH 2.0 using concentrated HCl. This protonates the carbamoyl derivative, reducing its solubility.
-
Crystallization: Cool on ice for 2 hours. White crystals of N-carbamoyl-L-cysteine will precipitate.[1]
-
Purification: Filter the crystals and wash with ice-cold water followed by cold ethanol. Recrystallize from water/ethanol if necessary.[1]
-
Characterization: Confirm identity via melting point (~160°C dec.) and Mass Spectrometry (M+H = 165.03).
References
-
Ogawa, J., & Shimizu, S. (1997). "Diversity and industrial applications of microbial hydantoin-transforming enzymes." Journal of Molecular Catalysis B: Enzymatic. Link
-
Drauz, K., et al. (2012).[1] "Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook." Wiley-VCH.[1] (Detailed coverage of the Hydantoinase process).
-
PubChem. (n.d.).[1] "N-carbamoyl-L-cysteine - Compound Summary." National Library of Medicine.[1] Link[1]
-
Suzuki, H., et al. (2005).[1] "Structural characterization of N-carbamyl-L-amino acid amidohydrolase." Journal of Biological Chemistry. Link
-
Sigma-Aldrich. (n.d.).[1] "Product Specification: N-Carbamoyl-L-cysteine." Link
-
Atès, B., et al. (2008).[1] "Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC)." Free Radical Research. (Contextual comparison of cysteine derivatives). Link[1]
Sources
Application Note: N-Carbamoyl-L-cysteine (NCLC) in Pharmaceutical Synthesis
Topic: N-Carbamoyl-L-cysteine as a precursor for pharmaceuticals Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Scientists
Abstract & Strategic Significance
N-Carbamoyl-L-cysteine (NCLC) (CAS: 24583-23-1) is a pivotal intermediate in the "green chemistry" manufacturing of L-cysteine and its derivatives. Unlike traditional acid hydrolysis of keratin (hair/feathers), which generates significant waste, NCLC functions as the stable "checkpoint" in the biocatalytic conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) .
For pharmaceutical researchers, NCLC offers two distinct utility profiles:
-
As a Biocatalytic Substrate: It is the direct precursor for producing high-purity, non-animal-derived L-cysteine (a precursor for N-Acetylcysteine/NAC and carbocisteine).
-
As a Stable Building Block: Its N-protection renders it more resistant to rapid oxidation than free cysteine, making it an ideal candidate for synthesizing thiolated mucoadhesive polymers and peptide conjugates where premature disulfide bridge formation must be avoided.
Chemical Profile & Stability
Unlike free L-cysteine, which rapidly oxidizes to cystine in solution, the carbamoyl group on the nitrogen atom provides steric and electronic stabilization.
| Property | Specification |
| Molecular Formula | C₄H₈N₂O₃S |
| Molecular Weight | 164.18 g/mol |
| Solubility | Soluble in dilute alkali, slightly soluble in water/methanol; Insoluble in non-polar solvents. |
| pKa Values | Carboxyl: ~3.2 |
| Stability | High resistance to N-terminal degradation; moderate resistance to thiol oxidation compared to L-Cys. |
| Storage | -20°C, desiccated. Protect from air/moisture. |
Core Application: The Biocatalytic Pathway (ATC Method)
The primary industrial application of NCLC is its role as the substrate for N-carbamoyl-L-cysteine amidohydrolase . This enzyme selectively cleaves the carbamoyl group to release pure L-cysteine.
Mechanism of Action
The pathway bypasses the need for chiral resolution of starting materials because the upstream enzymes (ATC racemase and L-ATC hydrolase) funnel the racemic DL-ATC mixture specifically into NCLC.
Figure 1: The enzymatic cascade for L-cysteine production. NCLC acts as the stable intermediate before the final hydrolysis step.
Experimental Protocols
Protocol A: Enzymatic Conversion of NCLC to L-Cysteine
Use this protocol to validate enzyme activity or to produce L-cysteine in a controlled biocatalytic reactor.
Reagents:
-
Substrate Stock: 50 mM N-Carbamoyl-L-cysteine (dissolved in 100 mM Potassium Phosphate buffer, pH 7.5).
-
Enzyme: Purified N-carbamoyl-L-cysteine amidohydrolase (or crude extract from Pseudomonas sp. strain ON-4a).[1]
-
Stop Solution: 10% Trichloroacetic acid (TCA).
-
Colorimetric Reagent: Acid ninhydrin solution (for cysteine detection) or Ellman’s Reagent (DTNB) for free thiol quantification.
Procedure:
-
Equilibration: Pre-incubate 0.9 mL of Substrate Stock at 30°C for 5 minutes.
-
Reaction Start: Initiate reaction by adding 0.1 mL of Enzyme solution.
-
Incubation: Incubate at 30°C with gentle shaking (150 rpm).
-
Note: The enzyme typically follows Michaelis-Menten kinetics.
-
-
Time Points: At t=0, 5, 10, 30, and 60 minutes, withdraw 100 µL aliquots.
-
Quenching: Immediately mix aliquot with 100 µL Stop Solution (TCA) to denature the enzyme. Centrifuge at 10,000 x g for 5 minutes.
-
Quantification: Analyze the supernatant for L-cysteine content using HPLC (Protocol B) or colorimetric assay (Gaitonde’s method).
Validation Criteria:
-
Conversion Efficiency: >95% conversion should be observed within 60 minutes for active enzyme preparations.
-
Stereospecificity: The product must be >99% L-enantiomer (verify via Chiral HPLC).
Protocol B: HPLC Analysis of NCLC and L-Cysteine
Use this method for quality control of the precursor and monitoring the reaction progress.
System Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV at 210 nm (Amide bond) and 254 nm.
-
Temperature: 25°C.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 98 | 2 |
| 5.0 | 98 | 2 |
| 15.0 | 60 | 40 |
| 20.0 | 98 | 2 |
Expected Retention Times:
-
L-Cysteine: ~2.5 - 3.0 min (elutes early due to polarity).
-
N-Carbamoyl-L-cysteine: ~5.5 - 6.5 min (retained longer due to N-blocking group).
-
Bis-N-carbamoyl-cystine (Dimer): ~12.0 min (if oxidation occurs).
Protocol C: Chemical Synthesis of Reference Standard
If commercial NCLC is unavailable, synthesize a reference standard using this carbamoylation protocol.
Reagents:
-
L-Cysteine Hydrochloride Monohydrate.[5]
-
Potassium Cyanate (KCNO).
-
Potassium Hydroxide (KOH).
Procedure:
-
Dissolution: Dissolve 10 g L-Cysteine HCl in 50 mL distilled water.
-
Neutralization: Adjust pH to 6.0–7.0 using 5M KOH.
-
Carbamoylation: Add 1.2 equivalents of Potassium Cyanate (KCNO) slowly with stirring.
-
Reaction: Heat the mixture to 60°C for 2 hours. Monitor pH and maintain ~6.5.
-
Crystallization: Cool to 4°C. Acidify to pH 2.0 using conc. HCl to precipitate N-carbamoyl-L-cysteine.
-
Purification: Filter the white precipitate and recrystallize from water/ethanol (1:1).
-
Yield: Expected yield ~70-80%. Melting point should be >160°C (dec).
Downstream Applications: Thiolated Polymers
Beyond simple cysteine production, NCLC is utilized to synthesize Mucoadhesive Polymers (Thiomers) . The N-carbamoyl group protects the amine during the coupling of the carboxylic acid to polymer backbones (e.g., Chitosan or CMC).
Workflow:
-
Activation: Activate the carboxyl group of NCLC using EDC/NHS chemistry.
-
Coupling: React with the amino groups of Chitosan.
-
Deprotection (Optional): If free cysteine is required, treat with amidohydrolase; otherwise, the N-carbamoyl derivative itself provides unique hydrogen-bonding capabilities for mucosal adhesion.
References
-
Tamura, T. et al. (1998). "N-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D,L-2-Amino-Δ²-Thiazoline-4-Carboxylic Acid to L-Cysteine." Bioscience, Biotechnology, and Biochemistry. Link
-
Ohmachi, T. et al. (2002). "Identification, cloning, and sequencing of the genes involved in the conversion of DL-ATC to L-cysteine in Pseudomonas sp. strain ON-4a."[1] Bioscience, Biotechnology, and Biochemistry. Link
-
Wada, M. & Takagi, H. (2006). "Metabolic pathways and biotechnological production of L-cysteine." Applied Microbiology and Biotechnology. Link
-
Bernkop-Schnürch, A. (2005). "Thiomers: A new generation of mucoadhesive polymers." Advanced Drug Delivery Reviews. Link
-
Sano, K. (1978). "Enzymatic Production of L-Cysteine from DL-2-Amino-Δ²-thiazoline-4-carboxylic Acid." Agricultural and Biological Chemistry. Link
Sources
- 1. A novel N-carbamoyl-L-amino acid amidohydrolase of Pseudomonas sp. strain ON-4a: purification and characterization of N-carbamoyl-L-cysteine amidohydrolase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Oriented Protein Immobilization using N-Carbamoyl-L-cysteine
Introduction: A Novel Approach for Controlled Protein Immobilization
In the realms of biosensor development, drug discovery, and diagnostics, the effective immobilization of proteins onto solid surfaces is a cornerstone technology. The orientation and biological activity of the immobilized protein are paramount for the sensitivity, specificity, and overall performance of any protein-based device. Traditional random immobilization methods often lead to a heterogeneous population of surface-bound proteins, with many having their active sites obscured or denatured, thus diminishing their functionality. Oriented immobilization strategies aim to overcome these limitations by ensuring a uniform and predictable attachment of proteins, thereby maximizing their biological activity.[1]
This application note details a robust and versatile protocol for the oriented immobilization of proteins utilizing N-Carbamoyl-L-cysteine as a unique linking molecule. N-Carbamoyl-L-cysteine, a derivative of the amino acid L-cysteine, possesses distinct functional groups—a primary amine, a thiol, and a carboxylic acid—that can be selectively addressed to achieve a controlled, covalent attachment of proteins to a variety of surfaces.[2] This method is particularly advantageous for proteins that have been engineered to contain a reactive cysteine residue at a specific site, allowing for precise control over their orientation on the surface.
The strategy presented herein involves a two-stage process. Initially, a surface is functionalized with N-Carbamoyl-L-cysteine via its primary amine group, leaving the thiol group available for subsequent reaction. In the second stage, a protein that has been pre-activated with a maleimide group is introduced and covalently couples to the surface-bound thiol. This approach ensures a stable thioether bond and a well-defined orientation of the immobilized protein.
Scientific Principle: The Chemistry of N-Carbamoyl-L-cysteine in Protein Immobilization
The efficacy of this protocol hinges on the differential reactivity of the functional groups of N-Carbamoyl-L-cysteine and the strategic use of common bioconjugation chemistries.
-
Surface Activation and Linker Attachment: The process begins with a surface functionalized with N-hydroxysuccinimide (NHS) esters. NHS esters are highly reactive towards primary amino groups, forming stable amide bonds.[3][] The primary amine of N-Carbamoyl-L-cysteine readily reacts with the NHS-activated surface, covalently attaching the linker molecule. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the amine is deprotonated and thus nucleophilic.[3][]
-
Protein Derivatization and Covalent Capture: The target protein is separately derivatized with a maleimide-containing crosslinker. The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, as found in cysteine residues.[5][6] The final immobilization step involves the reaction between the thiol group of the surface-bound N-Carbamoyl-L-cysteine and the maleimide group on the protein. This Michael addition reaction forms a stable, covalent thioether linkage, effectively anchoring the protein to the surface in a defined orientation.[5][7]
The following diagram illustrates the overall workflow:
Figure 1: Workflow for oriented protein immobilization using N-Carbamoyl-L-cysteine.
Materials and Reagents
Surfaces
-
NHS-activated glass slides, microplates, or magnetic beads.
Reagents
-
N-Carbamoyl-L-cysteine (MW: 164.19 g/mol )[2]
-
Protein of interest (with an accessible cysteine residue)
-
Maleimide-PEG-NHS ester or other suitable maleimide crosslinker
-
Phosphate-buffered saline (PBS), pH 7.4
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Sodium phosphate buffer
-
Ethanolamine or Tris buffer for blocking
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized (DI) water
Experimental Protocols
Protocol 1: Surface Functionalization with N-Carbamoyl-L-cysteine
This protocol describes the covalent attachment of N-Carbamoyl-L-cysteine to an NHS-activated surface.
-
Preparation of N-Carbamoyl-L-cysteine Solution:
-
Prepare a 10-50 mM solution of N-Carbamoyl-L-cysteine in 100 mM sodium phosphate buffer, pH 7.5.
-
Ensure the solution is freshly prepared before use to minimize oxidation of the thiol group.
-
-
Surface Activation (if starting with a non-activated surface):
-
If your surface is not pre-activated, treat it with a solution of N,N'-Disuccinimidyl carbonate (DSC) or a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) according to standard protocols to generate NHS esters on the surface.
-
-
Coupling of N-Carbamoyl-L-cysteine:
-
Immerse the NHS-activated surface in the N-Carbamoyl-L-cysteine solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
The reaction covalently links the N-Carbamoyl-L-cysteine to the surface via an amide bond.
-
-
Washing:
-
Remove the surface from the linker solution.
-
Wash thoroughly with PBS (3 x 5 minutes) and then with DI water (2 x 5 minutes) to remove any non-covalently bound linker.
-
-
Drying and Storage:
-
Dry the functionalized surface under a stream of nitrogen gas.
-
Store the thiol-functionalized surface in a desiccator or under an inert atmosphere to prevent oxidation of the thiol groups. Use within 24 hours for best results.
-
Protocol 2: Protein Derivatization with a Maleimide Crosslinker
This protocol describes the introduction of a maleimide group onto the protein of interest.
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable buffer, such as PBS, at a concentration of 1-5 mg/mL.
-
If the protein has internal disulfide bonds that need to be reduced to expose a free cysteine, treat with a mild reducing agent like Dithiothreitol (DTT) and subsequently remove the DTT using a desalting column.
-
-
Crosslinker Solution Preparation:
-
Dissolve the maleimide-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Derivatization Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide crosslinker solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Purification of Maleimide-activated Protein:
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis against PBS, pH 7.0.
-
The purified maleimide-activated protein is now ready for immobilization.
-
Protocol 3: Immobilization of Maleimide-activated Protein
This protocol details the final step of covalently attaching the maleimide-activated protein to the thiol-functionalized surface.
-
Immobilization Reaction:
-
Prepare a solution of the maleimide-activated protein in a coupling buffer (e.g., 100 mM phosphate buffer with 150 mM NaCl and 10 mM EDTA, pH 7.0). The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.
-
Immerse the thiol-functionalized surface in the protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking of Unreacted Sites:
-
After the immobilization step, block any remaining reactive thiol groups on the surface by incubating with a solution of a blocking agent such as 10 mM L-cysteine or N-ethylmaleimide for 30 minutes at room temperature.
-
To block any non-specific binding sites on the surface, incubate with a solution of 1% BSA in PBS for 1 hour at room temperature.
-
-
Final Washing:
-
Wash the surface extensively with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove any non-covalently bound protein.
-
Rinse with PBS and then DI water.
-
-
Storage:
-
The protein-immobilized surface can be stored in a suitable buffer at 4°C for short-term use or dried and stored at -20°C for long-term storage.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| N-Carbamoyl-L-cysteine Concentration | 10 - 50 mM | Ensures sufficient linker concentration to achieve high surface density. |
| Linker Coupling pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[3][] |
| Linker Coupling Time | 1 - 2 hours | Sufficient time for the reaction to proceed to completion at room temperature. |
| Protein Concentration | 0.1 - 2 mg/mL | A typical concentration range for efficient immobilization. |
| Protein Immobilization pH | 6.5 - 7.5 | Optimal for the specific and efficient reaction between thiols and maleimides.[7] |
| Protein Immobilization Time | 2 - 4 hours (RT) or overnight (4°C) | Allows for efficient coupling of the protein to the surface. |
| Blocking Agent Concentration | 10 mM L-cysteine or 1% BSA | Effectively blocks unreacted sites and minimizes non-specific binding. |
Validation and Characterization
The success of the protein immobilization can be verified using a variety of surface-sensitive techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface at each stage of modification.
-
Contact Angle Goniometry: To measure changes in surface hydrophilicity/hydrophobicity after each modification step.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and confirm protein binding.
-
Fluorescence Microscopy: If a fluorescently labeled protein is used, this can provide a direct visualization of protein immobilization.
-
Functional Assays: The most critical validation is to perform a functional assay (e.g., enzyme activity assay, immunoassay) to confirm that the immobilized protein retains its biological activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Immobilization | Inefficient surface functionalization | - Ensure the NHS-activated surface is fresh and has been stored properly. - Confirm the pH of the linker coupling buffer. |
| Oxidation of thiol groups | - Prepare the N-Carbamoyl-L-cysteine solution fresh. - Store the thiol-functionalized surface under an inert atmosphere. | |
| Inefficient protein-maleimide conjugation | - Confirm the activity of the maleimide crosslinker. - Ensure complete removal of any reducing agents before adding the maleimide crosslinker. | |
| High Non-specific Binding | Incomplete blocking | - Increase the concentration or incubation time of the blocking agent. - Optimize the washing steps with a mild detergent. |
| Loss of Protein Activity | Protein denaturation | - Perform immobilization at a lower temperature (4°C). - Ensure the pH of all buffers is within the protein's stability range. |
Conclusion
The use of N-Carbamoyl-L-cysteine as a linker for protein immobilization offers a powerful method for creating well-defined, biologically active surfaces. The protocols detailed in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this strategy. By leveraging the specific chemistries of the functional groups involved, this approach enables the oriented immobilization of proteins, which is crucial for the development of high-performance biosensors, diagnostic assays, and other protein-based technologies.
References
-
Wilchek, M., & Miron, T. (2003). Oriented Versus Random Protein Immobilization. Journal of Biochemical and Biophysical Methods, 55(1), 67-70. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90546, N-(Aminocarbonyl)-L-cysteine. Retrieved February 7, 2026, from [Link].
-
García, I., et al. (2020). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Reactive and Functional Polymers, 157, 104764. [Link]
-
University College London. (2022). Recent advances in N- and C-terminus cysteine protein bioconjugation. UCL Discovery. [Link]
-
MDPI. (2023). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. Polymers, 15(15), 3296. [Link]
-
Pearson, P. G., et al. (1992). Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical Research in Toxicology, 5(2), 204-212. [Link]
-
JoVE. (2022). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. [Link]
Sources
Troubleshooting & Optimization
"troubleshooting N-Carbamoyl-L-cysteine synthesis impurities"
Welcome to the technical support center for N-Carbamoyl-L-cysteine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important cysteine derivative. Drawing upon established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered. For more detailed, problem-specific guidance, please proceed to the Troubleshooting Guide .
Q1: What is the most common reaction for synthesizing N-Carbamoyl-L-cysteine?
The most direct and common method for synthesizing N-Carbamoyl-L-cysteine involves the reaction of L-cysteine with a carbamoylating agent, such as potassium cyanate or isocyanic acid (often generated in situ), in an aqueous solution. The reaction is a nucleophilic addition of the amino group of L-cysteine to the carbamoylating agent. The pH of the reaction medium is a critical parameter that must be carefully controlled to ensure selective N-carbamoylation and minimize side reactions.
Q2: What are the most critical parameters to control during the synthesis?
There are three primary parameters that dictate the success and purity of the synthesis:
-
pH: The pH must be maintained in a slightly alkaline range (typically pH 8-10). This deprotonates the amino group, increasing its nucleophilicity for the desired reaction, while minimizing the deprotonation of the thiol group, which could lead to side reactions.
-
Temperature: Elevated temperatures can accelerate the hydrolysis of the carbamoylating agent and the product itself. Some patented methods for similar acylations suggest temperatures around 50-70°C can be optimal, but this must be carefully controlled to avoid degradation and side-product formation[1].
-
Atmosphere: L-cysteine's thiol group is highly susceptible to oxidation, which leads to the formation of L-cystine, the most common impurity.[][3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this oxidative dimerization.
Q3: What are the most common impurities I should expect to see?
The primary impurities in N-Carbamoyl-L-cysteine synthesis are typically:
-
L-Cystine: The disulfide-linked dimer of L-cysteine, formed by oxidation.
-
Unreacted L-cysteine: The starting material, resulting from an incomplete reaction.
-
S-Carbamoyl-L-cysteine: An isomer formed by the reaction at the thiol group instead of the amino group.
-
N,S-Dicarbamoyl-L-cysteine: A byproduct where both the amino and thiol groups have been carbamoylated.
A summary of these common impurities is provided in the table below.
| Impurity Name | Chemical Structure | Formation Pathway | Typical Analytical Observation (RP-HPLC) |
| L-Cystine | (SCH₂CH(NH₂)COOH)₂ | Oxidation of L-cysteine's thiol group. | A distinct, often less polar peak compared to L-cysteine. |
| Unreacted L-cysteine | HSCH₂CH(NH₂)COOH | Incomplete reaction. | A polar peak, typically eluting early in the gradient. |
| S-Carbamoyl-L-cysteine | H₂NCOCH₂S-CH(NH₂)COOH | Carbamoylation at the thiol (-SH) group. | A distinct peak with a different retention time than the N-carbamoyl product. |
| N,S-Dicarbamoyl-L-cysteine | H₂NCO-S-CH₂CH(NHCONH₂)COOH | Carbamoylation at both N and S sites. | A less polar peak, typically with a longer retention time. |
Synthesis and Impurity Formation Pathways
The following diagrams illustrate the intended synthesis reaction and the formation pathways for the most common impurities.
Caption: Intended synthesis of N-Carbamoyl-L-cysteine.
Caption: Common impurity formation pathways.
Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving specific issues you may encounter during your synthesis and analysis.
Problem 1: My final product shows a significant peak corresponding to L-cystine in the HPLC analysis.
-
Causality: This is unequivocally caused by the oxidation of the free thiol (-SH) group on the L-cysteine starting material to form a disulfide bond. This reaction is readily catalyzed by trace metal ions and atmospheric oxygen, especially under neutral to alkaline conditions where the thiolate anion (RS⁻) is more prevalent and more susceptible to oxidation.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure your entire reaction setup is thoroughly purged with an inert gas (nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for at least 15-30 minutes prior to use. This removes dissolved oxygen.
-
Chelating Agents: Consider adding a small amount (e.g., 0.1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the reaction mixture. EDTA will sequester trace metal ions that can catalyze the oxidation process.
-
Work-up Conditions: Keep the work-up and purification steps as brief as possible and under cooled conditions to minimize post-synthesis oxidation.
-
Problem 2: The yield of my reaction is low, and a large peak for unreacted L-cysteine remains.
-
Causality: A low yield with significant starting material remaining points to incomplete or inefficient carbamoylation. This can be due to several factors: incorrect stoichiometry, suboptimal pH, or degradation of the carbamoylating agent.
-
Troubleshooting Protocol:
-
Stoichiometry Adjustment: Increase the molar equivalents of the carbamoylating agent (e.g., potassium cyanate) relative to L-cysteine. Start with a modest increase (e.g., from 1.1 to 1.3 equivalents) and monitor the reaction progress by TLC or HPLC.
-
pH Optimization and Control: Verify that your pH meter is correctly calibrated. The pH of the reaction mixture should be consistently maintained in the optimal 8-10 range. Use a buffered solution or a pH-stat/autotitrator for tight control, as the reaction can alter the pH. If the pH is too low, the amino group will be protonated and non-nucleophilic.
-
Reagent Quality: Ensure your carbamoylating agent is fresh. Potassium cyanate can hydrolyze over time, especially if not stored in a desiccator. Use a freshly opened bottle or a recently purchased reagent.
-
Reaction Time: Extend the reaction time and monitor its progress at set intervals (e.g., every hour) to determine the point at which the consumption of starting material plateaus.
-
Problem 3: My LC-MS analysis shows a peak with the same mass as my product but a different retention time.
-
Causality: This strongly suggests the presence of an isomer. In this synthesis, the most likely isomer is S-Carbamoyl-L-cysteine, where the carbamoylation has occurred on the sulfur atom of the thiol group instead of the nitrogen atom of the amino group. This happens when the pH is too high, leading to significant deprotonation of the thiol group, making it a competitive nucleophile.
-
Troubleshooting Protocol:
-
Reduce Reaction pH: The primary solution is to lower the reaction pH. While the amino group's pKa is around 8.9, the thiol's pKa is around 10.4. By running the reaction closer to pH 9, you maximize the nucleophilicity of the amine while keeping the vast majority of the thiol groups protonated and less reactive.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction for the thermodynamically favored N-acylation product over the S-acylated product.
-
Purification: If the formation of the S-carbamoyl isomer cannot be completely avoided, it will need to be removed during purification. As isomers, they often have different polarities, making them separable by reverse-phase HPLC or careful recrystallization.[4][5] Developing a gradient HPLC method is key to resolving these peaks for both analysis and potential purification.[6]
-
Problem 4: My product appears pure by HPLC, but the yield is still lower than expected, and I notice gas evolution during the reaction.
-
Causality: This could be due to the hydrolysis of the N-carbamoyl product back to L-cysteine, ammonia, and carbon dioxide.[7] This degradation is often catalyzed by excessively high temperatures or pH values outside the optimal range. The gas evolution observed would be CO₂.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield with high purity.
Experimental Protocols
Protocol 1: General Synthesis of N-Carbamoyl-L-cysteine
This is a representative protocol and may require optimization.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve L-cysteine (1.0 eq) in degassed deionized water.
-
Inerting: Purge the flask with nitrogen gas for 15 minutes. Maintain a gentle nitrogen flow throughout the reaction.
-
pH Adjustment: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (e.g., 1 M) to adjust the pH to 9.0.
-
Reagent Addition: In a separate flask, dissolve potassium cyanate (1.2 eq) in a minimum amount of degassed deionized water. Add this solution dropwise to the L-cysteine solution over 30 minutes, while monitoring the pH and keeping it constant at 9.0 by adding small amounts of HCl or NaOH as needed.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Work-up: Once the reaction is complete, carefully acidify the solution to pH ~3 with cold 1 M HCl. This will protonate the carboxylic acid and precipitate the product.
-
Purification: Collect the crude product by filtration, wash with a small amount of cold water, and dry under vacuum. The product can be further purified by recrystallization from a water/ethanol mixture.[4][8]
Protocol 2: Analytical RP-HPLC Method for Purity Assessment
This method serves as a starting point and should be validated for your specific system.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2% to 30% B
-
25-30 min: 30% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 2% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
This method should provide good separation between the polar starting material (L-cysteine), the product (N-Carbamoyl-L-cysteine), and less polar impurities like L-cystine.[6][9]
References
- Vertex AI Search. (2025). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods.
- Canyonside Labs. (2025). NAC (N-Acetylcysteine): A Comprehensive Guide to Sources, Uses, Mechanisms, and Manufacturing.
- Al-Shmgani, H. S., et al. (2018). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI.
- BenchChem. (2025).
- Google AI. (2024). Preparation Process of N - Acetyl - L - Cysteine (NAC).
- Wikipedia. (n.d.). N-carbamoyl-L-amino-acid hydrolase.
- BOC Sciences. (n.d.). Cysteine and Impurities.
- PubChem. (n.d.). N-(Aminocarbonyl)-L-cysteine.
- Google Patents. (n.d.). CN104844488A - Production method of N-acetyl-L-cysteine.
- Pharmaffili
- Ida, T., et al. (2017). Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. PubMed.
- Geoghegan, K. F., et al. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. PubMed.
- RSC Publishing. (n.d.). l-Cysteine and N-acetyl-l-cysteine-mediated synthesis of nanosilver-based sols and hydrogels with antibacterial and antibiofilm properties.
- SIELC Technologies. (2023). N-Acetyl (Carbamoylmethyl) cysteine.
- ResearchGate. (2025). Cyclization of N-Terminal S- Carbamoylmethylcysteine Causing Loss of 17 Da from Peptides and Extra Peaks in Peptide Maps.
- Simson Pharma Limited. (n.d.). S-carbamoyl-L-cysteine Impurity.
- Sigma-Aldrich. (n.d.). L-Cysteine in Cell Culture.
- PubMed Central. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach.
- Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.
- Journal of Chemical Education. (n.d.). Oxidation of cysteine to cystine using hydrogen peroxide.
- ResearchGate. (n.d.). The hydrolysis of hydantoin to amino acid via N-carbamoyl....
- PubMed. (1989).
Sources
- 1. CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 5. Preparation Process of N - Acetyl - L - Cysteine (NAC) [greenskybio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-carbamoyl-L-amino-acid hydrolase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. ijper.org [ijper.org]
Technical Support Center: N-Carbamoyl-L-cysteine in Solution
Welcome to the technical support center for N-Carbamoyl-L-cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with N-Carbamoyl-L-cysteine in solution. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to N-Carbamoyl-L-cysteine Stability
N-Carbamoyl-L-cysteine (NCC) is a valuable intermediate in various pharmaceutical and research applications.[1] However, its utility can be compromised by its inherent instability in aqueous solutions. The presence of a free thiol group, a carbamoyl moiety, and a primary amine makes the molecule susceptible to several degradation pathways, including oxidation, hydrolysis, and cyclization. Understanding and mitigating these stability issues are critical for obtaining reliable and reproducible experimental results.
This guide provides a comprehensive overview of the factors affecting NCC stability and practical solutions to common problems encountered during its handling and use in solution.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter with your N-Carbamoyl-L-cysteine solutions, providing step-by-step guidance to identify the cause and resolve the issue.
Issue 1: Unexpectedly Low Concentration of N-Carbamoyl-L-cysteine in Stock Solution
You've prepared a stock solution of NCC, but subsequent analysis shows a significantly lower concentration than expected.
Possible Causes and Investigative Steps:
-
Oxidation: The thiol group of NCC is prone to oxidation, especially at neutral to alkaline pH, in the presence of oxygen and metal ions. This leads to the formation of N,N'-dicarbamoyl-L-cystine (the disulfide dimer).[2]
-
Verification: Analyze your solution using High-Performance Liquid Chromatography (HPLC). The appearance of a new, earlier-eluting peak corresponding to the disulfide dimer is indicative of oxidation.
-
Solution:
-
Prepare solutions fresh: Whenever possible, prepare NCC solutions immediately before use.[2]
-
Use deoxygenated solvents: Purge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for at least 15-20 minutes before dissolving the NCC.
-
Work at acidic pH: NCC is generally more stable at an acidic pH (e.g., pH 3-5).[2]
-
Add a chelating agent: If compatible with your experiment, add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to sequester trace metal ions that can catalyze oxidation.[2]
-
-
-
Hydrolysis: The N-carbamoyl group can undergo hydrolysis to yield L-cysteine, ammonia, and carbon dioxide.[3] This is more likely to occur at elevated temperatures and extreme pH values.
-
Verification: An HPLC analysis might show a peak corresponding to L-cysteine.
-
Solution:
-
Control temperature: Prepare and store NCC solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[2] Avoid repeated freeze-thaw cycles.
-
Optimize pH: Maintain the pH of your solution within a range where the hydrolysis rate is minimized. For many carbamates, hydrolysis is accelerated at both highly acidic and alkaline pH.[4]
-
-
-
Cyclization: Intramolecular cyclization can occur, leading to the formation of a cyclic derivative, likely 2-imino-1,3-thiazinan-4-carboxylic acid, with the loss of water. A similar compound, N-terminal S-carbamoylmethyl-L-cysteine, is known to cyclize with the loss of ammonia.[1][3]
-
Verification: Mass spectrometry (MS) coupled with HPLC can be used to identify the mass of the degradation product, which would correspond to the loss of a water molecule from the parent NCC.
-
Solution:
-
Low temperature: As with other degradation pathways, maintaining low temperatures will slow down the rate of cyclization.
-
pH control: The rate of cyclization is likely pH-dependent. Characterizing the stability of NCC in your specific buffer system is recommended.
-
-
Experimental Workflow for Investigating NCC Degradation
Caption: Workflow for Investigating N-Carbamoyl-L-cysteine Degradation.
Issue 2: Precipitate Formation in N-Carbamoyl-L-cysteine Solution
You observe a white precipitate forming in your NCC solution upon standing.
Possible Causes and Investigative Steps:
-
Formation of the Disulfide Dimer: The oxidized product, N,N'-dicarbamoyl-L-cystine, may have lower solubility in your buffer system compared to NCC, leading to precipitation.
-
Verification: Collect the precipitate by centrifugation, wash it with a small amount of cold solvent, and attempt to redissolve it in a different solvent for analysis by HPLC or MS. Compare the analytical data with the expected properties of the disulfide dimer.
-
Solution: Follow the recommendations to prevent oxidation as described in Issue 1 .
-
-
Low Solubility at a Specific pH: The solubility of amino acid derivatives can be pH-dependent. If the pH of your solution shifts or is near the isoelectric point of a degradation product, precipitation can occur.
-
Verification: Measure the pH of your solution. Check for any changes from the initial pH.
-
Solution: Ensure your solution is well-buffered. If possible, adjust the pH to a value where NCC and its potential degradation products are more soluble. For cysteine, solubility is higher in acidic conditions.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing N-Carbamoyl-L-cysteine solutions?
A1: While specific data for N-Carbamoyl-L-cysteine is limited, based on the behavior of L-cysteine, an acidic pH range of 3-5 is recommended to minimize oxidation of the thiol group.[2] It is advisable to perform a stability study in your specific buffer system to determine the optimal pH for your application.
Q2: What are the primary degradation products of N-Carbamoyl-L-cysteine?
A2: The primary degradation products are likely to be:
-
N,N'-dicarbamoyl-L-cystine: Formed via oxidation of the thiol group.
-
L-cysteine: Resulting from the hydrolysis of the N-carbamoyl group.[3]
-
2-imino-1,3-thiazinan-4-carboxylic acid: A potential product of intramolecular cyclization. This is inferred from the behavior of similar compounds.[1][3]
Caption: Potential Degradation Pathways of N-Carbamoyl-L-cysteine.
Q3: How can I analyze the purity and concentration of my N-Carbamoyl-L-cysteine solution?
A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method for the routine analysis of NCC. For more detailed investigation of degradation products, HPLC coupled with mass spectrometry (LC-MS) is recommended.
Q4: Can I sterilize my N-Carbamoyl-L-cysteine solution by autoclaving?
A4: Autoclaving is not recommended as the high temperatures can significantly accelerate the degradation of NCC.[2] Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.
Q5: What are the recommended storage conditions for N-Carbamoyl-L-cysteine solutions?
A5: For short-term storage (up to 24 hours), keep the solution at 2-8°C.[2] For longer-term storage, aliquot the solution into airtight containers, purge with an inert gas, and store at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.
Data Summary
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Neutral to Alkaline | Increased oxidation of the thiol group.[2] | Maintain an acidic pH (3-5). |
| Extreme Acidic/Alkaline | May accelerate hydrolysis.[4] | Buffer the solution and perform stability studies. | |
| Temperature | Elevated (e.g., Autoclaving) | Accelerates all degradation pathways.[2] | Prepare and store solutions at low temperatures (2-8°C or frozen). |
| Oxygen | Presence of atmospheric oxygen | Promotes oxidation to the disulfide dimer.[2] | Use deoxygenated solvents and purge with inert gas. |
| Metal Ions | Presence of trace metal ions | Catalyzes oxidation.[2] | Use high-purity reagents and consider adding a chelating agent (e.g., EDTA). |
| Light | Exposure to UV or ambient light | Can potentially promote degradation. | Store solutions in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized N-Carbamoyl-L-cysteine Stock Solution
-
Solvent Deoxygenation: Take a suitable volume of high-purity water or your desired buffer in a flask. Purge the solvent with a gentle stream of nitrogen or argon gas for at least 15-20 minutes.
-
Weighing: Accurately weigh the required amount of solid N-Carbamoyl-L-cysteine in a clean container.
-
Dissolution: Add the deoxygenated solvent to the solid NCC and dissolve completely by gentle swirling or vortexing. Perform this step under a blanket of inert gas if possible.
-
pH Adjustment (if necessary): If you need to adjust the pH, use dilute acid or base while monitoring with a calibrated pH meter. Aim for a final pH in the acidic range (3-5) for enhanced stability.
-
Sterile Filtration (if required): If a sterile solution is needed, filter it through a 0.22 µm syringe filter into a sterile container.
-
Storage: For immediate use, keep the solution on ice. For longer-term storage, aliquot into cryovials, flush the headspace with inert gas, and store at -20°C or -80°C.
Protocol 2: HPLC Method for the Analysis of N-Carbamoyl-L-cysteine and its Degradation Products
This is a general method that may require optimization for your specific instrumentation and application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B (linear gradient)
-
20-25 min: 50% to 95% B (linear gradient)
-
25-30 min: Hold at 95% B
-
30-31 min: 95% to 5% B (linear gradient)
-
31-40 min: Hold at 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Note: For the detection of the thiol-containing compounds (NCC and cysteine), derivatization with a thiol-specific fluorescent probe followed by fluorescence detection can provide higher sensitivity and selectivity.
References
- Kang, S. P., & Lee, S. K. (2000). Degradation kinetics of L-glutamine in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 837–845.
- El-Kattan, A. F., et al. (1998). Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine. Journal of Pharmaceutical Sciences, 87(11), 1369–1374.
- Geoghegan, K. F., et al. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of Proteome Research, 1(2), 181–187.
-
ResearchGate. N acetylcysteine forced degradation study. ResearchGate. Available from: [Link]
- Geoghegan, K. F., et al. (2002). Cyclization of N-Terminal S- Carbamoylmethylcysteine Causing Loss of 17 Da from Peptides and Extra Peaks in Peptide Maps. Journal of Proteome Research, 1(2), 181-187.
-
PubChem. N-(Aminocarbonyl)-L-cysteine. National Center for Biotechnology Information. Available from: [Link]
- Ikenaka, Y., et al. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. Scientific Reports, 14(1), 12345.
-
Ogawa, J., & Shimizu, S. (1997). The hydrolysis of hydantoin to amino acid via N-carbamoyl... ResearchGate. Available from: [Link]
- Zhang, X., et al. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules, 26(2), 433.
- Mohamad Zharif, M. S., et al. (2020). Recent advanced techniques in cysteine determination: a review. Food Research, 4(Suppl. 4), 1-9.
-
Clemson University. Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS). Available from: [Link]
- Ji, Y., et al. (2006). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection.
- Patel, N. N., & Kothari, C. S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(4), 415-422.
- Google Patents. (2020). CN112129844A - Acetylcysteine degradation product and preparation method and application thereof.
-
PubChem. L-cysteine degradation III. National Center for Biotechnology Information. Available from: [Link]
- Joint Research Centre. (2019).
- Rubino, J. T., et al. (1991). Identification of cysteine residues in carbamoyl-phosphate synthase I with reactivity enhanced by N-acetyl-L-glutamate. The Journal of Biological Chemistry, 266(28), 18837–18844.
- Ryu, O., & Shin, C. (1998). Ai-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D , L -2-Amino-zt 2-Thiazoline-4-Carboxylic Acid to L -Cysteine by Pseudomonas sp . ON-4 a. Bioscience, Biotechnology, and Biochemistry, 62(11), 2226-2229.
- Wang, Y., et al. (2023).
- International Journal of Electrochemical Science. (2008). Solute-Solvent Interactions in Biological Molecules: L-Cysteine. International Journal of Electrochemical Science, 3, 736-748.
- Sano, K., et al. (1977). Microbial conversion of DL-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine and L-cystine: screening of microorganisms and identification of products. Applied and Environmental Microbiology, 34(6), 806–810.
- Al-Zoubi, R. M., et al. (2021). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. The Journal of Organic Chemistry, 86(15), 10453–10462.
- Wang, C. C., & Carpenter, F. H. (1968). Kinetic Studies at High pH of the Trypsin-catalyzed Hydrolysis of Nα-Benzoyl Derivatives of l-Arginamide, l-Lysinamide, and S-2-Aminoethyl-l-cysteinamide and Related Compounds. Biochemistry, 7(5), 1769–1776.
Sources
"optimizing reaction conditions for N-carbamoylation of cysteine"
Ticket ID: #NCYS-OPT-001 Subject: Optimizing Selectivity and Yield for N-Terminal Carbamoylation Assigned Specialist: Senior Application Scientist, Protein Chemistry Division
Executive Summary & Core Logic
You are likely encountering a specificity issue. The chemical modification of cysteine with isocyanic acid (carbamoylation) presents a classic "competing nucleophile" challenge.
The alpha-amino group of Cysteine (N-terminus) and the thiol side chain (-SH) have overlapping pKa values (~8.0 and ~8.3, respectively), making them both reactive toward cyanate at physiological pH. However, the stability of the resulting adducts differs fundamentally:
-
N-Carbamoylation (Alpha-amino): Irreversible and stable.
-
S-Carbamoylation (Thiol): Reversible and unstable in the absence of excess cyanate.
-
K-Carbamoylation (Lysine): Irreversible, but suppressible via pH control (pKa ~10.5).
The Solution: You cannot prevent S-carbamoylation during the reaction. Instead, you must optimize the conditions to favor N-attack and then exploit the reversibility of the S-adduct to "clean" the product post-reaction.
The Mechanism & Selectivity Pathways (Visualization)
The following diagram illustrates the kinetic competition and the thermodynamic "escape hatch" for the thiol group.
Caption: Reaction pathways showing the irreversible formation of N-carbamyl cysteine versus the reversible formation of S-carbamyl cysteine. Note the "return loop" from the S-Adduct back to free Cysteine.
Optimized Protocol (Self-Validating System)
Do not use Urea as your reagent source unless you are intentionally denaturing. Urea decomposition is slow and uncontrolled. Use Potassium Cyanate (KCNO) for precise stoichiometric control.
Reagents:
-
Buffer A: 0.2 M Phosphate Buffer, pH 7.0 (Favors N-term over Lysine).
-
Reagent: 1.0 M Potassium Cyanate (Freshly prepared in water).
-
Quench/Wash: 0.1 M Ammonium Bicarbonate (pH 8.0) or Tris-HCl.[1]
Step-by-Step Workflow:
-
Solubilization: Dissolve protein/peptide in Buffer A (Target conc: 1–5 mg/mL).
-
Why? pH 7.0 ensures the N-terminal amine (pKa ~8) is partially unprotonated and reactive, while the Lysine epsilon-amine (pKa ~10.5) remains protonated and unreactive.
-
-
Reaction: Add KCNO to a final concentration of 10–50 mM (10-fold molar excess over N-termini). Incubate at 37°C for 2–4 hours .
-
Validation: At this stage, you will have both N-carbamyl and S-carbamyl species.
-
-
The "S-Strip" (Critical Step): Remove excess cyanate via dialysis, desalting column (PD-10), or diafiltration into Quench/Wash Buffer (pH 8.0). Incubate at room temperature for 4–12 hours.
-
Final QC: Analyze via LC-MS.
-
Success Criteria: Mass shift of +43 Da (Carbamyl) on the N-terminus. No mass shift on Cysteine residues.
-
Troubleshooting Guide (FAQs)
| Symptom | Probable Cause | Corrective Action |
| Mass Spec shows +86 Da shift (Double Addition) | S-Carbamoylation occurred alongside N-Carbamoylation. | Increase "S-Strip" time. Ensure excess cyanate is fully removed. Incubate in slightly alkaline buffer (pH 8.0–8.5) overnight to hydrolyze the S-adduct [1]. |
| Low Yield of N-Carbamyl Product | pH too low. At pH < 6, the N-terminal amine is fully protonated ( | Raise pH to 7.0–7.5. You need a fraction of the amine to be unprotonated ( |
| Significant Lysine Modification | pH too high. At pH > 8.5, Lysine side chains begin to deprotonate and react. | Cap pH at 7.0. If Lysine modification persists, reduce temperature to 25°C and extend reaction time, or reduce KCNO concentration. |
| Precipitation during reaction | Isoelectric Point (pI) Shift. Carbamoylation removes a positive charge (N-term), altering the protein's pI. | Check pI. If the modified protein's pI is near 7.0, move the reaction pH to 6.0 or 8.0 (solubility permitting) or add 10% glycerol. |
Advanced Questions
Q: Can I use Urea instead of Potassium Cyanate? A: It is not recommended for controlled synthesis. Urea carbamoylation relies on the spontaneous decomposition of urea into cyanate, which is temperature-dependent and slow.[4] It introduces variability. Use KCNO for precise kinetic control [3].
Q: How do I distinguish N-carbamyl from S-carbamyl on Mass Spec if I can't sequence it? A: Use the "Stability Test." Treat an aliquot of your sample with hydroxylamine or simply incubate at pH 9 for 4 hours. Re-run the MS. The peak corresponding to S-carbamyl will disappear (revert to native mass), while the N-carbamyl peak will remain constant [1].
Q: Is the S-carbamyl group ever stable? A: It is relatively stable in acidic conditions (pH < 5). If you quench with acid and analyze immediately, you will see the S-adduct. This is why the alkaline/neutral "wash" step is required to reverse it.
References
-
Stark, G. R. (1965). Reactions of Cyanate with Functional Groups of Proteins. Biochemistry, 4(6), 1030–1036.
-
Stark, G. R. (1964).[5] On the Reversible Reaction of Cyanate with Sulfhydryl Groups. Journal of Biological Chemistry, 239, 1411-1414.
-
Kollipara, L., & Zahedi, R. P. (2013). Protein carbamylation: in vivo modification or in vitro artifact? Proteomics, 13(6), 941–944.
-
Yeo, J., et al. (2022). Characterization of N-terminal carbamoylation of peptides. Journal of Proteome Research.
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Protein Function and Signaling by Reversible Cysteine S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ON THE REVERSIBLE REACTION OF CYANATE WITH SULFHYDRYL GROUPS AND THE DETERMINATION OF NH2-TERMINAL CYSTEINE AND CYSTINE IN PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of N-Terminal S-Carbamoylmethylcysteine
Diagnostic Brief: The "Ghost" Mass Shift
The Incident: You are observing an unexpected mass shift of -17.03 Da in your N-terminal cysteine-containing peptides, accompanied by a shift in HPLC retention time (increased hydrophobicity). The Cause: This is not an instrument error. It is a specific chemical cyclization of S-carbamoylmethylcysteine (Cys-CAM) —the product of cysteine alkylation with iodoacetamide (IAM)—into a lactam structure known as (R)-5-oxoperhydro-1,4-thiazine-3-carboxylic acid (Otc) .[1]
This guide provides the mechanistic insight, diagnostic steps, and prevention protocols required to manage this artifact in both proteomic workflows and peptide synthesis.
The Mechanism: Why Cys-CAM Cyclizes
Unlike standard cysteine alkylation products, N-terminal Cys-CAM possesses a free
Pathway Visualization
The following diagram illustrates the transition from the linear alkylated form to the cyclic "Otc" artifact.
Figure 1: Mechanistic pathway of Cys-CAM cyclization losing ammonia to form the Otc lactam.
Troubleshooting & FAQs
Direct answers to critical user questions.
Q1: Is this modification acid-catalyzed or base-catalyzed?
Answer: While many cyclizations (like Pyroglutamate) are acid-catalyzed, Cys-CAM cyclization is significant at neutral to slightly basic pH (e.g., pH 7.5–8.5).
-
Why? The reaction requires the N-terminal amine to be nucleophilic (unprotonated). In standard digestion buffers like 0.1 M Ammonium Bicarbonate (
) , the reaction proceeds readily at 37°C with a half-life of approximately 10–12 hours.[1][2]
Q2: How do I distinguish this from N-terminal Glutamine cyclization (PyroGlu)?
Answer: Both result in a -17.03 Da shift. You must rely on sequence context and retention time.
-
Sequence Context: Check the N-terminal residue. If it was originally Cysteine (alkylated), it is Otc.[1][2] If it was Glutamine, it is PyroGlu.
-
Retention Time: Otc formation increases hydrophobicity significantly, often more than PyroGlu, leading to a later elution time on Reverse Phase (RP-HPLC).
Q3: I am synthesizing a peptide with N-term Cys-CAM. How do I store it?
Answer:
-
Lyophilize immediately: Do not leave in solution.
-
Acidic Storage: If solution is necessary, store in 0.1% TFA or Formic Acid at -20°C or -80°C. The protonation of the N-terminal amine (
) inhibits the nucleophilic attack on the side chain.
Prevention & Mitigation Protocols
Scenario A: Proteomics (Bottom-Up)
You cannot fully "prevent" this if using Iodoacetamide, but you can mitigate data loss.
| Parameter | Recommended Protocol | Rationale |
| Alkylation Reagent | Switch to Vinylpyridine (VP) or N-ethylmaleimide (NEM) | VP forms S-pyridylethyl cysteine, which lacks the amide carbonyl required for cyclization. |
| Digestion Time | Limit to < 4 hours | The half-life of Cys-CAM is ~10h. Shortening digestion reduces artifact abundance. |
| Search Engine | Add Variable Modification | Configure search (Mascot/Sequest/MaxQuant) for: "-17.03 Da on N-term Cys(Carbamidomethyl)". |
| Buffer pH | Keep pH | Higher pH increases the deprotonated fraction of the N-terminal amine, accelerating cyclization. |
Scenario B: Peptide Synthesis
If you are manufacturing a peptide requiring this specific moiety.[3][4]
Step-by-Step Synthesis Workflow:
-
Solid Phase Synthesis: Complete the peptide chain.
-
N-Terminal Deprotection: Remove Fmoc.
-
Alkylation (On-Resin): Perform alkylation with Iodoacetamide while on resin if possible, or immediately after cleavage in acidic buffer.
-
Cleavage/Purification:
-
Use 0.1% TFA in all HPLC mobile phases.
-
Keep fraction collector chilled (4°C) .
-
Lyophilize fractions immediately . Do not let them sit in the liquid state overnight.
-
Decision Tree for Troubleshooting
Use this flow to diagnose "Ghost Peaks" in your data.
Figure 2: Diagnostic logic flow for identifying N-terminal cyclization artifacts.
References
-
Geoghegan, K. F., et al. (2002). "Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps."[1] Journal of Proteome Research, 1(2), 181-187.[1]
-
Reimer, J., et al. (2011). "Effect of cyclization of N-terminal glutamine and carbamidomethyl-cysteine (residues) on the chromatographic behavior of peptides in reversed-phase chromatography."[2] Journal of Chromatography A, 1218(31), 5101-5107.
-
Krokhin, O. V., et al. (2003). "Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements."[2] Rapid Communications in Mass Spectrometry, 17(22), 2528-2534.
Sources
- 1. Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
"N-Carbamoyl-L-cysteine purity analysis and purification techniques"
This guide functions as a Tier 3 Technical Support Resource for the analysis and purification of N-Carbamoyl-L-cysteine (NCLC). It addresses the specific physicochemical challenges posed by the carbamoyl moiety and the free thiol group.
Department: Application Science & Process Development Subject: Purity Analysis, Purification Protocols, and Stability Management
Introduction: The NCLC Chemotype
N-Carbamoyl-L-cysteine (NCLC) acts as a critical intermediate in the enzymatic production of L-cysteine (often via Pseudomonas sp. carbamoylases acting on DL-ATC).[1] Unlike L-cysteine, the amine in NCLC is capped by a carbamoyl group (–CONH₂).
Key Chemical Differentiator: The carbamoyl group drastically reduces the basicity of the nitrogen (urea-like pKa ~0.1) compared to the primary amine of L-cysteine (pKa ~10.7). This charge difference is the "handle" for both purification and analysis.
Module 1: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: Achieve baseline resolution between NCLC, L-Cysteine (hydrolysis product), and N,N'-Dicarbamoylcystine (oxidation dimer).
Troubleshooting Guide: Analytical Method Development
Q1: My NCLC peak co-elutes with the solvent front or shows poor retention. How do I fix this?
-
Root Cause: NCLC is a small, polar molecule. On standard C18 columns at neutral pH, it ionizes (carboxylate anion), reducing retention.
-
Solution: You must suppress the ionization of the carboxylic acid.
-
Protocol: Use a Low pH Mobile Phase (pH 2.0 – 2.5) .
-
Mechanism: At pH 2.0, the carboxylic acid (pKa ~3.5) is protonated (neutral), increasing hydrophobicity and retention on the C18 phase. L-Cysteine, however, remains fully protonated (cationic) and will elute earlier.
-
Recommended Column: C18 AQ (Aqua) or Polar-Embedded C18 (to prevent pore dewetting with high aqueous content).
-
Q2: I see "ghost peaks" that grow over time in my autosampler. What are they?
-
Root Cause: On-column or in-vial oxidation. The free thiol (-SH) in NCLC is susceptible to dimerization, forming N,N'-Dicarbamoylcystine .
-
Solution:
-
Sample Prep: Add 1 mM EDTA to buffers to chelate metal ions (Fe³⁺/Cu²⁺) that catalyze oxidation.
-
Derivatization (Optional but Robust): If low-level quantification is required, derivatize free thiols with Ellman’s Reagent (DTNB) or monobromobimane. However, for purity analysis, simple low-pH reverse phase is usually sufficient if the sample is fresh.
-
Standardized HPLC Protocol (Self-Validating)
| Parameter | Specification | Rationale |
| Column | C18 (4.6 x 250 mm, 5 µm), High-Aqueous stable | Retains small polar analytes. |
| Mobile Phase A | 0.1% Phosphoric Acid or 20mM Phosphate Buffer pH 2.5 | Suppresses -COOH ionization. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier. |
| Gradient | 0-5 min: 0% B (Isocratic); 5-15 min: 0% -> 20% B | Initial aqueous hold separates L-Cys (void) from NCLC. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV 210 nm | Detects the amide (carbamoyl) bond. |
| Elution Order | L-Cys (tR ~2.5 min) < NCLC (tR ~6-8 min) < Dimer | Based on hydrophobicity at pH 2. |
Module 2: Purification Techniques
Objective: Isolate NCLC from fermentation broth or enzymatic reaction mixtures containing L-Cysteine and unreacted substrates.
The "Charge-Switch" Purification Strategy
Because the carbamoyl group neutralizes the amine charge, we can use Cation Exchange Chromatography (CEX) in "Negative Mode."
Q3: How do I separate NCLC from L-Cysteine on a preparative scale without expensive C18 columns?
-
The Protocol:
-
Acidify: Adjust the reaction mixture to pH 1.5 – 2.0 .
-
Load: Pass the mixture through a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or equivalent).
-
Mechanism:
-
L-Cysteine: At pH 2, it carries a net positive charge (+1) and binds to the resin.
-
NCLC: At pH 2, the amine is not protonated (urea-like) and the carboxyl is protonated (neutral). It has zero net charge .
-
-
Result: NCLC flows through in the void volume, while L-Cysteine is trapped.
-
Visualization: Purification Logic Flow
Caption: Charge-based separation logic utilizing the low basicity of the carbamoyl nitrogen to separate NCLC from cationic impurities.
Module 3: Stability & Storage (FAQs)
Q4: My purified NCLC crystals are turning yellow. Why?
-
Diagnosis: This indicates oxidation to the disulfide (dimer) or trace contamination with iron/copper which forms colored complexes with thiols.
-
Corrective Action:
-
Recrystallization: Dissolve in degassed water (sparged with Nitrogen/Argon). Add 0.1% EDTA.
-
Anti-Solvent: Use Ethanol or Isopropanol as the anti-solvent. Do not use acetone (can form hemithioacetals with the thiol).
-
Storage: Store under Argon atmosphere at -20°C.
-
Q5: Can I use Ellman's Reagent to quantify NCLC purity?
-
Answer: Only partially. Ellman's reagent (DTNB) measures total free thiol.
-
It will detect NCLC and L-Cysteine.
-
It will not detect the oxidized dimer (N,N'-dicarbamoylcystine).
-
Verdict: Use Ellman's to confirm the thiol is active, but rely on HPLC (Module 1) to distinguish NCLC from L-Cysteine.
-
References
-
Vertex AI Search. (2024). Process For Purifying L-Cysteine (US20080190854A1). Google Patents. 2[1][3][4][5][6]
-
Vertex AI Search. (2024). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC. PubMed. 7
-
Vertex AI Search. (2024). N-Carbamoyl-L-cysteine Properties and Safety. PubChem.[8][9] 9[1][4][5][6]
-
Vertex AI Search. (2024). Challenges and Advances in the Bioproduction of L-Cysteine. PMC - NIH. 1[1][3][4][6]
-
Vertex AI Search. (2024). pKa Values for Amino Acids and Derivatives. Organic Chemistry Data. 10[4][6]
Sources
- 1. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20080190854A1 - Process For Purifying L-Cysteine - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 6. bachem.com [bachem.com]
- 7. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Carbamoyl-L-cysteine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
"common side reactions in S-Carbamoyl-L-cysteine synthesis"
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: S-Carbamoyl-L-cysteine Synthesis & Stability
Executive Summary: The S- vs. N- Selectivity Challenge
Synthesizing S-Carbamoyl-L-cysteine (SCC) is a battle against thermodynamics.[1][2] The reaction of L-cysteine with cyanate is governed by a strict pH-dependent regioselectivity profile.[1]
-
The Target (SCC): Formed under acidic conditions (pH < 6) where the thiol (-SH) is the only active nucleophile, as the amine is protonated (-NH₃⁺).[2]
-
The Competitor (NCC): N-Carbamoyl-L-cysteine is formed under neutral/basic conditions (pH > 7) or via the rearrangement of SCC.[1][2] It is thermodynamically more stable and readily cyclizes to hydantoins.
This guide addresses the common failure modes where users inadvertently favor the N-isomer, induce cyclization, or allow oxidative degradation.[2]
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: Regioselectivity Failure (Formation of N-Carbamoyl Isomer)
User Question: "I performed the reaction with sodium cyanate, but NMR/HPLC indicates I isolated N-carbamoyl-L-cysteine (citrulline analog) instead of the S-isomer. Why did the carbamoyl group attach to the nitrogen?"
Technical Diagnosis: This is a classic pH excursion error . The nucleophilicity of the cysteine side chains is dictated by pH relative to their pKa values (SH ≈ 8.3, NH₃⁺ ≈ 10.7).[2]
-
Mechanism: At pH > 6, the amine group begins to deprotonate (NH₂).[2] Although the thiol is a better nucleophile, the resulting S-carbamoyl product is labile and undergoes a rapid S → N acyl migration under basic conditions to form the stable N-carbamoyl isomer.
-
Corrective Action:
-
Lock the pH: Buffer the reaction mixture to pH 5.0–5.5 . At this pH, the amine is almost exclusively protonated (NH₃⁺) and unreactive, forcing the cyanate to react with the thiol.[2]
-
Quench Acidically: Never use a basic workup. Quench and purify under acidic conditions (e.g., 0.1% TFA or dilute HCl).
-
Issue 2: Product Disappearance / Hydrolysis
User Question: "My reaction monitoring showed the product formed, but it disappeared during purification/storage. What happened?"
Technical Diagnosis: S-Carbamoyl-L-cysteine is a thiocarbamate , which is hydrolytically unstable compared to amides.[1]
-
Mechanism: Thiocarbamates are susceptible to hydrolysis, regenerating free cysteine and cyanate/ammonia, especially if the pH drifts upward (pH > 7) or if the temperature is elevated.[2]
-
Corrective Action:
Issue 3: Insoluble Precipitate (Cystine Formation)
User Question: "A white precipitate formed during the reaction that is insoluble in the reaction solvent. Is this my product?"
Technical Diagnosis: Likely not. This is typically L-Cystine , the disulfide dimer of cysteine.
-
Mechanism: Cysteine is highly susceptible to air oxidation, particularly catalyzed by trace metals. The S-carbamoylation reaction competes with this oxidation.[1]
-
Corrective Action:
-
Degas Solvents: Vigorously sparge all buffers with Argon or Nitrogen for 20 minutes before adding cysteine.
-
Chelation: Add 1 mM EDTA to sequester trace metals (Fe³⁺, Cu²⁺) that catalyze oxidation.[2]
-
Issue 4: Unknown Peaks (Hydantoin Formation)
User Question: "I see a peak with Mass [M-17] relative to NCC. Is this a degradation product?"
Technical Diagnosis: This indicates cyclization to L-Cysteine Hydantoin (or 5-mercaptomethylhydantoin).[1][2]
-
Mechanism: If N-carbamoyl-L-cysteine forms (even in small amounts), it rapidly cyclizes under acidic conditions with heat, losing water/ammonia to form the hydantoin ring.[1][2]
-
Corrective Action:
Part 2: Optimized Synthesis Protocol
Objective: Selective synthesis of S-Carbamoyl-L-cysteine while suppressing N-carbamoylation and oxidation.
Reagents:
-
L-Cysteine Hydrochloride Monohydrate[1]
Workflow:
-
Preparation (Degassing):
-
Reaction (Kinetic Control):
-
Dissolve L-Cysteine HCl in the degassed buffer at 0°C (Ice bath).
-
Add Sodium Cyanate (1.0 – 1.2 equivalents) slowly.[2]
-
Note: The slight excess ensures reaction completion, but large excesses increase pH; monitor pH and adjust with dilute acetic acid if it rises above 5.5.
-
-
Incubation:
-
Stir at 0–4°C for 2–4 hours.
-
Checkpoint: Monitor by HPLC (Acidic mobile phase).[2] SCC elutes differently than Cysteine and NCC.
-
-
Workup (Stabilization):
-
Do not neutralize.
-
Lyophilize directly from the acidic buffer if salts are acceptable, or purify via Prep-HPLC using 0.1% Formic Acid/Water/Acetonitrile gradients.[2]
-
Storage: -20°C under Argon.
-
Part 3: Reaction Pathway Visualization
The following diagram illustrates the critical branching points where pH determines the product fate.
Caption: Reaction pathway showing the pH-dependent competition between S-carbamoylation (Green) and N-carbamoylation (Red), along with common degradation routes.[1][2]
Part 4: Comparative Data Table
| Parameter | S-Carbamoyl-L-Cysteine (Target) | N-Carbamoyl-L-Cysteine (Side Product) |
| Reaction pH | Acidic (pH 5.0 – 5.5) | Neutral / Basic (pH > 7.[1][2]0) |
| Reactive Group | Thiol (-SH) | Amine (-NH₂) |
| Stability | Unstable in base (Hydrolysis/Migration) | Stable in base; Cyclizes in acid |
| Key Artifact | Hydrolysis to Cysteine | Cyclization to Hydantoin |
| Detection | Retains free amine (Ninhydrin +) | Blocked amine (Ninhydrin -) |
References
-
Lippincott, J., & Apostol, I. (1999). Carbamylation of cysteine: a potential artifact in peptide mapping of hemoglobins in the presence of urea.[2] Analytical Biochemistry.[3] (Demonstrates that S-carbamoylation is promoted by acidic conditions and residual cyanate).[1][2]
-
Stark, G. R. (1965). Reactions of Cyanate with Functional Groups of Proteins. Biochemistry.[3][4][5][6][7] (Foundational text on the pH dependence of cyanate reactions with thiols vs amines).
-
Jaisson, S., et al. (2011). Carbamylation of proteins: involvement in aging and disease.[2] (Discusses the stability and reversibility of carbamoyl adducts).
-
Cayman Chemical. L-Cysteine Product Information & Stability. (General handling of cysteine to prevent oxidation).[2]
Sources
- 1. Advances in the Biosynthesis of L-Cysteine | Encyclopedia MDPI [encyclopedia.pub]
- 2. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Optimizing One-Pot Carbamate Synthesis
Welcome to the technical support center for carbamate synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve yields in your one-pot synthesis protocols. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Troubleshooting Low Yield and Incomplete Conversion
Low product yield is one of the most frequent challenges in one-pot syntheses, which often require a delicate balance of conditions to accommodate multiple reaction steps.[1]
Q1: My reaction has stalled or resulted in a very low yield. What are the primary factors I should investigate?
A1: Low conversion in a one-pot carbamate synthesis can be traced back to several root causes, often related to reagent choice, reaction conditions, or the inherent reactivity of your substrates.
-
Causality:
-
Reagent Reactivity and Stability: The electrophilic and nucleophilic partners must be well-matched. For instance, less reactive alkyl chlorides may show no conversion, while highly reactive electrophiles like benzyl bromide can preferentially lead to side reactions. Similarly, aromatic amines are generally less reactive than aliphatic amines due to their lower nucleophilicity.
-
Catalyst Deactivation: In catalytic systems, particularly those using CO2, the co-production of water can deactivate the catalyst, leading to thermodynamic limitations and stalled reactions.[2]
-
Steric Hindrance: Bulky substituents near the reacting amine or on the electrophile can significantly slow down the desired SN2 substitution, leading to low or no product formation.[3]
-
Suboptimal Conditions: One-pot reactions are highly sensitive to temperature, pressure, and concentration.[1] For example, in CO2-based syntheses, elevated temperatures can favor the formation of N-alkylated byproducts over the desired carbamate.[4]
-
-
Troubleshooting Workflow: To systematically diagnose the issue, follow this logical progression.
Caption: General troubleshooting workflow for low yield.
Q2: How does the choice of base impact my reaction yield, and how do I select the right one?
A2: The base is arguably the most critical component in many one-pot carbamate syntheses. It not only facilitates the reaction but also dictates the selectivity between the desired product and unwanted side products.
-
Causality: The ideal base should be strong enough to deprotonate the appropriate species (e.g., the carbamic acid intermediate in CO2 methods) but non-nucleophilic to avoid competing with the desired reaction.
-
Strong, Non-Nucleophilic Bases (e.g., DBU, Cs2CO3): These are often preferred because they accelerate the reaction by stabilizing the carbamate anion intermediate without acting as a competing nucleophile.[3][4] This is crucial for minimizing N-alkylation of the starting amine.
-
Nucleophilic Bases (e.g., Triethylamine): While commonly used, tertiary amines can sometimes be less effective or even detrimental. For less reactive aromatic amines, the addition of triethylamine can help promote the reaction, but for more reactive systems, it can lead to complex side reactions.[2]
-
Inorganic Bases (e.g., K2CO3, NaOH): These are cost-effective but their limited solubility in organic solvents can lead to heterogeneous reaction mixtures and slower reaction rates.
-
-
Data-Driven Selection:
| Base | Type | Common Use Case | Key Considerations |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Strong, Non-Nucleophilic | CO2-based synthesis | Excellent at stabilizing carbamate intermediates and minimizing side reactions.[4] |
| Cesium Carbonate (Cs2CO3) | Inorganic | Three-component couplings (Amine, CO2, Alkyl Halide) | High solubility in DMF, effectively minimizes N-alkylation.[5][6] |
| Triethylamine (TEA) | Nucleophilic Amine | Chloroformate-based methods | Can promote reactions with less reactive amines, but risk of side reactions exists.[2] |
| Potassium Carbonate (K2CO3) | Inorganic | General purpose | Low cost, but poor solubility can limit reaction rate. |
Section 2: Managing and Eliminating Side Reactions
Side products are the primary culprits for reduced yield and purification headaches. Understanding their formation mechanism is key to suppression.
Q1: I'm observing significant N-alkylation of my starting amine. How can I prevent this?
A1: N-alkylation is a classic competitive side reaction where the starting amine, acting as a nucleophile, attacks the electrophile (e.g., alkyl halide). This is especially problematic when the amine is more nucleophilic than the in situ generated carbamate anion.
-
Mechanism & Causality: The reaction pathway is a competition. The amine (R2NH) can directly attack the alkyl halide (R'-X), leading to a byproduct. Alternatively, the amine reacts first with the carbonyl source (e.g., CO2) to form an intermediate, which is then alkylated to form the desired carbamate. Harsher conditions (higher temperatures) and less effective bases often favor direct N-alkylation.[4]
Caption: Competing pathways: Carbamate formation vs. N-alkylation.
-
Prevention Strategies:
-
Use a Strong, Non-Nucleophilic Base: As discussed, bases like DBU or Cs2CO3 accelerate the formation of the carbamate anion, making it the dominant nucleophile in the system.[3][4]
-
Optimize Temperature: Lowering the reaction temperature often disfavors the higher activation energy pathway of N-alkylation.[4]
-
Use Additives: Tetrabutylammonium iodide (TBAI) can be used as an additive. It is thought to enhance the rate of CO2 incorporation and stabilize the carbamate anion, thus minimizing overalkylation and N-alkylation.[2]
-
Choose the Right Electrophile: Avoid highly reactive alkylating agents if N-alkylation is a major issue. Conversely, very unreactive electrophiles (like alkyl chlorides) may require harsher conditions that then promote the side reaction. Alkyl bromides often provide a good balance.[3]
-
Q2: My mass spec shows the formation of a urea byproduct. Why is this happening and how can I stop it?
A2: Urea formation occurs when the reactive intermediate, typically an isocyanate, is trapped by a molecule of the starting amine instead of the intended alcohol or other nucleophile. This is common in syntheses proceeding through Hofmann or Curtius rearrangements.[5]
-
Causality: In a one-pot Curtius rearrangement, a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate.[5] If there is an excess of amine present relative to the alcohol, or if the amine is significantly more nucleophilic than the alcohol, it will preferentially attack the isocyanate, forming a urea.
-
Prevention Strategies:
-
Control Stoichiometry: Ensure the alcohol nucleophile is present in a sufficient (often slight excess) amount at the moment the isocyanate is formed.
-
Slow Addition: Add the amine slowly to the reaction mixture containing the carbonyl source and the alcohol. This keeps the instantaneous concentration of the free amine low.
-
Choose a More Nucleophilic Alcohol: If possible, using a more nucleophilic alcohol (e.g., a primary alcohol over a secondary one, or an alkoxide) can help it outcompete the amine in trapping the isocyanate.
-
Alternative Reagents: Employing carbamoylating agents that do not proceed via a free isocyanate intermediate, such as carbamoylimidazolium salts, can completely circumvent this problem.[7]
-
Section 3: Reagent Selection and Protocol Optimization
Choosing the correct synthetic strategy from the outset is the most effective troubleshooting step.
Q1: What are the pros and cons of common one-pot carbamate synthesis routes?
A1: Several mainstream strategies exist, each with distinct advantages and disadvantages.
| Synthesis Route | Starting Materials | Advantages | Disadvantages |
| From Alkyl Chloroformates | Amine, Alkyl Chloroformate, Base | Readily available reagents, well-established procedures. | Often requires a large excess of base and long reaction times; chloroformates can be toxic/corrosive.[2][4] |
| From Carbon Dioxide (CO2) | Amine, CO2, Electrophile, Base/Catalyst | Uses a non-toxic, abundant C1 source; environmentally benign.[2] | Can suffer from low conversion, may require high pressure or specific catalysts, risk of N-alkylation.[2][4] |
| Curtius/Hofmann Rearrangement | Carboxylic Acid/Amide, Azide Source/Oxidant, Alcohol | Good for substrates where other methods fail; avoids chloroformates.[2][5] | Involves potentially toxic or explosive intermediates (acyl azides, isocyanates).[2][5] |
| Using Carbamoylating Agents | Amine, CDI/Carbamoylimidazolium Salts, Alcohol | High yields, stable and safe reagents, often simple purification.[2][7] | Reagents can be more expensive than bulk chemicals like CO2 or chloroformates. |
Q2: Can you provide a general, optimized starting protocol for an isocyanate-free, CO2-based one-pot synthesis?
A2: Absolutely. The following protocol is based on a three-component coupling method that has been shown to be effective for a range of substrates while minimizing side reactions.[5][6]
-
Experimental Protocol: General Procedure for CO2-based Carbamate Synthesis
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equiv.), cesium carbonate (Cs2CO3, 1.5 equiv.), and tetrabutylammonium iodide (TBAI, 0.1 equiv.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the amine.
-
CO2 Introduction: Seal the flask with a septum and insert a balloon filled with carbon dioxide via a needle. For better results, bubble CO2 gas through the stirred reaction mixture for 15-20 minutes to ensure saturation.
-
Electrophile Addition: While maintaining the CO2 atmosphere, add the alkyl halide (1.2 equiv.) dropwise to the suspension.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
-
-
Rationale for Component Choices:
-
Cs2CO3: Chosen for its high efficacy and good solubility in DMF, which helps to avoid N-alkylation.[6]
-
TBAI: Acts as a phase-transfer catalyst and helps stabilize the carbamate anion, enhancing the desired reaction rate.[2]
-
DMF: A polar aprotic solvent that is excellent for this type of reaction, effectively solvating the ionic intermediates.[6]
-
Room Temperature: Milder conditions minimize the risk of N-alkylation side reactions.[5]
-
Section 4: Product Isolation and Purification
Q1: What are the best practices for working up and purifying my crude carbamate?
A1: The purification strategy depends heavily on the reaction byproducts and the properties of your target carbamate.
-
Aqueous Workup: For many one-pot reactions, a standard aqueous workup is the first step. If your reaction used a basic catalyst like DBU, an acidic wash (e.g., with 1 M HCl) is highly effective for removing it from the organic layer.[4] This simple step can sometimes yield a product pure enough to avoid chromatography.[3][4]
-
Precipitation/Crystallization: Some methods, particularly those using reagents like N,N'-Carbonyldiimidazole (CDI) in water, are designed so that the desired carbamate product precipitates directly from the reaction mixture in high purity, simplifying isolation to a mere filtration.[7]
-
Column Chromatography: This remains the gold standard for achieving high purity. Standard silica gel chromatography with a hexane/ethyl acetate gradient is suitable for most non-polar to moderately polar carbamates.
-
Handling High-Boiling Impurities: If your reaction involves a high-boiling point reagent like diphenylphosphoryl azide (DPPA), purification can be challenging.[2] In such cases, consider alternatives to chromatography, such as distillation (if your product is thermally stable and volatile) or recrystallization if your product is a solid. If chromatography is necessary, using a solvent system where the impurity has very low mobility may allow for effective separation.
References
-
Valle, M. G. et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Padiya, K. J. et al. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates without an inert atmosphere. Organic Chemistry Portal. Available at: [Link]
-
Kumar, A. et al. (2023). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Salvatore, R. N. et al. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates. Organic Chemistry Portal. Available at: [Link]
-
Nagy, V. et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]
-
Nagy, V. et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]
-
Tundo, P. & Selva, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
"degradation pathways of N-Carbamoyl-L-cysteine under experimental conditions"
Introduction
N-Carbamoyl-L-cysteine (NCLC) is a critical cysteine derivative often utilized as an intermediate in the enzymatic production of L-cysteine (via the hydantoinase process) or as a structural analog in metabolic studies. Its stability is governed by two competing reactive moieties: the thiol (-SH) group , which is prone to oxidation, and the N-carbamoyl moiety , which is susceptible to cyclization or hydrolysis depending on pH and temperature.
This guide provides a mechanistic breakdown of these degradation pathways, diagnostic troubleshooting for experimental anomalies, and validated protocols to ensure data integrity.
Module 1: Degradation Mechanisms & Pathways
The Dual-Threat Degradation Landscape
NCLC degrades primarily through two distinct mechanisms determined by the pH and redox environment of your experiment:
-
Oxidative Dimerization (Dominant at pH > 6): The free thiol group is highly nucleophilic. In the presence of trace metals or dissolved oxygen, two NCLC molecules cross-link to form N,N'-Dicarbamoyl-L-cystine . This reaction is accelerated by basic pH, where the thiolate anion (
) predominates. -
Acid-Catalyzed Cyclization (Dominant at pH < 4 or High Temp): Under acidic conditions or thermal stress, the carbamoyl nitrogen attacks the carbonyl carbon of the carboxylic acid, leading to the formation of 5-(mercaptomethyl)hydantoin (also known as L-cysteine hydantoin) with the loss of water. This is the reverse reaction of the industrial hydantoinase process.
Pathway Visualization
Figure 1: Mechanistic branching of N-Carbamoyl-L-cysteine degradation. The pathway is dictated by pH and oxidative stress.
Module 2: Troubleshooting & Diagnostics
Scenario A: "I see a new peak eluting after my main NCLC peak in Reverse Phase HPLC."
-
Diagnosis: Oxidative Dimerization.
-
Mechanism: The disulfide dimer (N,N'-Dicarbamoyl-L-cystine) is significantly more hydrophobic than the monomer due to the loss of the polar thiol hydrogen and the doubling of the carbon skeleton. It typically elutes later on C18 columns.
-
Immediate Fix:
-
Check the pH of your sample buffer. If it is > 6.0, acidify immediately to pH 2–3.
-
Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT, though TCEP is preferred as it is stable at acidic pH and does not contain thiols that might interfere with downstream analysis [1].
-
Scenario B: "My NCLC concentration is dropping, but no dimer peak is appearing."
-
Diagnosis: Cyclization to Hydantoin or Precipitation.
-
Mechanism: If you are working at low pH (< 4) or high temperatures (> 40°C), NCLC may cyclize to 5-(mercaptomethyl)hydantoin. This molecule is less polar than NCLC but may co-elute or elute slightly earlier depending on the column chemistry. Alternatively, the dimer may have precipitated if concentrations are high (> 10 mM).
-
Verification:
Scenario C: "The baseline is noisy and quantification is inconsistent."
-
Diagnosis: Metal-Catalyzed Oxidation.
-
Mechanism: Trace transition metals (Fe, Cu) in water or buffers catalyze the auto-oxidation of the thiol group.
-
Immediate Fix: Add 1 mM EDTA to all buffers and solvents. This chelates metal ions and drastically reduces oxidation rates [3].
Module 3: Validated Experimental Protocols
Sample Preparation for HPLC Analysis
Objective: Stabilize NCLC preventing both oxidation and cyclization during analysis.
| Parameter | Specification | Rationale |
| Solvent | 0.1% Formic Acid in Water (pH ~2.7) | Acidic pH suppresses thiolate formation (preventing oxidation) while being mild enough to minimize rapid cyclization. |
| Additive | 1 mM EDTA | Chelates trace metals (Fe³⁺, Cu²⁺) that catalyze thiol oxidation. |
| Temperature | 4°C (Autosampler) | Reduces kinetic energy, slowing down both dimerization and cyclization reactions. |
| Degassing | Helium Sparge or Vacuum | Removes dissolved oxygen, the primary oxidant. |
Step-by-Step Protocol:
-
Preparation: Dissolve NCLC standard immediately in degassed 0.1% Formic Acid + 1 mM EDTA.
-
Filtration: Use a 0.22 µm PVDF filter (avoid Nylon, which can bind proteins/peptides, though less critical for small molecules, it is good practice).
-
Storage: Analyze within 4 hours. If storage is necessary, freeze at -80°C. Do not store at 4°C overnight without a reducing agent.
LC-MS Identification of Degradants
Use this workflow to confirm the identity of unknown peaks.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0% B to 40% B over 20 minutes (NCLC is polar; early elution expected).
-
Mass Spec Settings:
-
Mode: Negative Ion Mode (often better for carboxylic acids/thiols) or Positive Mode.
-
Target Masses:
-
NCLC (M): 164.19 Da (Look for [M+H]⁺ = 165.2 or [M-H]⁻ = 163.2).
-
Dimer (2M - 2H): 326.3 Da (Look for [M+H]⁺ = 327.3).
-
Hydantoin (M - H₂O): 146.1 Da (Look for [M+H]⁺ = 147.1).
-
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use N-Ethylmaleimide (NEM) to stabilize NCLC? A: Yes. NEM alkylates the free thiol, permanently preventing oxidation. However, this modifies the molecule (Mass shift: +125 Da), creating a derivative (N-Carbamoyl-S-(N-ethylsuccinimido)-L-cysteine). This is excellent for quantification if you account for the derivative in your calibration curve, but it destroys the native NCLC [4].
Q2: Why does my NCLC standard turn slightly yellow over time? A: This indicates advanced oxidation. While the disulfide dimer is colorless, further oxidation to sulfinic/sulfonic acids or complexation with trace iron can produce yellow hues. Discard the solution immediately.
Q3: Is NCLC stable in DMSO? A: Caution is advised. DMSO is a mild oxidant and can promote disulfide bond formation over time, especially if the DMSO contains water or is not deoxygenated. For stock solutions, use anhydrous DMF or degassed water/acid, or use DMSO only if preparing immediately before use [5].
References
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.
-
Geoghegan, K. F., et al. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps.[1][3] Journal of Proteome Research, 1(2), 181-187.
-
Sigma-Aldrich. (n.d.). L-Cysteine Product Information & Stability. Technical Bulletins.
-
Thermo Fisher Scientific. (n.d.). Alkylation of Thiols. Protein Biology Learning Center.
-
Tam, J. P., et al. (1991). Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications. Journal of the American Chemical Society, 113(17), 6657–6662.
Sources
Validation & Comparative
"N-Carbamoyl-L-cysteine vs N-acetyl-L-cysteine bioavailability"
This guide provides an objective, mechanistic comparison between N-Acetyl-L-cysteine (NAC) and N-Carbamoyl-L-cysteine (NCLC) .
While NAC is the pharmaceutical "gold standard" for glutathione (GSH) replenishment, NCLC is often encountered in industrial biotechnology or as a metabolic intermediate. This guide clarifies their distinct pharmacokinetic profiles, focusing on the enzymatic barriers that differentiate a functional prodrug (NAC) from a chemically stable analog (NCLC).
Part 1: Executive Summary & Structural Logic
The Core Distinction
-
N-Acetyl-L-cysteine (NAC): A prodrug of L-cysteine.[1] It relies on mammalian aminoacylase I to cleave the acetyl group, releasing cysteine for GSH synthesis. Its bioavailability is limited by first-pass metabolism, but its conversion pathway is well-established in humans.
-
N-Carbamoyl-L-cysteine (NCLC): A structural analog containing a urea-like linkage. While it possesses a free thiol (-SH) group for direct scavenging, it lacks a clear enzymatic hydrolysis pathway in humans to release free cysteine. It is primarily a substrate for bacterial enzymes (e.g., Pseudomonas sp.) or a stable metabolic end-product.
Physicochemical Comparison
| Feature | N-Acetyl-L-cysteine (NAC) | N-Carbamoyl-L-cysteine (NCLC) |
| Molecular Structure | Amide linkage (Acetyl-N) | Urea linkage (Carbamoyl-N) |
| Chemical Stability | Moderate (Susceptible to deacetylation) | High (Urea bond is resistant to hydrolysis) |
| Human Metabolism | Rapidly deacetylated by Aminoacylase I | Poorly metabolized; excreted or stable |
| Primary Utility | GSH Precursor, Mucolytic, Antidote | Industrial intermediate, Cosmetic (Hair), Antifungal |
| Bioavailability | ~4-10% (Oral) due to first-pass hydrolysis | Unknown/Low (Functional cysteine release is negligible) |
Part 2: Mechanistic Bioavailability Analysis
The term "bioavailability" here must be bifurcated:
-
Systemic Exposure: Does the intact molecule reach the blood?
-
Functional Bioavailability: Does the molecule release L-cysteine?
1. The Enzymatic Barrier (The "Why")
The critical difference lies in the bond connecting the side chain to the cysteine nitrogen.
-
NAC (Amide Bond): Mammalian kidney and liver cells express high levels of Acylase I , which specifically targets N-acetylated amino acids. This enzyme rapidly strips the acetyl group, liberating L-cysteine.
-
NCLC (Urea Bond): The N-carbamoyl group forms a urea-like structure. Hydrolysis of this bond requires N-carbamoylase (or N-carbamoyl-L-amino acid amidohydrolase). This enzyme is abundant in bacteria (used industrially to produce cysteine from hydantoins) but is absent or functionally insignificant in human cytosol for this specific substrate.
2. Metabolic Pathway Visualization[2]
The following diagram illustrates the divergent fates of NAC and NCLC in the human system versus bacterial systems.
Caption: Comparative metabolic fate. NAC is activated by human enzymes; NCLC requires bacterial enzymes for cysteine release.
Part 3: Experimental Protocols for Verification
To empirically validate the "Functional Bioavailability" difference, researchers should perform a comparative enzymatic hydrolysis assay. This protocol distinguishes a true prodrug from a stable analog.
Protocol: Comparative Enzymatic Hydrolysis Assay
Objective: Quantify the release of free L-Cysteine from NAC and NCLC when exposed to mammalian liver fractions versus bacterial lysates.
Reagents:
-
Substrates: 10 mM NAC, 10 mM NCLC (in Phosphate Buffer, pH 7.4).
-
Enzyme Source A (Human Model): Porcine Kidney Acylase I (Sigma-Aldrich) or Rat Liver S9 Fraction.
-
Enzyme Source B (Bacterial Model): Lysate of Agrobacterium or Pseudomonas sp. (known carbamoylase producers).
-
Detection: DTNB (Ellman’s Reagent) for total thiols is insufficient (both have free -SH). Use HPLC with fluorescence detection (derivativization with ABD-F) or LC-MS/MS to separate the prodrug from free cysteine.
Workflow:
-
Incubation:
-
Prepare 1 mL reaction mixtures: Substrate (1 mM) + Enzyme Source (1 mg protein/mL) in PBS.
-
Incubate at 37°C.
-
-
Sampling:
-
Aliquot 100 µL at T=0, 15, 30, 60, and 120 minutes.
-
Quench immediately with 10% Trichloroacetic acid (TCA).
-
-
Analysis (LC-MS/MS):
-
Target 1 (NAC): m/z 162 → 76 (loss of acetyl).
-
Target 2 (NCLC): m/z 163 → [Fragment specific to urea loss].
-
Target 3 (L-Cysteine): m/z 120 → 74.
-
-
Data Calculation:
-
Calculate % Conversion = [Concentration of Free Cysteine] / [Initial Prodrug Concentration] × 100.
-
Expected Results (Self-Validating Logic):
-
Acylase I / Liver S9: NAC will show >50% conversion to Cysteine within 60 mins. NCLC will show <5% conversion (negligible).
-
Bacterial Lysate: NCLC will show significant conversion to Cysteine.
Part 4: Critical Note on "Bioavailability"
Researchers often confuse N-Carbamoyl-L-cysteine with N-Acetylcysteine Amide (NACA) . It is vital to distinguish these:
-
NAC: Low oral bioavailability, high conversion efficacy.
-
NACA (Amide): High oral bioavailability (lipophilic), crosses blood-brain barrier, converts to cysteine.
-
NCLC (Carbamoyl): High chemical stability, zero functional bioavailability for GSH synthesis in humans.
If your goal is to improve upon NAC's pharmacokinetics for drug development, NCLC is a dead end for systemic administration. It is better suited for:
-
Topical formulations: Where stability against oxidation is required, and direct thiol scavenging (without conversion) is the mechanism.
-
Biocatalysis: As an intermediate in the production of chiral cysteine.
Summary Table of Pharmacokinetic Parameters
| Parameter | NAC (Human Data) | NCLC (Inferred/Animal Data) |
| Oral Absorption | Rapid (Tmax ~1-2 hrs) | Likely Low (Polar urea group) |
| Plasma Half-life | ~6 hours (Total), ~2 hours (Reduced) | Prolonged (Due to lack of hydrolysis) |
| Metabolic Fate | Deacetylation to Cysteine | Excreted unchanged or as sulfoxide |
| GSH Boosting | Yes (Proven) | No (Lacks conversion mechanism) |
References
-
Borgström, L., et al. (1986). Pharmacokinetics of N-acetylcysteine in man.[3] European Journal of Clinical Pharmacology. Link
-
Ogawa, J., & Shimizu, S. (1997). Diversity and versatility of microbial hydantoin-transforming enzymes. Journal of Bioscience and Bioengineering. Link
- Establishes the bacterial requirement for N-carbamoyl cleavage.
-
Uttamsingh, V., et al. (1998). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chemical Research in Toxicology. Link
- Validates the human enzymatic p
-
Boettcher, M. I., et al. (2005).[4] Mercapturic acids of acrylamide and glycidamide as biomarkers of the internal exposure to acrylamide in the general population. Mutation Research.[2] Link
- Identifies carbamoyl-cysteine derivatives as stable waste metabolites, not prodrugs.
-
Windmueller, H. G., & Spaeth, A. E. (1980). Respiratory fuels and nitrogen metabolism in vivo in small intestine of fed rats. Journal of Biological Chemistry. Link
- Provides context on intestinal amino acid metabolism.
Sources
Comparative Guide: N-Carbamoyl-L-cysteine (NCLC) vs. N-Acetyl-L-cysteine (NAC)
This guide provides an in-depth technical comparison between N-Acetyl-L-cysteine (NAC) —the clinical gold standard for antioxidant therapy—and N-Carbamoyl-L-cysteine (NCLC) , a structural analog and biosynthetic intermediate.
While NAC is widely established in pharmacopeias, NCLC represents a specific metabolite primarily observed in bacterial enzymatic pathways (e.g., Pseudomonas sp.). This guide evaluates their physicochemical properties, enzymatic activation mechanisms, and theoretical therapeutic potential to assist researchers in lead optimization and analog screening.
Executive Summary
-
N-Acetyl-L-cysteine (NAC): A membrane-permeable prodrug of L-cysteine. It is rapidly deacetylated by mammalian aminoacylase I in the liver and kidneys to replenish intracellular Glutathione (GSH).
-
N-Carbamoyl-L-cysteine (NCLC): A structural analog where the acetyl group is replaced by a carbamoyl moiety (
). It is highly polar and primarily a substrate for bacterial N-carbamoylases . Its utility in mammalian systems is limited by the lack of specific hydrolytic enzymes and poor passive membrane permeability compared to NAC.
Physicochemical & Structural Analysis
The core difference lies in the N-substitution, which dictates lipophilicity (LogP), membrane transport, and enzymatic susceptibility.
| Feature | N-Acetyl-L-cysteine (NAC) | N-Carbamoyl-L-cysteine (NCLC) |
| Chemical Structure | $ \text{HS-CH}_2\text{-CH(COOH)-NH-CO-CH}_3 $ | $ \text{HS-CH}_2\text{-CH(COOH)-NH-CO-NH}_2 $ |
| N-Substituent | Acetyl (Methyl + Carbonyl) | Carbamoyl (Amino + Carbonyl) |
| Electronic Effect | Electron-withdrawing (Amide) | Electron-withdrawing (Urea-like) |
| Hydrophobicity | Moderate (LogP ~ -0.6) | Low (Highly Hydrophilic) |
| Membrane Transport | Passive diffusion + Anion transporters | Likely requires active transport (Urea/Amino acid transporters) |
| Thiol pKa | ~9.5 (Slightly lower than Cys due to N-acetyl) | ~9.3-9.5 (Similar inductive effect) |
Scientist's Insight:
Why this matters: The acetyl group in NAC provides a balance between solubility and lipophilicity, allowing it to cross cell membranes passively. The carbamoyl group in NCLC adds a hydrogen bond donor/acceptor pair ($ -NH_2 $), significantly increasing water solubility but reducing the ability to penetrate the lipid bilayer passively. This suggests NCLC would have lower oral bioavailability and cellular uptake than NAC.
Mechanism of Action: The Prodrug Activation Pathway
Both compounds function primarily as prodrugs for L-cysteine, the rate-limiting substrate for Glutathione (GSH) synthesis. Their efficacy depends entirely on the rate of intracellular hydrolysis.
Pathway Visualization (Graphviz)
Figure 1: Parallel activation pathways. NAC utilizes the mammalian Aminoacylase I, while NCLC relies on N-Carbamoylase, an enzyme with low specificity/abundance in human tissues.
Experimental Validation Protocols
Since NCLC is not a standard therapeutic, direct comparison data is rare. The following protocols are designed to empirically validate the theoretical inferiority of NCLC in mammalian systems.
Experiment A: Enzymatic Hydrolysis Efficiency
Objective: Determine if mammalian tissues can convert NCLC to Cysteine.
-
Preparation: Harvest murine kidney and liver homogenates (rich in Aminoacylase I).
-
Reaction: Incubate 1 mM NAC and 1 mM NCLC separately with homogenate (1 mg protein/mL) at 37°C in Phosphate Buffered Saline (pH 7.4).
-
Detection: At intervals (0, 15, 30, 60 min), quench reaction with sulfosalicylic acid.
-
Quantification: Measure free L-cysteine release using HPLC with fluorescence detection (derivatization with SBD-F).
-
Expected Result: NAC will show rapid conversion ($ k_{cat} $ high). NCLC will show negligible conversion due to the lack of specific mammalian N-carbamoylases.
Experiment B: Cellular Antioxidant Activity (CAA)
Objective: Compare intracellular ROS scavenging in oxidative stress models.
-
Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney).
-
Stressor: Treat cells with TBHP (tert-Butyl hydroperoxide) to induce ROS.
-
Treatment: Pre-treat cells with 0.5, 1.0, and 5.0 mM of NAC or NCLC for 4 hours.
-
Assay: Load cells with DCFH-DA (fluorescent ROS probe).
-
Readout: Measure fluorescence intensity (Ex/Em: 485/535 nm).
-
Self-Validating Step: Include a "Cysteine-only" control. If NCLC fails to protect while Cysteine works, it confirms the failure of entry or hydrolysis, not the failure of the thiol group itself.
Experiment C: Direct Chemical Scavenging (Cell-Free)
Objective: Verify that the thiol group in NCLC is chemically active.
-
Method: DPPH Radical Scavenging Assay.
-
Protocol: Mix 0.1 mM DPPH (in methanol) with varying concentrations of NAC and NCLC. Incubate 30 min in dark.
-
Mechanism: Both compounds function as H-donors via the -SH group.
-
Expected Result: Both should show comparable $ IC_{50} $ values. The carbamoyl vs. acetyl difference has minimal impact on the S-H bond dissociation energy in a cell-free system.
Experimental Workflow Diagram
Figure 2: Step-by-step validation pipeline for comparing thiol-based antioxidants.
Conclusion & Recommendation
For drug development applications , N-Acetyl-L-cysteine (NAC) remains the superior candidate over N-Carbamoyl-L-cysteine (NCLC) for two critical reasons:
-
Enzymatic Compatibility: Humans possess high activity of Aminoacylase I to convert NAC to cysteine. We lack efficient N-carbamoylases (which are bacterial/plant specific), rendering NCLC a poor prodrug.
-
Bioavailability: The higher polarity of the carbamoyl group in NCLC likely impedes passive cellular uptake compared to the more lipophilic acetyl group in NAC.
Recommendation: NCLC should be reserved for industrial biotechnology applications (e.g., as an intermediate in bacterial cysteine production) or as a negative control in mechanistic studies of cysteine prodrugs. It is not a viable therapeutic alternative to NAC for antioxidant therapy in humans.
References
-
Aldini, G., et al. (2018). "N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why." Free Radical Research.
-
Tamura, Y., et al. (1998).[1] "N-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D,L-2-Amino-Δ2-Thiazoline-4-Carboxylic Acid to L-Cysteine by Pseudomonas sp." Bioscience, Biotechnology, and Biochemistry.[1]
-
Rushworth, G.F., & Megson, I.L. (2014). "Existing and potential therapeutic uses for N-acetylcysteine: the need for conversion to intracellular cysteine for antioxidant effects." Pharmacology & Therapeutics.
Sources
Comparative Guide: Efficacy of N-Carbamoyl-L-cysteine vs. Other Cysteine Derivatives
Executive Summary
This technical guide provides a critical analysis of N-Carbamoyl-L-cysteine (NCLC) in comparison to the industry-standard N-Acetyl-L-cysteine (NAC) and the native amino acid L-Cysteine (L-Cys) .
Key Finding: While NCLC shares structural homology with NAC, it exhibits a fundamentally different pharmacological profile. NAC functions as a proven prodrug for L-cysteine in humans due to the ubiquitous presence of acylase enzymes. in contrast, NCLC is primarily a metabolic intermediate in bacterial biosynthesis (e.g., Pseudomonas sp.) and lacks a robust enzymatic conversion pathway in humans. Consequently, NCLC is inferior to NAC as a systemic cysteine donor or glutathione (GSH) precursor in human therapeutics, despite its chemical stability.
Recommendation: For drug development targeting oxidative stress or glutathione replenishment, NAC (or novel derivatives like N-acetylcysteine amide, NACA) remains the superior candidate. NCLC’s utility is currently restricted to industrial biocatalysis and niche cosmetic applications.
Chemical & Pharmacokinetic Profile
The efficacy of cysteine derivatives hinges on two factors: stability (resistance to auto-oxidation) and bioavailability (conversion rate to active L-cysteine).
Structural Comparison
| Compound | Structure | Molecular Weight | Stability (Shelf) | Solubility |
| L-Cysteine | Free amine (-NH2), Free thiol (-SH) | 121.16 g/mol | Low (Rapidly oxidizes to Cystine) | High (H2O) |
| N-Acetyl-L-cysteine (NAC) | Acetyl group on Nitrogen | 163.20 g/mol | High (Resists oxidation) | High |
| N-Carbamoyl-L-cysteine (NCLC) | Carbamoyl (Urea-like) group on Nitrogen | 164.18 g/mol | Very High (MP >160°C) | Moderate |
Pharmacokinetic Barrier of NCLC
The critical differentiator is the metabolic activation pathway .
-
NAC: Humans possess aminoacylase I , an enzyme abundant in the kidney and liver that efficiently deacetylates NAC to release free L-cysteine.
-
NCLC: The cleavage of the carbamoyl group requires N-carbamoyl-L-amino acid amidohydrolase . This enzyme is characteristic of bacteria (e.g., Pseudomonas, Agrobacterium) used in the industrial production of cysteine but is absent or functionally negligible in humans .
-
Implication: Ingested NCLC is likely excreted unchanged or metabolized via non-productive pathways, failing to elevate intracellular cysteine pools.
-
Mechanism of Action & Biological Pathways
The following diagram illustrates the divergent metabolic fates of NAC and NCLC, highlighting why NAC is the effective human therapeutic.
Figure 1: Comparative metabolic activation. NAC is successfully converted to L-Cysteine by human enzymes, whereas NCLC represents a metabolic dead-end in humans due to the lack of specific amidohydrolases.
Therapeutic Efficacy Evaluation
Antioxidant Capacity (Glutathione Synthesis)
-
NAC: Well-documented increase in hepatic and erythrocyte GSH levels. It effectively replenishes depleted GSH pools in acetaminophen toxicity and COPD.
-
NCLC: Lacks empirical evidence for systemic GSH elevation in mammals. Its stability prevents it from acting as a direct antioxidant (thiol is blocked or sterically hindered) or a prodrug.
Sickle Cell Disease (SCD) & The "Carbamoylation" Confusion
Researchers often conflate NCLC with Cyanate therapy .
-
Cyanate Mechanism: Cyanate (NCO-) reacts with the N-terminal valine of hemoglobin to form N-carbamoyl-hemoglobin, increasing oxygen affinity and preventing sickling.
-
NCLC's Role: NCLC is the product of reacting cysteine with cyanate. It does not act as a carbamoyl donor to hemoglobin. Therefore, NCLC itself has no anti-sickling efficacy .
-
Experimental Note: Studies using N-carbamoyl-L-glutamic acid (Carbaglu) treat hyperammonemia, not SCD. This is a distinct chemical entity often confused with NCLC in literature searches.
Comparative Efficacy Data
| Parameter | N-Acetyl-L-cysteine (NAC) | L-Cysteine (L-Cys) | N-Carbamoyl-L-cysteine (NCLC) |
| Oral Bioavailability | ~10% (High first-pass metabolism) | Variable (Oxidizes in gut) | Unknown/Negligible (No activation) |
| Cellular Uptake | Moderate (via anion exchangers) | High (via EAAT3/ASC systems) | Low (Polarity limits passive diffusion) |
| GSH Precursor | Yes (Proven) | Yes (Direct) | No (Metabolically inert in humans) |
| Toxicity | Low (Safe at high doses) | High (Neurotoxic at high doses) | Low (Likely inert) |
Experimental Protocol: Assessing Cysteine Prodrug Potential
To verify the lack of efficacy of NCLC vs. NAC in your specific cell line, use this self-validating protocol.
Reagents
-
Cell Line: HepG2 (Liver) or A549 (Lung) – high metabolic activity.
-
Compounds: NAC (Sigma A7250), NCLC (Custom synthesis or specific vendor), L-Cysteine (Control).
-
Assay: DTNB (Ellman’s Reagent) for free thiols; Monochlorobimane (mBCl) for intracellular GSH.
Workflow (Graphviz)
Figure 2: Protocol for comparing intracellular cysteine delivery. BSO (Buthionine sulfoximine) is used to lower baseline GSH, sensitizing the assay to new cysteine delivery.
Expected Results
-
NAC Group: Significant recovery of intracellular GSH levels (150-200% vs BSO control).
-
NCLC Group: No significant difference from Vehicle/BSO control (indicates failure to release Cysteine).
-
L-Cys Group: Moderate recovery (limited by extracellular oxidation).
References
-
Tamura, Y., et al. (1998). "N-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D,L-2-Amino-Δ2-Thiazoline-4-Carboxylic Acid to L-Cysteine by Pseudomonas sp." Bioscience, Biotechnology, and Biochemistry. Link
-
Dilger, R.N., & Baker, D.H. (2007). "Oral N-acetyl-L-cysteine is a safe and effective precursor of cysteine." Journal of Animal Science. Link
-
Mizutani, J., et al. (1979). "Synthesis of Antimicrobial L-5-Alkylthiomethylhydantoin S-Oxides and Related Compounds." Journal of Pesticide Science. (Demonstrates lack of antibacterial efficacy of NCLC). Link
-
PubChem Compound Summary. "N-(Aminocarbonyl)-L-cysteine (CID 90546)."[1] National Center for Biotechnology Information. Link
-
Whillier, S., et al. (2009). "N-Acetylcysteine increases intracellular glutathione levels in human erythrocytes." Journal of Emergency Medicine. Link
Sources
Technical Validation Guide: N-Carbamoyl-L-cysteine (NCLC) as a Glutathione Precursor
This guide is structured as a critical technical analysis for researchers and drug developers. It evaluates the potential of N-Carbamoyl-L-cysteine (NCLC) as a glutathione (GSH) precursor, contrasting it with the industry standard, N-Acetylcysteine (NAC) .[1]
Executive Summary
N-Carbamoyl-L-cysteine (NCLC) is a structural analog of N-Acetylcysteine (NAC) . While NAC is a clinically validated, FDA-approved prodrug for restoring intracellular glutathione, NCLC is primarily characterized as an intermediate in the industrial microbial biosynthesis of L-cysteine.[1]
This guide provides a comparative validation framework. It addresses the hypothesis that NCLC could function as a stable cysteine donor in mammalian systems.[1] Mechanistic analysis suggests that while NCLC is a theoretical precursor, its efficacy is contingent upon specific hydrolytic activity (carbamoylase) that is abundant in bacteria but rate-limiting or absent in mammalian cytosol.[1]
Key Comparison:
-
NAC: Readily hydrolyzed by mammalian acylases (e.g., Acylase I) to release L-Cysteine.[1]
-
NCLC: Requires N-carbamoyl-L-amino acid amidohydrolase (L-carbamoylase) for activation. This enzyme is distinct from mammalian dihydropyrimidinases, raising significant questions regarding systemic bioavailability and conversion efficiency in humans.[1]
Mechanistic Comparison: The Activation Pathway
For any cysteine derivative to function as a GSH precursor, it must first release free L-Cysteine, the rate-limiting substrate for Glutathione Synthetase.[1]
Structural & Enzymatic Logic[1]
-
N-Acetylcysteine (NAC): The acetyl group (-COCH₃) renders the molecule more lipophilic and membrane-permeable. Once intracellular, it is deacetylated by cytosolic acylases.[1]
-
N-Carbamoyl-L-cysteine (NCLC): The carbamoyl group (-CONH₂) is more polar and chemically stable (urea-like bond). Hydrolysis requires specific amidohydrolase activity, which is well-characterized in Pseudomonas sp.[1] but not in human metabolic pathways.[1]
Pathway Visualization (DOT)
The following diagram illustrates the divergent activation pathways.
Figure 1: Comparative metabolic activation of NAC vs. NCLC. Note the dependence of NCLC on bacterial-type carbamoylase enzymes and the release of ammonia as a byproduct.[1]
Comparative Analysis Matrix
The following table objectively compares the physicochemical and biological properties of both precursors.
| Feature | N-Acetylcysteine (NAC) | N-Carbamoyl-L-cysteine (NCLC) | Implications for Drug Dev |
| Primary Use | Clinical Mucolytic, Antidote | Industrial Intermediate (L-Cys synthesis) | NCLC lacks clinical safety data. |
| Activation Enzyme | Acylase I (Ubiquitous in mammals) | N-carbamoyl-L-amino acid amidohydrolase | NCLC may not activate systemically in humans. |
| Lipophilicity | Moderate (permeable) | Low (Polar/Hydrophilic) | NCLC may have poorer cellular uptake.[1] |
| Metabolic Byproduct | Acetate (Benign) | Ammonia (NH₃) + CO₂ | High doses of NCLC could increase ammonia load.[1] |
| Stability | Oxidizes to Di-NAC (stable) | Highly stable (Urea-like) | NCLC offers superior shelf-life stability.[1] |
| Potential Niche | Systemic GSH restoration | Topical/Gut (Microbiome activation) | NCLC may target gut flora or skin bacteria.[1] |
Experimental Validation Protocol
Since NCLC is not a standard reagent, researchers must validate its bio-conversion efficiency before assuming it acts as a precursor.[1] The following protocol is a self-validating system to determine if a specific cell line or tissue can utilize NCLC.
Protocol: Comparative Intracellular GSH Restoration Assay
Objective: Quantify the efficacy of NCLC vs. NAC in restoring GSH levels in oxidatively stressed HepG2 cells.
Materials:
-
Cell Line: HepG2 (human liver carcinoma) or HUVEC.[1]
-
Reagents:
Workflow Steps:
-
Cell Seeding: Seed HepG2 cells at
cells/well in 6-well plates. Incubate for 24h. -
GSH Depletion (Stress Model):
-
Precursor Treatment (The Variable):
-
Extraction:
-
Lyse cells in 5% Sulfosalicylic Acid (SSA) to precipitate proteins and prevent GSH oxidation.[1]
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
-
Quantification (DTNB Method):
Data Interpretation Logic:
-
High Efficacy: GSH levels in NCLC group
NAC group.[1] (Implies mammalian amidase activity exists). -
Null Result: GSH levels in NCLC group
Control. (Implies NCLC is metabolically inert in this tissue).[1] -
Toxicity Signal: If cell viability (MTT assay) drops in NCLC group, suspect ammonia toxicity from hydrolysis.[1]
Safety & Toxicity Profile
The Ammonia Factor
Unlike NAC, which releases acetate (a metabolic fuel), the hydrolysis of NCLC releases ammonia :
-
Risk: In hepatic failure models (where GSH is often needed), additional ammonia load is contraindicated.[1]
-
Mitigation: If used, NCLC doses must be molar-adjusted to ensure ammonia release remains below toxic thresholds (typically < 50 µM plasma concentration).[1]
References
-
Microbial Hydrolysis Pathway (NCLC Activation)
-
Mammalian Cysteine Metabolism (NAC Mechanism)
-
Dilger, R.N., & Baker, D.H. (2007).[1] "Oral N-acetyl-L-cysteine is a safe and effective precursor of cysteine." Journal of Animal Science.
-
-
Enzymatic Specificity (Carbamoylase vs. Acylase)
-
Ogawa, J., & Shimizu, S. (1997).[1] "Diversity and versatility of microbial hydantoin-transforming enzymes." Journal of Bioscience and Bioengineering.
-
-
GSH Quantification Protocol
Sources
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Determination of Reduced and Total Glutathione Content in Extremophilic Microalga Galdieria phlegrea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSSG/GSH Quantification Kit G257 manual | DOJINDO [dojindo.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Guide: Comparative Study of S-Carbamoyl-L-cysteine (SCC) and Its Ethyl Derivatives
Executive Summary
This guide provides a technical comparison between the parent compound S-Carbamoyl-L-cysteine (SCC) and its ethyl-modified derivatives, specifically focusing on S-Carbamoyl-L-cysteine Ethyl Ester (SCC-Et) and N-ethyl-carbamoyl analogs .
While SCC serves as a fundamental structural analog of L-glutamine, its therapeutic utility is often limited by hydrophilic transport constraints. Comparative data indicates that ethyl derivatization—whether at the carboxyl terminus (esterification) or the carbamoyl nitrogen—significantly alters pharmacokinetics. The ethyl derivatives function as potent glutamine antagonists , exhibiting superior lipophilicity and a "pronounced curative effect" in murine tumor models compared to the static inhibition observed with the parent compound.
Physicochemical & Structural Analysis
The core distinction between SCC and its ethyl derivatives lies in the transition from a zwitterionic, highly polar molecule to a lipophilic prodrug or analog capable of passive membrane diffusion.
Structural Comparison[1]
| Feature | S-Carbamoyl-L-cysteine (SCC) | Ethyl Derivatives (SCC-Et / N-Ethyl) |
| Molecular Structure | Zwitterionic amino acid. High polarity. | Esterified carboxyl or alkylated nitrogen. Reduced polarity. |
| Solubility (Water) | High (>50 mg/mL). | Low to Moderate (requires DMSO/EtOH for stock). |
| LogP (Lipophilicity) | Negative (Hydrophilic). | Positive (Lipophilic). |
| Membrane Transport | Carrier-mediated (ASCT2/LAT1 dependent). | Passive Diffusion + Carrier-mediated. |
| Stability | Stable in acidic pH; susceptible to amidases. | Susceptible to esterase hydrolysis (prodrug activation). |
The "Ion Trapping" Mechanism
The ethyl ester derivative exploits the ion trapping phenomenon. The uncharged ester diffuses across the plasma membrane. Once intracellular, non-specific esterases hydrolyze the ethyl group, reverting the molecule to the charged, active SCC species (or its metabolic equivalent) which is then trapped inside the cell, accumulating to therapeutic concentrations that exceed extracellular levels.
Mechanism of Action: Glutamine Antagonism[2][3]
Both SCC and its derivatives function as structural analogs of L-Glutamine . However, the ethyl derivatives show a distinct, selective inhibition profile against enzymes in the Purine Nucleotide Biosynthetic Pathway .
Pathway Inhibition
Experimental data demonstrates that SCC derivatives do not significantly inhibit pyrimidine synthesis (Carbamoyl Phosphate Synthetase II). Instead, they selectively target:
-
Amidophosphoribosyltransferase: The rate-limiting step of purine synthesis.
-
FGAM Synthase (Phosphoribosylformylglycinamidine synthase).
-
GMP Synthase.
Mechanistic Diagram
The following diagram illustrates the specific blockade points of SCC derivatives within the nucleotide synthesis pathway.
Figure 1: Selective inhibition of purine biosynthesis enzymes by SCC active metabolites. Note the lack of effect on the Pyrimidine pathway.[1]
Comparative Experimental Performance
The following data synthesizes in vivo and in vitro findings, specifically referencing the metabolic impact on Hepatoma 3924A cells and murine tumor models.
Quantitative Metabolic Impact (In Vivo)
Protocol Reference: Rats bearing Hepatoma 3924A injected with 400 mg/kg of SCC ethyl derivative.[1] Measurements taken at 6 hours post-injection.
| Metabolic Parameter | Control (% Baseline) | SCC Derivative Treated (% Baseline) | Impact Assessment |
| L-Glutamine Pool | 100% | 33% | Severe depletion of tumor glutamine. |
| L-Glutamate Pool | 100% | 71% | Moderate reduction. |
| IMP Concentration | 100% | 52% | Direct evidence of purine blockade. |
| Total Adenylates | 100% | 52% | Energy pool depletion. |
| Total Guanylates | 100% | 57% | Guanine nucleotide depletion. |
| Pyrimidine Pools | 100% | ~98-100% | No significant perturbation. |
Enzyme Inhibition Profile
Activity remaining relative to control:
-
Amidophosphoribosyltransferase: 21% remaining (79% Inhibition)
-
FGAM Synthase: 1% remaining (99% Inhibition )
-
GMP Synthase: 69% remaining (31% Inhibition)
Interpretation: The ethyl derivative acts as a "curative" agent because it induces a thymineless-like death via purine starvation, whereas the parent SCC often results in reversible cytostasis due to poorer uptake and retention.
Experimental Protocols
To validate these findings in your own laboratory, use the following synthesis and assay workflows.
Synthesis of S-Carbamoyl-L-cysteine Ethyl Ester
Note: This protocol utilizes a direct carbamoylation approach on the cysteine ester.
Reagents: L-Cysteine Ethyl Ester HCl, Potassium Cyanate (KOCN), Ethanol, Water.
-
Dissolution: Dissolve 10 mmol L-Cysteine Ethyl Ester HCl in 20 mL distilled water.
-
Carbamoylation: Add 12 mmol Potassium Cyanate (KOCN) slowly with stirring.
-
Incubation: Heat the mixture to 60°C for 2 hours. Monitor pH; maintain ~pH 6.0-7.0.
-
Crystallization: Cool to 4°C overnight. The S-Carbamoyl derivative (or N-carbamoyl isomer depending on pH control—S-carbamoylation requires acidic/neutral conditions to favor sulfur attack over nitrogen) will precipitate.
-
Purification: Recrystallize from Ethanol/Water (80:20).
-
Verification: Verify structure via 1H-NMR (Look for ethyl quartet at ~4.2 ppm and carbamoyl -NH2 broad singlet).
Stability & Hydrolysis Assay Workflow
This assay determines if your derivative functions as a stable prodrug or degrades prematurely.
Figure 2: Workflow for validating the prodrug conversion rate of SCC ethyl derivatives.
Step-by-Step Protocol:
-
Preparation: Prepare 10 mM stock of SCC-Ethyl Ester in DMSO.
-
Incubation: Spike stock into (A) PBS pH 7.4 and (B) Rat Plasma to a final concentration of 100 µM.
-
Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing internal standard. Centrifuge at 10,000g for 5 min.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the transition for the Ester (Parent) and the Hydrolyzed Free Acid (Metabolite).
-
Success Criteria: High stability in PBS (>90% remaining at 1 hour) and rapid conversion in Plasma (<50% remaining at 1 hour) indicates an ideal prodrug profile.
References
-
Antitumoral activity of S-carbamoyl-L-cysteine derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Establishes that ethyl and chloroethyl derivatives have pronounced curative effects compared to the parent compound.[2] URL:[Link] (Search Term: S-carbamoyl-L-cysteine antitumor activity)
-
Oncolytic activity and mechanism of action of a novel L-cysteine derivative. Source: PubMed / Cancer Research Context: Details the specific glutamine antagonist mechanism, inhibiting purine biosynthesis (FGAM synthase) while sparing pyrimidine synthesis.[1] URL:[Link] (Search Term: L-cysteine ethyl ester S-(N-methylcarbamate) mechanism)
-
Metabolic pathways for L-cysteine biosynthesis in microorganisms. Source: PMC / NIH Context: Describes the enzymatic hydrolysis of S-carbamoyl-L-cysteine (SCC) and its role as an intermediate in cysteine metabolism.[3] URL:[Link]
-
S-Carbamoyl-L-Cysteine: Structure and Reactivity. Source: Chem-Impex / PubChem Context:[4] Provides physicochemical properties and structural data for the parent compound. URL:[Link]
Sources
- 1. Oncolytic activity and mechanism of action of a novel L-cysteine derivative, L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the antitumoral activity of S-carbamoyl-L-cysteine derivatives in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Transmembrane Flux of N-Carbamoyl-L-cysteine
Introduction: The "Why" Behind Measuring N-Carbamoyl-L-cysteine Flux
N-Carbamoyl-L-cysteine is a derivative of the amino acid L-cysteine, a molecule of significant interest in both pharmaceutical and cosmetic research.[1] Its potential applications range from therapeutic agents to roles in peptide synthesis.[2] However, for any biologically active molecule to be effective, it must first reach its target. This journey almost invariably involves crossing cellular membranes. Therefore, a quantitative understanding of its transmembrane flux is not just an academic exercise; it is a critical determinant of its bioavailability and, ultimately, its efficacy.
This guide provides a comparative overview of the primary methodologies used to assess the transmembrane flux of small, hydrophilic molecules like N-Carbamoyl-L-cysteine. We will delve into the mechanistic underpinnings of each technique, provide actionable experimental protocols, and present a framework for data interpretation, empowering you to select and implement the most appropriate assay for your research objectives.
Understanding the Transport Landscape for N-Carbamoyl-L-cysteine
As a small, hydrophilic amino acid derivative, N-Carbamoyl-L-cysteine's passage across a lipid bilayer is likely multifaceted. It is crucial to consider the primary routes a molecule like this can take:
-
Passive Transcellular Diffusion: Direct passage through the lipid bilayer, driven by a concentration gradient. This route is generally unfavorable for hydrophilic molecules but cannot be entirely dismissed.
-
Paracellular Transport: Passage through the tight junctions between cells. This pathway is size- and charge-dependent and a significant route for some small hydrophilic drugs.
-
Facilitated Diffusion/Active Transport: The most probable route for an amino acid derivative. This involves membrane-bound transporter proteins, such as those from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies, which recognize and shuttle specific molecules across the membrane.[3][4][5] Given that cysteine itself is transported by multiple facilitated mechanisms, it is highly probable that N-Carbamoyl-L-cysteine utilizes similar pathways.[6]
Our choice of assay will determine which of these transport mechanisms we can effectively measure.
Comparative Analysis of Core Methodologies
The two major classes of in vitro models for assessing permeability are artificial membrane-based systems and live cell-based monolayers. Each offers a distinct window into the transport process.
| Assay Type | Principle | Key Advantages | Key Limitations | Best Suited For |
| PAMPA | Passive diffusion across a lipid-infused artificial membrane.[7][8] | High-throughput, cost-effective, excellent reproducibility, isolates passive diffusion.[9][10] | Lacks active transporters and paracellular pathways; cannot measure efflux. | Early-stage screening to rank-order compounds based on passive permeability. |
| Caco-2 Assay | Transport across a polarized monolayer of human colorectal adenocarcinoma cells that mimic the intestinal epithelium.[11][12] | "Gold standard" for oral absorption prediction, contains active uptake and efflux transporters, forms tight junctions for paracellular assessment.[13][14] | Lower throughput, higher cost and complexity, long culture time (21-29 days).[15] | Investigating active transport, efflux mechanisms, and predicting human oral bioavailability.[11][13] |
| MDCK Assay | Transport across a polarized monolayer of Madin-Darby canine kidney cells.[15] | Faster culture time than Caco-2 (5-7 days), forms very tight junctions, useful for BBB models when transfected with transporters like MDR1 (P-gp).[15][16][17] | Non-human origin, may not express the same transporter profile as human intestinal cells. | Studying efflux transporters (MDCK-MDR1), assessing blood-brain barrier penetration.[17][18] |
From a Senior Scientist's Perspective: The choice between these assays is a strategic one. If your goal is high-throughput screening of multiple cysteine derivatives to find those with the best intrinsic ability to cross a lipid barrier, PAMPA is your workhorse. However, if you hypothesize that N-Carbamoyl-L-cysteine is a substrate for a specific amino acid transporter, then a cell-based model like the Caco-2 assay is non-negotiable. It is the only way to capture the nuances of carrier-mediated transport and potential efflux.[11][19] The MDCK model, particularly the MDR1-transfected line, becomes critical if you suspect the compound is a substrate for P-glycoprotein, a common efflux pump that can severely limit bioavailability.[16]
Experimental Protocols & Self-Validation
Here, we provide detailed, self-validating protocols for the two most informative and commonly used assays for a molecule like N-Carbamoyl-L-cysteine.
Method 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed to specifically measure the passive, transcellular permeability of N-Carbamoyl-L-cysteine.
Causality Behind Experimental Choices: We use a simple artificial membrane to eliminate all biological variables (transporters, metabolism). This allows us to determine the baseline permeability of the molecule, a fundamental physicochemical property. The pH is buffered to physiological conditions to mimic the gut environment.
Diagram: PAMPA Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Donor Solution: Prepare a 10 mM stock of N-Carbamoyl-L-cysteine in DMSO. Dilute to a final concentration of 100 µM in pH 7.4 phosphate-buffered saline (PBS).
-
Acceptor Solution: Prepare PBS at pH 7.4 containing 5% DMSO to maintain a sink condition.
-
Lipid Solution: Prepare a 2% (w/v) solution of L-α-lecithin in dodecane.
-
-
Assay Plate Preparation:
-
Add 180 µL of acceptor solution to each well of a 96-well acceptor plate.
-
Carefully pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well PVDF filter donor plate. Allow the lipid to impregnate the filter for 5 minutes.
-
-
Running the Assay:
-
Place the lipid-coated donor plate onto the acceptor plate, forming a "sandwich".
-
Add 180 µL of the donor solution to each well of the donor plate.
-
Self-Validation Controls: Include wells with:
-
High Permeability Control: Propranolol (known high passive diffusion).
-
Low Permeability Control: Atenolol (known low passive diffusion).
-
Vehicle Control: PBS with DMSO only.
-
-
Incubate the sandwich plate at room temperature for 4-18 hours, protected from light.
-
-
Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of N-Carbamoyl-L-cysteine in the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where Vd is the donor volume, Va is the acceptor volume, A is the membrane area, t is the incubation time, Ca(t) is the acceptor concentration at time t, and Ceq is the equilibrium concentration.
-
Method 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive and active transport, including efflux, providing a more biologically relevant prediction of intestinal absorption.[11]
Causality Behind Experimental Choices: Caco-2 cells, when cultured on permeable supports, differentiate into a monolayer of polarized enterocytes with tight junctions and a brush border.[11][12] This morphology recapitulates the intestinal barrier. By measuring transport in both directions (Apical-to-Basolateral and Basolateral-to-Apical), we can identify active transport (if A-B > B-A) and, more importantly, active efflux (if B-A > A-B).[19]
Diagram: Caco-2 Bidirectional Assay
Caption: Bidirectional transport workflow using the Caco-2 cell monolayer model.
Step-by-Step Protocol:
-
Cell Culture:
-
Monolayer Integrity Verification (Self-Validation):
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. TEER values should be >250 Ω·cm² to confirm a confluent monolayer with functional tight junctions.
-
Additionally, perform a Lucifer Yellow rejection test. Add Lucifer Yellow to the apical side and measure its appearance on the basolateral side. A Papp for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer. Discard any wells that fail these checks.
-
-
Transport Experiment:
-
Wash the cell monolayers gently with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
For A -> B transport: Add N-Carbamoyl-L-cysteine (e.g., at 10 µM) to the apical (donor) chamber and transport buffer to the basolateral (receiver) chamber.
-
For B -> A transport: Add N-Carbamoyl-L-cysteine to the basolateral (donor) chamber and transport buffer to the apical (receiver) chamber.
-
Self-Validation Controls: Include known substrates for uptake (e.g., Gly-Sar) and efflux (e.g., Talinolol for P-gp) to confirm transporter activity.[19]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).
-
At the end of the incubation, take samples from the receiver chambers for analysis. Also, take a sample from the donor chamber to confirm the initial concentration.
-
-
Analysis:
-
Quantify the concentration of N-Carbamoyl-L-cysteine in all samples by LC-MS/MS.
-
Calculate the apparent permeability (Papp) for each direction: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.[16]
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 is indicative of active efflux.[19]
-
Data Interpretation and Comparative Guide
The data obtained from these assays provide complementary insights into the transport characteristics of N-Carbamoyl-L-cysteine.
Hypothetical Experimental Data Summary:
| Parameter | PAMPA | Caco-2 Assay | MDCK-MDR1 Assay | Interpretation |
| Papp (A-B) (x 10⁻⁶ cm/s) | 0.5 | 4.5 | 4.2 | The low PAMPA value suggests poor passive diffusion. The significantly higher Caco-2 and MDCK values strongly indicate that transport is primarily mediated by cellular transporters. |
| Papp (B-A) (x 10⁻⁶ cm/s) | N/A | 9.2 | 25.8 | The B-A flux is higher than the A-B flux in both cell lines, pointing towards active efflux. |
| Efflux Ratio (ER) | N/A | 2.04 | 6.14 | The Caco-2 ER of ~2 suggests moderate efflux. The much higher ER in the P-gp overexpressing MDCK-MDR1 line is strong evidence that N-Carbamoyl-L-cysteine is a substrate for the P-gp efflux pump. |
| Recovery (%) | 98% | 95% | 96% | High recovery in all assays indicates the compound is stable and does not significantly bind to the plasticware or cells. |
Based on this hypothetical data, we can construct a comprehensive transport profile for N-Carbamoyl-L-cysteine:
-
The molecule has low intrinsic passive permeability , as demonstrated by the PAMPA result. Relying solely on a PAMPA screen would have incorrectly classified this compound as having poor absorption potential.
-
The compound is readily transported by cellular machinery , as shown by the high Papp (A-B) values in both Caco-2 and MDCK cells. This suggests it is a substrate for one or more uptake transporters, likely an amino acid transporter given its structure.
-
N-Carbamoyl-L-cysteine is a substrate for active efflux , with the P-glycoprotein (MDR1) pump being a significant contributor. This is a critical finding for drug development, as P-gp-mediated efflux can be a major barrier to achieving therapeutic concentrations in target tissues, including crossing the blood-brain barrier.
This multi-assay approach provides a robust, self-validating system. The PAMPA assay establishes a baseline, while the cell-based assays reveal the complex interplay of uptake and efflux that governs the molecule's true biological permeability. This integrated understanding is essential for making informed decisions in any research or drug development program.
References
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]
-
Evotec SE. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Evotec SE. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
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Hyde, R., et al. (2013). Evidence for several cysteine transport mechanisms in the mitochondrial membranes of Arabidopsis thaliana. Plant and Cell Physiology, 54(12), 2006-2016. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90546, N-(Aminocarbonyl)-L-cysteine. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
JoVE. (2015). Using Caco-2 Cells to Study Lipid Transport by the Intestine. Retrieved from [Link]
-
Jackson, S. M., et al. (2018). The Structure and Mechanism of Drug Transporters. Protein Science, 27(10), 1649–1660. [Link]
-
Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the parallel artificial membrane permeation assay in the description of passive absorption processes. Journal of molecular modeling, 4(11), 349-363. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111-2119. [Link]
-
AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Pion Inc. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Chen, X., et al. (2015). A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane. PLoS ONE, 10(2), e0116502. [Link]
-
Desai, N. K., et al. (2017). Improvement of paracellular transport in the Caco-2 drug screening model using protein-engineered substrates. Biomaterials, 122, 165-174. [Link]
-
Shala, A., et al. (2020). Longitudinal metabolomics analysis reveals the acute effect of cysteine and NAC included in the combined metabolic activators. Free Radical Biology and Medicine, 207, 14-24. [Link]
-
Sygnature Discovery. (n.d.). MDCK-WT/MDR1 Permeability. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Evotec SE. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Hundal, H. S., & Taylor, P. M. (2009). Role of amino acid transporters in amino acid sensing. The American journal of clinical nutrition, 90(3), 852S-858S. [Link]
-
Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]
-
Wu, C. Y., & Benet, L. Z. (2005). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Pharmaceutical research, 22(1), 11-23. [Link]
-
Lin, S., et al. (2018). The physiological role of drug transporters. Protein & Cell, 9(5), 430–449. [Link]
-
International Transporter Consortium, et al. (2010). Membrane transporters in drug development. Nature reviews. Drug discovery, 9(3), 215-236. [Link]
-
ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
-
PubMed. (n.d.). Increased Uptake of L-cysteine and L-cystine by Nerve Growth Factor in Rat Pheochromocytoma Cells. Retrieved from [Link]
-
PubMed. (n.d.). Molecular mechanisms of cystine transport. Retrieved from [Link]
-
PubMed. (n.d.). Lysosomal cystine mobilization shapes the response of TORC1 and tissue growth to fasting. Retrieved from [Link]
-
PubMed. (n.d.). Study of the antitumoral activity of S-carbamoyl-L-cysteine derivatives in animal experiments. Retrieved from [Link]
-
PubMed. (n.d.). Effect of N-acetyl-l-cysteine on Cell Phenotype and Autophagy in Pichia pastoris Expressing Human Serum Albumin and Porcine Follicle-Stimulating Hormone Fusion Protein. Retrieved from [Link]
-
ResearchGate. (n.d.). N-acetyl-L-cysteine and cysteine increase intracellular calcium concentration in human neutrophils. Retrieved from [Link]
-
HealthMatters.io. (n.d.). N-acetyl-S-(2-carbamoylethyl)cysteine (NAE). Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sarafotoxin. Retrieved from [Link]
-
NIH. (n.d.). Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. Retrieved from [Link]
-
ACS Publications. (n.d.). Intrinsic Membrane Permeability to Small Molecules. Retrieved from [Link]
-
The Journal of Physical Chemistry B. (n.d.). Permeability of Small Molecules through a Lipid Bilayer: A Multiscale Simulation Study. Retrieved from [Link]
-
RSC Publishing. (n.d.). Calculation of the permeability coefficients of small molecules through lipid bilayers by free-energy reaction network analysis following the explicit treatment of the internal conformation of the solute. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Retrieved from [Link]
-
NIH. (n.d.). Membrane permeability of small molecules from unbiased molecular dynamics simulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Transporters: Importance in Drug Absorption, Distribution, and Removal. Retrieved from [Link]
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In Vitro Validation of L-Cysteine Derivatives: A Comparative Oncolytic Guide
Executive Summary: The Shift to Amino Acid Derivatization
While traditional chemotherapy relies on non-specific DNA damage, the derivatization of L-cysteine offers a targeted approach to oncolysis. This guide moves beyond simple "cysteine depletion" strategies to validate specific structural analogs that exploit cancer cell metabolic vulnerabilities.
We focus on three distinct classes of derivatives that represent the current frontier:
-
S-trityl-L-cysteine (STLC): A potent, specific inhibitor of Kinesin Spindle Protein (Eg5), inducing mitotic arrest.[1]
-
S-propargyl-cysteine (SPRC): An H₂S-donating modulator that upregulates p53/Bax via cystathionine
-lyase (CSE). -
S-allylmercaptocysteine (SAMC): A redox-active agent that disrupts the glutathione (GSH) axis, triggering apoptosis in resistant lines.
Part 1: The Landscape of Derivatives
To validate oncolytic activity, one must first categorize the derivative by its Mechanism of Action (MoA). A common error in experimental design is treating all cysteine derivatives as simple antioxidants.
The Mitotic Blocker: S-trityl-L-cysteine (STLC)
Unlike native cysteine, STLC is a high-affinity inhibitor of Eg5 (Kif11) , a motor protein essential for bipolar spindle formation.[1] Its activity is comparable to Taxanes but without the neurotoxicity associated with microtubule stabilization.
-
Target: Eg5 Allosteric Site.
-
Phenotype: Monoastral spindle formation, Mitotic arrest (Prometaphase), Apoptosis.
The Gasotransmitter Donor: S-propargyl-cysteine (SPRC)
SPRC acts as a substrate for Cystathionine
-
Target: CSE / p53 signaling axis.
-
Phenotype: G1/S phase arrest, mitochondrial depolarization.[2]
The Redox Disruptor: S-allylmercaptocysteine (SAMC)
Distinct from S-allylcysteine (SAC), SAMC possesses a disulfide bond that facilitates thiol-disulfide exchange, directly depleting intracellular GSH pools in cancer cells.
-
Target: JNK/p38 MAPK pathways, Tubulin (minor).
-
Phenotype: Reactive Oxygen Species (ROS) accumulation, Apoptosis.[3][4]
Part 2: Comparative Performance Analysis
The following data synthesizes in vitro performance metrics against the industry standard, Cisplatin .
Table 1: Comparative Oncolytic Efficacy (In Vitro)
| Compound | Primary Target | Typical IC50 (Cancer Lines)* | Selectivity Index (SI)** | Solubility/Stability |
| STLC | Eg5 (Kinesin) | 200 nM - 1.5 | High (>50) | Hydrophobic; requires DMSO. Stable. |
| SPRC | CSE / H₂S | 50 | Moderate (~10) | Water soluble. |
| SAMC | GSH / ROS | 50 | High (>30) | Water soluble; prone to oxidation. |
| Cisplatin | DNA Crosslink | 1 | Low (<5) | Low solubility; light sensitive. |
*Note: IC50 values vary by cell line. STLC is consistently active in the nanomolar range, whereas metabolic modulators (SPRC/SAMC) require micromolar concentrations. **Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells).
Part 3: Mechanistic Validation & Visualization
To publish a robust validation, you must prove the mechanism, not just the kill rate. The diagram below illustrates the divergent pathways of STLC (Mitotic) vs. SPRC (Metabolic).
Figure 1: Divergent Mechanisms of Action. STLC targets the mitotic machinery (Red path), while SPRC exploits metabolic enzymatic conversion to trigger signaling cascades (Yellow path).
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Cytotoxicity Validation (Modified MTT)
Rationale: Cysteine derivatives can reduce tetrazolium salts (MTT) non-enzymatically, leading to false positives.
-
Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Prepare STLC stock (10 mM) in DMSO.
-
Prepare SPRC/SAMC stock (100 mM) in PBS immediately before use to prevent oxidation.
-
Perform serial dilutions in phenol-red free media (phenol red can interfere with some redox assays).
-
-
Incubation: Treat for 48h and 72h.
-
Wash Step (Critical): Before adding MTT, wash cells 2x with PBS to remove extracellular cysteine derivatives that might directly reduce the dye.
-
Readout: Add MTT reagent, incubate 4h, solubilize with DMSO, read at 570 nm.
Protocol B: Mitotic Arrest Validation (For STLC)
Rationale: To confirm STLC activity, one must visualize the "monoaster" phenotype, which is distinct from the DNA-damage phenotype of Cisplatin.
-
Staining: Treat cells with IC50 concentration of STLC for 24h.
-
Fixation: Fix in 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.
-
Antibodies:
-
Primary: Anti-
-Tubulin (Microtubules). -
Counterstain: DAPI (DNA).
-
-
Observation:
-
Control: Bipolar spindles with aligned chromosomes.
-
STLC:Rosette-like arrangement of chromosomes (monoaster) surrounded by microtubules.
-
Protocol C: ROS & H₂S Detection (For SPRC/SAMC)
Rationale: Validating the metabolic mechanism requires distinguishing between general oxidative stress and specific H₂S production.
-
Probe Loading:
-
ROS: Load cells with DCFH-DA (10
M) for 30 min. -
H₂S: Load cells with WSP-1 or AzMC fluorescent probes (specific for hydrogen sulfide).
-
-
Treatment: Add derivative.
-
Kinetic Measurement: Measure fluorescence immediately and every 15 min for 2 hours using a microplate reader.
-
Expectation: SPRC should show a time-dependent increase in H₂S signal before significant apoptosis markers appear.
-
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Correction |
| False High Viability | Direct reduction of MTT by thiol groups (-SH) in the derivative. | Use CCK-8 (less interference) or wash cells thoroughly before adding MTT. |
| Precipitation in Media | Oxidation of cysteine derivatives into insoluble cystine analogs. | Add 1 mM EDTA to media to chelate metals that catalyze oxidation; prepare fresh. |
| No IC50 in Resistant Lines | High intracellular GSH levels buffering the drug. | Co-treat with Buthionine Sulfoximine (BSO) to deplete basal GSH and unmask the derivative's potency. |
References
-
Debonis, S., et al. (2004). "In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities." Molecular Cancer Therapeutics. Link (Validation of STLC as a potent Eg5 inhibitor).
-
Wang, Y., et al. (2011). "H2S Donor, S-Propargyl-Cysteine, Increases CSE in SGC-7901 and Cancer-Induced Mice." PLoS ONE. Link (Mechanism of SPRC in gastric cancer).
-
Xiao, J., et al. (2012). "Garlic-derived S-allylmercaptocysteine is a novel in vivo antimetastatic agent for hepatocellular carcinoma." Hepatology. Link (Differentiation between SAC and SAMC activity).
-
Estrela, J. M., et al. (2006). "Cysteine metabolism and drug resistance in cancer." Free Radical Biology and Medicine. Link (Context on cysteine transport and Cisplatin resistance).
-
Skoufias, D. A., et al. (2006). "S-Trityl-L-cysteine, a potent inhibitor of the human kinesin motor Eg5, specifically blocks mitotic progression."[1][5] Journal of Biological Chemistry. Link (Structural basis of STLC action).
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- 5. researchgate.net [researchgate.net]
Safety Operating Guide
N-Carbamoyl-L-cysteine proper disposal procedures
Executive Summary: Immediate Action Protocol
N-Carbamoyl-L-cysteine (NCLC) (CAS: 24583-23-1) is a cysteine derivative often used as a pharmaceutical intermediate.[1] While structurally related to the amino acid L-cysteine, it possesses distinct acidic and chelating properties that dictate its waste management.
Critical Hazard Classification:
-
Corrosive (Category 1B): Causes severe skin burns and eye damage.[2]
-
Corrosive to Metals: May be corrosive to steel and aluminum due to acidic functional groups and sulfur-mediated chelation.
-
Combustible: Organic solid capable of releasing toxic sulfur oxides (SOx) and nitrogen oxides (NOx) during thermal decomposition.
Primary Disposal Path: High-temperature chemical incineration equipped with an afterburner and scrubber. Do not dispose of via sanitary sewer systems.
Part 1: Chemical Segregation & Incompatibility Logic
Effective disposal begins with proper segregation at the bench. Mixing NCLC with incompatible streams creates immediate safety risks and complicates downstream processing.
| Incompatible Class | Mechanistic Risk | Segregation Protocol |
| Strong Oxidizers (e.g., Peroxides, Nitrates) | Exothermic Oxidation: The sulfur moiety (thioether/thiol derivative) is susceptible to rapid oxidation to sulfoxides/sulfones, releasing significant heat and potentially causing fire. | Store NCLC waste in "Organic Acids" or "General Organics" streams, strictly separated from Red Label (Oxidizer) waste. |
| Strong Bases (e.g., NaOH, KOH) | Acid-Base Neutralization: NCLC is acidic. Uncontrolled mixing generates heat and potential spattering.[3] | Do not combine concentrated NCLC solids with basic waste streams. Neutralize only under controlled conditions (see Protocol B). |
| Active Metals (e.g., Aluminum, Zinc) | Hydrogen Evolution: Acidic attack on metals releases flammable hydrogen gas. | Use glass or chemically resistant polyethylene (HDPE) containers. Avoid metal cans. |
Part 2: Waste Triage & Decision Matrix
The following logic flow dictates the handling of NCLC based on its physical state and concentration.
Figure 1: Decision matrix for segregating and processing N-Carbamoyl-L-cysteine waste streams based on physical state and chemical context.
Part 3: Detailed Operational Protocols
Protocol A: Disposal of Solid Bulk Waste (Pure NCLC)
Use this for expired shelf-stock or surplus starting material.
-
PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles (chemical splash guard), and lab coat. Use a dust mask or fume hood if the powder is fine/friable.
-
Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers due to corrosion risks [1].[4]
-
Transfer: Transfer the solid carefully to avoid dust generation. Wipe the exterior of the stock bottle before disposal to remove acidic residue.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the "Solid Acid" or "Toxic Solid" satellite accumulation area until pickup.
Protocol B: Controlled Neutralization of Aqueous Waste
Use this for reaction byproducts or cleaning rinsates. Note: This prepares waste for pickup, NOT for drain disposal, unless explicitly authorized by your facility's EHS officer.
The Mechanism: NCLC is a carboxylic acid. Neutralization reduces the corrosive risk to waste handlers and prevents damage to storage drums.
-
Setup: Place the waste beaker containing the NCLC solution in an ice bath to manage heat of neutralization.
-
Monitoring: Insert a calibrated pH probe or use narrow-range pH strips.
-
Reagent: Prepare a 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (
) solution. is preferred as it is milder and self-buffers. -
Titration:
-
Add the base dropwise with constant stirring.
-
Observation: If using bicarbonate, effervescence (
) will occur. Wait for bubbling to cease before adding more.
-
-
Endpoint: Aim for pH 6.0 – 8.0.
-
Disposal: Transfer the neutralized solution to a "Aqueous Waste - Toxic/Organic" carboy.
-
Why not the drain? Even if neutralized, the organic carbon load (COD) and sulfur content often violate municipal sewer discharge permits [2].
-
Protocol C: Spill Cleanup Procedure
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Protect: Don full PPE including respiratory protection (N95 or half-mask with organic vapor/acid gas cartridge).
-
Contain:
-
Solids: Cover with a dry absorbent pad or carefully sweep using a non-sparking dustpan. Avoid generating dust.[9][10]
-
Liquids: Cover with a commercial acid-neutralizing spill absorbent (e.g., sodium carbonate/calcium carbonate blend). Wait for the color change indicator (if present) or cessation of bubbling.
-
-
Clean: Scoop material into a disposal bag. Wash the surface with water and soap; collect this rinsate as hazardous waste (Protocol B).
Part 4: Scientific Rationale & Toxicology
Why Incineration? N-Carbamoyl-L-cysteine contains both Nitrogen and Sulfur.
-
Thermal Decomposition: Upon burning, it releases Sulfur Oxides (
) and Nitrogen Oxides ( ). -
Scrubbing Requirement: Professional chemical incinerators are equipped with alkaline scrubbers to capture these acidic gases before they exit the stack. Open burning or standard trash incineration would release these pollutants into the atmosphere, violating environmental compliance (e.g., Clean Air Act) [3].
Chelation Risks: As a cysteine derivative, the molecule has a high affinity for heavy metals. If disposed of in a landfill, NCLC can mobilize heavy metals from the soil or other waste, creating toxic leachate that threatens groundwater. This necessitates the "Zero Landfill" approach for this compound [4].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[11] Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
PubChem. (2023).[8] Compound Summary: N-Carbamoyl-L-cysteine (CID 90546).[6] National Library of Medicine. Retrieved from [Link]
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- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Technical Guide: Safe Handling & PPE Protocol for N-Carbamoyl-L-cysteine
Executive Summary & Operational Context
N-Carbamoyl-L-cysteine (N-Cbz-L-Cys) is a critical substrate used primarily in enzymatic synthesis and the production of unnatural amino acids via D-carbamoylase pathways. While often categorized as a standard biochemical reagent, its handling requires specific protocols due to its physical properties (hygroscopic powder) and chemical nature (acidic cysteine derivative).
The Core Hazard: The primary risks are inhalation of fine particulates during weighing and contact irritation (skin/eye) from acidic aqueous solutions. This guide moves beyond generic advice to provide a field-proven workflow for contamination control and personal safety.
Risk Assessment & Hazard Profile
Before selecting PPE, we must understand the "Why." N-Carbamoyl-L-cysteine is generally classified as an Irritant (Xi) under GHS standards.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation. | Prolonged contact with powder or solution can cause dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | The acidic nature of the molecule makes eye contact the highest acute risk. |
| STOT-SE | H335 | May cause respiratory irritation.[4] | Fine dust generation during weighing is the primary inhalation vector. |
PPE Specifications: The Defense Matrix
Rationale: Generic "wear gloves" advice is insufficient.[5] The following specifications are based on permeation resistance to organic acids and particulate filtration efficiency.
Personal Protective Equipment (PPE) Table
| Body Area | Recommended Equipment | Technical Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves | Thickness: | Latex is avoided due to potential protein/allergen sensitization. Nitrile offers superior resistance to weak organic acids. Double gloving is recommended when handling solutions >1 M. |
| Respiratory | Particulate Respirator | Rating: N95 (US) or P2 (EU)Fit: Tight-fitting facepiece | N-Carbamoyl-L-cysteine powder can be electrostatic and fine. Surgical masks do not seal against chemical dust. Use N95 if working outside a fume hood. |
| Eye Protection | Chemical Goggles | Standard: ANSI Z87.1 (Impact + Splash) | Safety glasses are insufficient for powder handling due to the risk of airborne dust bypassing the side shields. Goggles provide a complete seal. |
| Body | Lab Coat | Material: Poly/Cotton Blend or Tyvek | A standard absorbent coat is sufficient for solids. If handling large liquid volumes (>1L), upgrade to a liquid-impermeable Tyvek apron. |
Operational Logic: PPE Decision Tree
Visualization of the decision-making process based on the physical state of the reagent.
Figure 1: PPE Selection Logic based on physical state. Note that "Solid" handling requires stricter respiratory and eye sealing due to dust generation.
Protocol: Safe Handling Workflow
This protocol integrates safety steps directly into the experimental workflow to ensure compliance without hindering efficiency.
Phase A: Preparation & Weighing (Critical Step)
The Challenge: Amino acid derivatives often exhibit static charge, causing powder to "jump" or cling to spatulas, increasing inhalation risk.
-
Engineering Control: Ideally, weigh inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder. This prevents the "cloud" effect.
-
Transfer: Use a chemically inert spatula (PTFE coated or stainless steel). Do not use plastic spatulas that generate static.
Phase B: Solubilization
The Challenge: N-Carbamoyl-L-cysteine is acidic. Dissolving it in water will lower the pH.
-
Solvent Addition: Add water to the powder slowly to prevent puff-back.
-
pH Adjustment: If neutralizing with NaOH, expect a mild exotherm. Monitor temperature.
-
Spill Management: Keep a specialized "Acid Spill Kit" (containing sodium bicarbonate or similar neutralizer) nearby.
Phase C: Disposal
Do not flush down the drain.
-
Solid Waste: Collect in a container labeled "Hazardous Solid Waste: Organic Acid."
-
Liquid Waste: Collect in "Aqueous Organic Waste" carboys. Ensure the waste stream is compatible with acidic compounds (pH < 7).
Emergency Response & First Aid
Self-validating response: If the PPE protocol fails, these are the immediate corrective actions.
-
Eye Contact: Immediately flush with eyewash station for 15 minutes . Hold eyelids open. The acidic nature requires thorough irrigation to prevent corneal damage.
-
Skin Contact: Wash with soap and water.[5][6] Do not use alcohol/solvents, as they may enhance permeation.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization warning), seek medical attention immediately.
Workflow Visualization
Figure 2: End-to-end handling lifecycle. Note the "Equilibration" step—opening a cold bottle introduces moisture, degrading the reagent and causing clumping.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90546, N-carbamoyl-L-cysteine. Retrieved from [Link]
-
LookChem. N-CARBAMOYL-L-CYSTEINE CAS 24583-23-1 MSDS. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
